Thiocystine
Description
Properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S3/c7-3(5(9)10)1-13-15-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSVBJKSQBHANR-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14172-54-4 | |
| Record name | Thiocystine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Thiocystine as a Stable Persulfide Donor for In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Sulfur Species (RSS), particularly persulfides (RSSH), have emerged as critical mediators in redox signaling, playing roles analogous to, and sometimes superseding, those of hydrogen sulfide (B99878) (H₂S). Persulfides are characterized by a sulfane sulfur atom attached to a thiol, granting them unique chemical properties, including enhanced nucleophilicity and reducing potential compared to their corresponding thiols.[1][2] These characteristics position them as key players in antioxidant defense, regulation of enzyme activity, and the modification of protein function through a process known as persulfidation.[1][3]
Despite their biological importance, the inherent instability of persulfides presents a significant challenge for in vitro and in vivo research. This guide focuses on thiocystine (Cysteine trisulfide, Cys-SSS-Cys), a stable and commercially available compound that serves as a reliable precursor, or donor, for cysteine persulfide (CysSSH) in experimental settings.[4] By reacting with endogenous or supplied thiols, this compound provides a controlled method for generating CysSSH, enabling detailed investigation of its downstream biological effects. However, it is crucial to recognize that this compound itself can act as a thiol oxidant, inducing electrophilic stress, a factor that must be carefully considered in experimental design.[5][6]
Core Concepts: Persulfide Generation from this compound
This compound is not a direct donor but rather a stable reservoir of sulfane sulfur.[4] The generation of the biologically active cysteine persulfide (CysSSH) from this compound requires a reaction with a nucleophilic thiol (RSH), such as glutathione (B108866) (GSH), which is abundant in the intracellular environment, or with sulfide (e.g., from Na₂S).
The primary reaction is a thiol-disulfide exchange mechanism where the thiol attacks one of the sulfur atoms in the trisulfide bond of this compound. This reaction cleaves the trisulfide and results in the formation of cysteine persulfide and a mixed disulfide.
Caption: Reaction mechanism for CysSSH generation from this compound.
Quantitative Data Presentation
The reactivity and biological effects of persulfides are highly concentration-dependent. The following tables summarize key quantitative parameters associated with persulfides, providing a reference for experimental design.
Table 1: Physicochemical Properties of Persulfides vs. Thiols
| Property | Persulfide (RSSH) | Thiol (RSH) | Significance for In Vitro Studies |
| pKa | ~4.3 - 6.3[2][7] | ~8.3 (for Cysteine)[2] | Persulfides are significantly more acidic and exist predominantly as the highly nucleophilic persulfide anion (RSS⁻) at physiological pH (7.4).[2] |
| Reactivity with H₂O₂ | High (k ≈ 23.76 M⁻¹s⁻¹)[8] | Low (k ≈ 0.46 M⁻¹s⁻¹)[8] | Persulfides are vastly more potent scavengers of reactive oxygen species like hydrogen peroxide.[8] |
| Nucleophilicity | Superior to thiols[1][9] | Standard thiol reactivity | The enhanced nucleophilicity drives reactions like protein persulfidation. |
| Redox Potential | Lower than thiols[1] | Higher than persulfides | Persulfides are stronger reducing agents.[1] |
Table 2: Reported In Vitro Concentrations and Effects
| Compound/Species | Concentration Range | Cell Line / System | Observed Effect | Reference |
| This compound (Cys-SSS-Cys) | 10 µM - 200 µM | Human cell lines | Induces electrophilic stress, protein-thiol oxidation, inhibits proliferation. | [5][10] |
| Cysteine Persulfide (CysSSH) | Generated in situ | E. coli, Cultured cells | Confers antioxidant protection against electrophile-induced cell death. | [4] |
| Glutathione Persulfide (GSSH) | >100 µM (endogenous) | Cellular models | Can induce hormetic responses (e.g., signaling pathway activation) from low µM concentrations. | [10] |
| Diallyl Trisulfide (DATS) | 20 µM | AGS cells | Induces Nrf2 nuclear localization and expression of HO-1 and NQO1. | [11] |
Experimental Protocols
Protocol 1: In Situ Generation of Cysteine Persulfide (CysSSH) for Cellular Studies
This protocol describes the direct application of this compound to cell cultures, relying on intracellular thiols like glutathione (GSH) to generate CysSSH.
Materials:
-
This compound (Cysteine trisulfide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HEK293, H9c2 cardiomyocytes)
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
Treatment Preparation: On the day of the experiment, dilute the 100 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: After incubation, harvest the cells for analysis. This can include:
-
Cell viability assays (e.g., MTT, PrestoBlue).
-
Western blotting for signaling pathway activation (e.g., Nrf2, Keap1, HO-1).
-
Measurement of protein persulfidation using a persulfide detection assay (see Protocol 2).
-
Analysis of cellular redox state or ER stress markers.[5]
-
Critical Consideration: As this compound is a thiol oxidant, it is essential to include appropriate controls.[5][6] These may include treating cells with other oxidants or comparing the effects to more direct persulfide donors to distinguish between general electrophilic stress and specific persulfide-mediated signaling.
Protocol 2: Detection of Protein Persulfidation using the Dimedone-Switch Method
This method allows for the chemoselective labeling of protein persulfides (P-SSH) for detection or proteomic analysis.[12] It is based on the differential reactivity of persulfides compared to other cysteine modifications.
Caption: Workflow for the dimedone-switch persulfide detection method.
Materials:
-
Cell lysate from control and this compound-treated cells
-
4-chloro-7-nitrobenzofurazan (NBF-Cl)
-
Dimedone-based probe (e.g., DCP-Bio1 for biotinylation)
-
Buffers for lysis and washing
Procedure:
-
Cell Lysis: Lyse cells in a buffer that preserves post-translational modifications.
-
Step 1 - Initial Labeling: Treat the protein lysate with NBF-Cl. This reagent will react with multiple nucleophilic groups, including thiols (P-SH), sulfenic acids (P-SOH), and the target persulfides (P-SSH), forming a mixed disulfide with the latter (P-SS-NBF).[12]
-
Step 2 - Selective Switch: Add the dimedone-based probe (e.g., DCP-Bio1). This probe will selectively react with the P-SS-NBF intermediate, displacing the NBF group and attaching the probe (e.g., biotin) to the original persulfidated cysteine residue.[12] Other NBF-labeled sites (like thiols) are not reactive towards the dimedone probe under these conditions.
-
Enrichment (if using a tagged probe): If a biotinylated probe was used, the labeled proteins can be enriched using streptavidin-coated beads.
-
Detection and Quantification: The labeled proteins can be detected by Western blot (using streptavidin-HRP) or identified and quantified using mass spectrometry-based proteomics.
Signaling Pathway Modulation: The Keap1-Nrf2 Axis
A primary mechanism through which persulfides exert their antioxidant and cytoprotective effects is by activating the Keap1-Nrf2 signaling pathway.[13] Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[14]
Persulfides, generated from donors like this compound, are potent electrophile-sensing molecules. They can covalently modify specific, highly reactive cysteine residues on the Keap1 protein (notably Cys151, Cys273, and Cys288).[11][15] This modification induces a conformational change in Keap1, impairing its ability to function as an E3 ubiquitin ligase adaptor.[16] As a result, Nrf2 is no longer ubiquitinated, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those involved in glutathione synthesis and antioxidant defense (e.g., HO-1, NQO1).[13][17]
References
- 1. A Reactive Oxygen Species (ROS)-Responsive Persulfide Donor: Insights into Reactivity and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine hydropersulfide reduces lipid peroxidation and protects against myocardial ischaemia-reperfusion injury - Are endogenous persulfides mediators of ischaemic preconditioning? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Cysteine trisulfide oxidizes protein thiols and induces electrophilic stress in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acidity of persulfides and its modulation by the protein environments in sulfide quinone oxidoreductase and thiosulfate sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Keap1 Cysteine 288 as a Potential Target for Diallyl Trisulfide-Induced Nrf2 Activation | PLOS One [journals.plos.org]
- 12. SELECTIVE PERSULFIDE DETECTION REVEALS EVOLUTIONARILY CONSERVED ANTI-AGING EFFECTS OF S-SULFHYDRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Nrf2 activators on release of glutathione, cysteinylglycine and homocysteine by human U373 astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Thiocystine in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While Thiocystine is a recognized trisulfide analog of cystine, it is a less-studied molecule compared to its disulfide counterpart. As such, extensive peer-reviewed literature detailing its specific mechanism of action, quantitative efficacy, and standardized experimental protocols is limited. This guide synthesizes the available biochemical knowledge of this compound and places it within the broader, well-established context of cysteine metabolism and thiol-based redox regulation. The experimental protocols and quantitative data sections provide templates and methodologies commonly used for characterizing such compounds.
Introduction to this compound and its Biochemical Context
This compound, or bis(2-amino-2-carboxyethyl) trisulfide, is a naturally occurring trisulfide analog of the more common amino acid, cystine.[1][2][3] Structurally, it contains a linear chain of three sulfur atoms, which imparts unique chemical properties compared to the disulfide bond in cystine. In biological systems, this compound is involved in L-cysteine metabolism and is recognized for its role as a "persulfide," capable of donating its central sulfur atom (sulfane sulfur) to other molecules.[1][2] This function places this compound at a crucial intersection of cellular redox homeostasis and signaling pathways that are dependent on sulfur chemistry.
The core of this compound's mechanism of action is rooted in its ability to participate in thiol-disulfide exchange reactions and to act as a carrier of sulfane sulfur.[1] These reactive sulfur species (RSS) are increasingly recognized as critical players in cellular signaling, antioxidant defense, and the regulation of protein function.
Core Mechanism of Action
The primary mechanism of action of this compound in cellular systems can be understood through two interconnected functions:
-
Thiol-Disulfide Exchange and Redox Cycling: Like other disulfides and polysulfides, this compound can interact with free thiol groups (e.g., in cysteine residues of proteins or in glutathione). These reactions can lead to the modification of protein function through the formation of mixed disulfides, a key mechanism in redox signaling.[4][5] This positions this compound as a potential modulator of proteins whose activity is regulated by the redox state of their cysteine residues, known as "thiol switches."[5]
-
Donation of Sulfane Sulfur: this compound serves as a biological source of sulfane sulfur.[1][6] Sulfane sulfur is a highly reactive form of sulfur that can be transferred to various acceptor molecules, including thiols, to form persulfides (R-SSH). These persulfides are more potent nucleophiles than their corresponding thiols and are involved in a range of physiological processes, including:
-
Antioxidant Defense: Persulfides can efficiently scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.[7]
-
Enzyme Regulation: The sulfhydration of cysteine residues in enzymes and transcription factors can modulate their activity, influencing downstream signaling pathways.
-
Iron-Sulfur Cluster Biogenesis: Sulfane sulfur is essential for the formation and repair of iron-sulfur clusters, which are critical cofactors for numerous enzymes involved in metabolism and DNA repair.[8]
-
Signaling Pathway: Role of this compound in Cysteine Metabolism and Redox Regulation
The following diagram illustrates the position of this compound within the broader context of cellular cysteine metabolism and its influence on downstream redox-dependent pathways.
Quantitative Data
| Parameter | Assay Type | Cell Line / System | Result | Reference |
| IC50 | Cell Viability (e.g., MTT Assay) | Human Cancer Cell Line (e.g., HepG2) | Data Not Available | N/A |
| IC50 | Cell Viability (e.g., MTT Assay) | Normal Human Cell Line (e.g., Fibroblasts) | Data Not Available | N/A |
| Ki | Enzyme Inhibition Assay | Purified Target Enzyme (e.g., a specific sulfurtransferase) | Data Not Available | N/A |
| EC50 | Antioxidant Activity (e.g., DCF-DA Assay) | Relevant Cell Line | Data Not Available | N/A |
| Modulation | Protein Sulfhydration Assay | In vitro or Cell-based | Data Not Available | N/A |
Experimental Protocols
Detailed and validated protocols specifically for investigating this compound are not widely published. The following sections provide generalized, yet detailed, methodologies that are standard in the field for assessing the cellular effects and mechanism of action of novel redox-active compounds.
Protocol 4.1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound (solubilized in a suitable vehicle, e.g., DMSO or PBS)
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.
Protocol 4.2: In Vitro Assessment of Sulfane Sulfur Transfer
This protocol uses a fluorescent probe to detect the transfer of sulfane sulfur from this compound to a thiol-containing acceptor.
Materials:
-
This compound
-
Reduced Glutathione (GSH)
-
A persulfide-sensitive fluorescent probe (e.g., SSP4)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Black 96-well plate
-
Fluorimeter
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, GSH, and the fluorescent probe in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, GSH (as the acceptor), and the fluorescent probe.
-
Initiation: Add this compound to the wells to initiate the reaction. Include controls with no this compound and no GSH.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: An increase in fluorescence in the presence of both this compound and GSH, compared to the controls, indicates the transfer of sulfane sulfur.
Mandatory Visualizations
Experimental Workflow for Characterizing this compound
The following diagram outlines a logical workflow for the initial characterization of a novel compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 14172-54-4|DC Chemicals [dcchemicals.com]
- 3. This compound|14172-54-4|COA [dcchemicals.com]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of L-[sulfane-34S]this compound by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Biology, Biochemistry and Cellular Physiology of Cysteine Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
The Role of Thiocystine in Mediating Protein Persulfidation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of thiocystine's role in mediating protein persulfidation, a critical post-translational modification involved in redox signaling and cellular regulation. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of sulfane sulfur transfer and its implications in health and disease.
Introduction to Protein Persulfidation and this compound
Protein persulfidation is the conversion of a cysteine thiol group (-SH) into a hydropersulfide group (-SSH). This modification is increasingly recognized as a key event in cellular signaling, modulating protein function, and protecting against oxidative stress. A variety of reactive sulfur species (RSS) can act as donors for the sulfane sulfur atom in this process.
This compound, a trisulfide analog of cystine, is emerging as a significant, stable source of sulfane sulfur. It is proposed to function as a "persulfidating agent" by transferring its central sulfur atom to thiophilic acceptors, including protein thiols.
The Central Mechanism: Enzymatic Conversion to Thiocysteine (B1681304)
The primary pathway for this compound-mediated protein persulfidation involves its enzymatic conversion to thiocysteine (cysteine persulfide, Cys-SSH). This reaction is predominantly catalyzed by cystathionine (B15957) γ-lyase (CSE), an enzyme also involved in the production of hydrogen sulfide (B99878) (H₂S).
dot
Thiocystine as a Precursor for Cysteine Persulfide Formation: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteine persulfide (Cys-SSH), a highly reactive sulfur species, has emerged as a critical mediator in redox signaling and cellular protection. Its formation and function are central to understanding the biological effects of hydrogen sulfide (B99878) (H₂S) and the regulation of the cellular thiol landscape. A primary pathway for the endogenous generation of cysteine persulfide involves the enzymatic processing of cystine (the disulfide-linked dimer of cysteine, herein referred to as thiocystine). This technical guide provides a comprehensive overview of the enzymatic synthesis of cysteine persulfide from this compound, details established experimental protocols for its detection and quantification, and presents key quantitative data. It is intended to serve as a resource for researchers investigating sulfur-based signaling pathways and for professionals in drug development targeting these mechanisms.
Introduction to Cysteine Persulfide
Reactive sulfur species (RSS) are now recognized as key players in cellular signaling, rivaling the importance of reactive oxygen and nitrogen species (ROS/RNS).[1] Among these, cysteine persulfide (Cys-SSH) is a central molecule.[2] Persulfides are characterized by a sulfur atom bonded to a thiol sulfur, granting them unique chemical properties. They are significantly more nucleophilic and reducing than their corresponding thiols due to the α-effect, where adjacent lone pairs of electrons enhance reactivity.[3] The pKa of the outer sulfur in cysteine persulfide is predicted to be around 4.3, meaning it exists almost exclusively in its anionic, highly reactive form (Cys-SS⁻) at physiological pH, unlike cysteine's thiol group (pKa ~8.3).[4]
This high reactivity allows Cys-SSH to participate in a variety of signaling functions, including the regulation of oxidative stress, anti-inflammatory responses, and the post-translational modification of proteins through a process known as S-polythiolation or persulfidation.[3][5][6] Given their importance, understanding the biogenesis of these molecules is paramount. While several pathways exist, the enzymatic conversion of this compound (cystine) is a significant and direct route.[5][7]
Enzymatic Formation of Cysteine Persulfide from this compound
Two key pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes of the transsulfuration pathway, Cystathionine (B15957) β-synthase (CBS) and Cystathionine γ-lyase (CSE) , are primarily responsible for generating cysteine persulfide from this compound.[5][8][9][10] These enzymes catalyze an α,β-elimination or β-lyase reaction with cystine as the substrate, yielding Cys-SSH, pyruvate, and ammonia.[5][11]
-
Cystathionine γ-lyase (CSE): Primarily found in peripheral tissues, CSE exhibits robust C-S lyase activity with cystine, which is considered a preferred substrate for this reaction.[7][11][12]
-
Cystathionine β-synthase (CBS): Predominantly located in the central nervous system, CBS also facilitates the conversion of cystine to Cys-SSH.[13][14][15]
The formation of Cys-SSH by these enzymes is considered a more facile and likely source of biological persulfides than pathways involving the reaction of H₂S with oxidized thiols.[6] The newly formed Cys-SSH can then transfer its outer sulfur atom to other low-molecular-weight thiols like glutathione (B108866) (GSH) or to protein cysteine residues, thereby propagating the signal.[6][7]
Another important enzyme in sulfur metabolism is 3-Mercaptopyruvate Sulfurtransferase (MPST) , which generates an enzyme-bound persulfide from 3-mercaptopyruvate.[16][17][18] This persulfide can then be transferred to acceptors, including other thiols, to form persulfides or release H₂S.[8][19] While not directly using this compound, MPST is a key node in the cellular network of persulfide trafficking.[16]
Caption: Enzymatic conversion of this compound to cysteine persulfide by CBS and CSE.
Quantitative Data on Persulfide Species
The development of advanced analytical methods has enabled the quantification of persulfides in various biological contexts. These measurements underscore their prevalence and physiological relevance.
Table 1: Physicochemical Properties of Cysteine Persulfide vs. Cysteine Thiol
| Property | Cysteine Thiol (Cys-SH) | Cysteine Persulfide (Cys-SSH) | Reference(s) |
| pKa | ~8.3 | ~4.3 (predicted) | [4] |
| Predominant form at pH 7.4 | Protonated (RSH) | Anionic (RSS⁻) | [4] |
| Reactivity | Nucleophilic | Highly Nucleophilic & Electrophilic | [4][20] |
Table 2: Reported Concentrations of Protein Persulfides
| Biological Sample | Method | Steady-State Concentration | Reference(s) |
| HEK293 Cells | ProPerDP | 1.52 ± 0.6 µg/mg protein | [21] |
| Mouse Liver | ProPerDP | 11.6 ± 6.9 µg/mg protein | [21] |
| Rodent/Human Plasma & Tissues | LC-MS/MS | >100 µM (Glutathione Persulfide) | [6] |
Experimental Protocols for Persulfide Detection
The inherent reactivity and similarity of persulfides to thiols pose significant challenges for their specific detection. Several methods have been developed to overcome these hurdles.
Mass Spectrometry (MS)-Based Methods
LC-MS/MS is a powerful tool for the identification and quantification of persulfides. The general strategy involves stabilizing the persulfide moiety with an alkylating agent, followed by proteomic analysis.
Protocol: HPE-IAM-based LC-MS/MS Analysis for Persulfides [22]
-
Sample Preparation:
-
Harvest cells (e.g., HEK293T cells) and quickly rinse with cold PBS.
-
Lyse cells in a buffer containing a stabilizing/alkylating agent such as β-(4-hydroxyphenyl)ethyl iodoacetamide (B48618) (HPE-IAM) to trap and stabilize persulfides. This step is critical to prevent degradation.
-
-
Protein Precipitation & Digestion:
-
Precipitate proteins using a method like trichloroacetic acid (TCA) precipitation.[23]
-
Wash the protein pellet to remove excess reagents.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the HPE-IAM-derivatized persulfide-containing peptides using multiple reaction monitoring (MRM) with parameters specific to the derivative.[22]
-
Use stable isotope-labeled internal standards for accurate quantification.[22]
-
Caption: General workflow for LC-MS/MS-based detection of protein persulfides.
Tag-Switch Assays
Tag-switch methods offer high specificity by differentiating persulfides from free thiols through a sequential labeling process. The Protein Persulfide Detection Protocol (ProPerDP) is a prominent example.[21]
Protocol: Protein Persulfide Detection Protocol (ProPerDP) [21][24]
-
Blocking of Free Thiols:
-
Lyse cells or homogenize tissues in a buffer containing a thiol-blocking agent, such as methylsulfonyl benzothiazole (B30560) (MSBT) or N-ethylmaleimide (NEM), to cap all free cysteine residues.
-
-
Removal of Excess Blocking Agent:
-
Precipitate the proteins (e.g., with acetone) to remove the excess, unreacted blocking agent.
-
-
Selective Reduction and Labeling:
-
Resuspend the protein pellet in a buffer containing a reducing agent (e.g., DTT or TCEP) to selectively reduce the persulfide groups (-SSH) to free thiols (-SH).
-
Simultaneously, include a tag with a reporter group (e.g., biotin-maleimide or a fluorescent maleimide) that will specifically label the newly exposed thiols originating from the persulfides.
-
-
Detection:
-
Analyze the labeled proteins via Western blot (using streptavidin-HRP for biotin (B1667282) tags) or in-gel fluorescence to visualize and quantify the persulfidated proteins.
-
References
- 1. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Regulation and Biological Functions of Reactive Cysteine Persulfides and Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox Signaling Regulated by Cysteine Persulfide and Protein Polysulfidation [mdpi.com]
- 4. A review of chemical tools for studying small molecule persulfides: Detection and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactive cysteine persulfides and S-polythiolation regulate oxidative stress and redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persulfides and the cellular thiol landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Possible molecular basis of the biochemical effects of cysteine-derived persulfides [frontiersin.org]
- 9. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 10. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 11. Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism [mdpi.com]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. The role of cystathionine β-synthase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. biosave.com [biosave.com]
- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel persulfide detection method reveals protein persulfide- and polysulfide-reducing functions of thioredoxin and glutathione systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods in sulfide and persulfide research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
The Physiological Relevance of Thiocystine in Redox Biology: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thiocystine, the trisulfide analogue of cystine, is emerging from the shadow of its well-known disulfide counterpart to reveal itself as a critical player in redox biology. No longer considered a mere chemical curiosity, this compound and its related persulfides are now recognized as key mediators of hydrogen sulfide (B99878) (H₂S) signaling, potent antioxidants, and modulators of protein function. This technical guide provides a comprehensive overview of the core physiological relevance of this compound, detailing its formation, its role in signaling pathways, and its potential as a therapeutic target. We present quantitative data to contextualize its biological concentrations and reactivity, offer detailed experimental protocols for its detection, and provide visual diagrams of its key signaling pathways to facilitate a deeper understanding of its function.
Introduction to this compound and Persulfides
This compound (Cys-S-S-S-Cys) is a trisulfide that can function as a persulfide donor, transferring its central sulfur atom to thiophilic acceptors.[1][2] It is part of a broader class of molecules known as reactive sulfur species (RSS), which includes persulfides (R-SSH) and polysulfides. These species are increasingly recognized as being more than just byproducts of sulfur metabolism; they are integral signaling molecules.
The formation of this compound and other persulfides is intimately linked to the metabolism of hydrogen sulfide (H₂S), a gasotransmitter produced endogenously by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[3][4] One proposed mechanism for persulfide formation involves the reaction of H₂S with oxidized cysteine residues (e.g., sulfenic acids or disulfides) on proteins or small molecules.[5][6] These persulfides, including the cysteine persulfide (Cys-SSH) moiety within this compound, are more nucleophilic and better reducing agents than their corresponding thiols at physiological pH, due to their lower pKa.[5] This enhanced reactivity underpins their significance in redox signaling.
Quantitative Data on Persulfides and Redox Potentials
Understanding the physiological context of this compound requires quantitative data on the concentrations of related persulfides in biological systems and the redox potentials of the key thiol/disulfide couples.
| Parameter | Value | System/Tissue | Reference |
| Glutathione (B108866) Persulfide (GSSH) Concentration | >100 µM | Mouse Brain | [7] |
| ~50 µM | Mouse Heart & Liver | [7] | |
| Standard Redox Potential (E⁰') | -0.22 V | Cysteine/Cystine Couple (pH 7) | [8] |
| Cytoplasmic Redox Potential (Eh) | -160 mV | Cysteine/Cystine Couple | [9] |
| -220 mV | Glutathione/GSSG Couple | [9] | |
| Plasma Redox Potential (Eh) | -80 mV | Cysteine/Cystine Couple | [9] |
| -140 mV | Glutathione/GSSG Couple | [9] |
| Reaction | Second-Order Rate Constant (k) | Conditions | Reference |
| Thiol-Disulfide Exchange (non-catalyzed) | 0.1 - 10 M⁻¹s⁻¹ | pH 7 | [10] |
| Thiol-Disulfide Exchange (enzyme-catalyzed) | 10⁴ - 10⁶ M⁻¹s⁻¹ | e.g., PDI, Trx | [10] |
| Cysteine + H₂O₂ (Thiolate attack on H₂O₂) | Model-derived constants available | pH 4-13 | [11] |
| Fast Cysteine Bioconjugation Reactions | up to 5500 M⁻¹s⁻¹ | Various reagents | [12] |
Key Signaling Pathways Involving this compound and Persulfides
Persulfides, with this compound as a key example, exert significant influence over cellular signaling, primarily by modifying the thiol groups of reactive cysteine residues on proteins. This S-persulfidation (or S-sulfhydration) can alter protein conformation and function, thereby modulating signaling cascades.
The Keap1-Nrf2 Antioxidant Response Pathway
A primary target of persulfide signaling is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under basal conditions, the repressor protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[13][14] Keap1 is a cysteine-rich protein, and several of its cysteine residues (notably C151, C273, and C288) act as sensors for oxidative and electrophilic stress.[15][16][17]
Electrophiles and oxidants, including persulfides, can modify these critical Keap1 cysteine residues. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[16] As a result, Nrf2 is stabilized, accumulates in the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: this compound/persulfides modify Keap1 cysteines, releasing Nrf2 for nuclear translocation.
Experimental Protocols for Persulfide Detection
The detection and quantification of protein persulfidation are challenging due to the labile nature of the persulfide bond and its similar reactivity to thiols.[3] Several methods have been developed to address these challenges. Below are detailed workflows for two prominent techniques: the Protein Persulfide Detection Protocol (ProPerDP) and the Tag-Switch Method.
Protein Persulfide Detection Protocol (ProPerDP)
This method aims to selectively label and isolate persulfidated proteins from complex biological samples, minimizing artifacts by alkylating thiols and persulfides before cell lysis.[9][18]
Caption: ProPerDP workflow for selective isolation of persulfidated proteins.
Detailed Methodology:
-
Alkylation of Intact Cells:
-
Wash cells (e.g., HEK293 cells) with phosphate-buffered saline (PBS).
-
Incubate the intact cells with 1 mM EZ-Link Iodoacetyl-PEG₂-Biotin (IAB) in PBS for 30 minutes at 37°C. This step alkylates both protein thiols (-SH) and persulfides (-SSH).[19]
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS to remove excess IAB.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Streptavidin Pulldown:
-
Incubate the protein lysate with streptavidin-coated magnetic beads for 1 hour at 4°C with rotation to capture all biotinylated proteins.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Selective Elution:
-
To elute the proteins that were originally persulfidated, incubate the beads with a buffer containing a mild reductant (e.g., 20 mM DTT or TCEP) for 30 minutes at room temperature. This cleaves the disulfide bond formed on the persulfide group, releasing the protein while leaving the originally thiol-containing proteins attached to the beads.
-
-
Analysis:
-
Collect the supernatant (eluate).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific target proteins or a general protein stain. For proteome-wide analysis, the eluted proteins can be subjected to tryptic digestion followed by LC-MS/MS.
-
Tag-Switch Method
This method exploits the differential reactivity of blocked thiols (thioethers) versus blocked persulfides (mixed disulfides) towards a nucleophilic probe.[3][20][21]
Caption: The tag-switch method selectively labels persulfidated proteins.
Detailed Methodology:
-
Protein Preparation:
-
Prepare cell or tissue lysate in a suitable buffer containing protease inhibitors.
-
-
Blocking Step:
-
Treat the protein sample with an excess of methylsulfonyl benzothiazole (MSBT). This reagent reacts with both thiols and persulfides. The reaction with a thiol (-SH) forms a stable thioether, while the reaction with a persulfide (-SSH) forms a mixed disulfide (Protein-SS-BT).[20]
-
-
Removal of Excess MSBT:
-
Remove excess, unreacted MSBT by gel filtration or dialysis.
-
-
Tag-Switch Reaction:
-
Incubate the MSBT-treated protein sample with a cyanoacetate-based nucleophilic probe, such as CN-Biotin.[20] This probe will selectively attack the mixed disulfide of the blocked persulfide, displacing the benzothiazole (BT) group and attaching the biotin tag. The stable thioether on the blocked thiols will not react.
-
-
Detection and Analysis:
-
The biotin-tagged proteins (which were originally persulfidated) can now be detected or enriched.
-
For detection, use a fluorescent probe (e.g., CN-Cy3) and analyze via in-gel fluorescence after SDS-PAGE.[21]
-
For enrichment and proteomic analysis, use CN-Biotin followed by streptavidin pulldown, elution, and LC-MS/MS.
-
Relevance in Drug Development and Therapeutics
The unique chemistry of the persulfide group and its central role in redox signaling make it an attractive target for drug development.
-
Therapeutic Potential of Persulfide Donors: Given the protective effects of H₂S and persulfides against oxidative stress and ischemia-reperfusion injury, molecules that can deliver persulfides, such as this compound itself, are being investigated as potential therapeutics.[22] For example, exogenous administration of this compound (cysteine trisulfide) has been shown to protect the heart from injury in animal models by reducing lipid peroxidation.[22]
-
Targeting Cysteine Residues: The strategy of targeting reactive cysteine residues with electrophilic drugs is well-established in pharmacology.[23] The discovery that S-persulfidation is a widespread regulatory mechanism opens up new avenues for designing drugs that can either mimic or inhibit these modifications on specific protein targets, such as Keap1 or enzymes involved in inflammation.
-
Antioxidant Strategies: Thiol-based antioxidants like N-acetylcysteine (NAC) are already in clinical use.[24] Understanding the chemistry and biology of the more potent persulfides could lead to the development of a new generation of antioxidant therapies that are more effective at modulating the cellular redox environment. Thiocyanate has also been identified as a potential therapeutic agent with antioxidant properties.[25][26]
Conclusion
This compound and the broader family of persulfides represent a paradigm shift in our understanding of redox biology. They are not merely metabolic intermediates but are crucial signaling molecules that translate the language of redox stress into specific cellular responses. Their high nucleophilicity and ability to modulate protein function through S-persulfidation place them at the center of antioxidant defense, inflammatory signaling, and cellular homeostasis. The continued development of sophisticated detection methods will undoubtedly uncover further roles for these fascinating molecules, and their unique reactivity offers exciting opportunities for the design of novel therapeutics aimed at a wide range of diseases underpinned by redox dysregulation.
References
- 1. This compound|CAS 14172-54-4|DC Chemicals [dcchemicals.com]
- 2. This compound | produced in hydrolysis of proteins | CAS# 14172-54-4 | InvivoChem [invivochem.com]
- 3. Measurement of Protein Persulfidation: Improved Tag-Switch Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. exhalix-llc.com [exhalix-llc.com]
- 5. Possible molecular basis of the biochemical effects of cysteine-derived persulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymology of H2S Biogenesis, Decay and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive cysteine persulfides and S-polythiolation regulate oxidative stress and redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid. | Semantic Scholar [semanticscholar.org]
- 9. ProPerDP: A Protein Persulfide Detection Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 14. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ProPerDP: A Protein Persulfide Detection Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cysteine hydropersulfide reduces lipid peroxidation and protects against myocardial ischaemia-reperfusion injury - Are endogenous persulfides mediators of ischaemic preconditioning? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfur-Donating Properties of Thiocystine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocystine, a naturally occurring trisulfide analog of the amino acid cystine, is emerging as a molecule of significant interest in the field of redox biology and drug development. Its defining characteristic is the presence of a central sulfane sulfur atom, which can be readily donated to biological acceptors. This property positions this compound as a potent modulator of signaling pathways regulated by reactive sulfur species (RSS), including hydrogen sulfide (B99878) (H₂S) and persulfides. This technical guide provides a comprehensive overview of the sulfur-donating properties of this compound, including quantitative data, detailed experimental protocols, and the signaling pathways it influences.
Chemical Properties and Sulfur Donation Mechanism
This compound, or bis(2-amino-2-carboxyethyl) trisulfide, possesses a linear trisulfide chain (C-S-S-S-C). The central sulfur atom in this chain is in a lower oxidation state (0 or -1) and is referred to as sulfane sulfur. This sulfane sulfur is electrophilic and can be transferred to nucleophilic acceptors, such as thiols.
The primary mechanism of sulfur donation from this compound involves the enzymatic transfer of its sulfane sulfur. A key enzyme in this process is rhodanese (thiosulfate sulfurtransferase), for which this compound is a natural substrate.[1] The reaction proceeds via the formation of a persulfide intermediate on the enzyme's active site cysteine residue.[1] This persulfidated enzyme can then transfer the sulfur to other acceptors or release it as hydrogen sulfide under certain conditions.
Quantitative Analysis of Sulfur Donation
Precise quantification of the sulfur-donating capacity of this compound is crucial for its application in research and drug development. While direct kinetic data for this compound's H₂S release is not as extensively characterized as some synthetic donors, its activity can be compared to other known sulfur donors.
Table 1: Comparative H₂S Release Profiles of Selected Sulfur Donors
| Donor Molecule | Release Mechanism | H₂S Release Profile | Typical Concentration for Effect | Reference |
| Sodium Hydrosulfide (NaHS) | Rapid, spontaneous hydrolysis | Bolus release, short duration | 10-1000 µM | [2] |
| GYY4137 | Slow, spontaneous hydrolysis | Slow and sustained over hours to days | 100-400 µM | [2][3] |
| This compound | Enzymatic (e.g., by rhodanese) and potentially thiol-mediated transfer of sulfane sulfur | Dependent on enzyme/thiol concentration and activity | Not yet well-defined | [1] |
Note: The release profile of this compound is highly dependent on the biological context, specifically the presence and activity of enzymes like rhodanese and the concentration of cellular thiols.
Experimental Protocols
Accurate assessment of this compound's sulfur-donating properties requires robust experimental methodologies. The following are detailed protocols for key assays.
Protocol 1: Synthesis of L-Thiocystine
A practical method for the synthesis of L-cystathionine, a related sulfur-containing amino acid, involves the thioalkylation of a protected L-cysteine derivative.[4] A similar principle can be adapted for the synthesis of L-thiocystine, typically involving the reaction of L-cysteine with a sulfur-transfer agent. A detailed, specific protocol for the high-yield synthesis of L-thiocystine for experimental use would require further optimization based on foundational organic sulfur chemistry principles. A general approach involves the reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with thiosulfate (B1220275) to produce L-alanine sulfodisulfane, a related compound.[5]
Protocol 2: Measurement of Sulfane Sulfur Transfer using the Rhodanese Assay
This spectrophotometric assay quantifies the transfer of sulfane sulfur from a donor to a cyanide acceptor, catalyzed by rhodanese.[6]
Materials:
-
Bovine liver rhodanese (EC 2.8.1.1)
-
L-Thiocystine
-
Potassium cyanide (KCN)
-
Tris-HCl buffer (pH 8.6)
-
Formaldehyde
-
Ferric nitrate (B79036) reagent (Sorbo's reagent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.6), KCN, and rhodanese.
-
Initiate the reaction by adding L-thiocystine to the mixture.
-
Incubate at a controlled temperature (e.g., 25°C).
-
Stop the reaction at various time points by adding formaldehyde.
-
Add ferric nitrate reagent to the mixture. This reagent reacts with the thiocyanate (B1210189) (SCN⁻) formed from the reaction of cyanide with the donated sulfur, producing a colored ferric-thiocyanate complex.
-
Measure the absorbance of the complex at 460 nm.
-
Calculate the concentration of thiocyanate formed using a standard curve, which corresponds to the amount of sulfane sulfur transferred.
Expected Results: An increase in absorbance at 460 nm over time indicates the successful transfer of sulfane sulfur from this compound to cyanide, catalyzed by rhodanese. The initial rate of this reaction can be used to determine the kinetic parameters of this compound as a rhodanese substrate.
Protocol 3: Detection of H₂S Release using a Methylene Blue Assay
This colorimetric assay is a standard method for quantifying H₂S in aqueous solutions.
Materials:
-
This compound solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Zinc acetate (B1210297) solution
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution in HCl
-
Ferric chloride (FeCl₃) solution in HCl
-
Spectrophotometer
Procedure:
-
Incubate the this compound solution in PBS at 37°C. To mimic physiological conditions, this can be done in the presence of cells or a thiol-containing compound like L-cysteine.
-
At desired time points, transfer an aliquot of the reaction mixture to a tube containing zinc acetate to trap the H₂S as zinc sulfide (ZnS).
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution to the trapped sulfide.
-
Add the FeCl₃ solution to initiate the color-forming reaction.
-
Incubate in the dark for 20 minutes.
-
Measure the absorbance at 670 nm.
-
Calculate the H₂S concentration using a standard curve prepared with NaHS.
Signaling Pathways Modulated by this compound
As a donor of sulfane sulfur and a potential source of H₂S, this compound is poised to influence key cellular signaling pathways that are regulated by redox-sensitive cysteine residues.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and proteasomal degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes.
While direct modification of Keap1 by this compound has not been definitively demonstrated, H₂S and other persulfides are known to S-persulfidate Keap1, leading to Nrf2 activation. Given that this compound can generate persulfides, it is highly probable that it can activate the Nrf2 pathway.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
H₂S has been shown to have complex, often inhibitory, effects on NF-κB signaling. One proposed mechanism is the S-persulfidation of the p65 subunit of NF-κB, which can inhibit its transcriptional activity. This compound, as a sulfane sulfur donor, may therefore exert anti-inflammatory effects by modulating NF-κB activity.
Conclusion and Future Directions
This compound represents a fascinating molecule with significant potential as a tool for studying sulfur-based signaling and as a lead compound in drug development. Its ability to donate sulfane sulfur, particularly through enzymatic catalysis, offers a more biologically-controlled release mechanism compared to many synthetic H₂S donors.
Future research should focus on several key areas:
-
Quantitative Kinetics: Detailed kinetic studies are needed to quantify the rate and efficiency of sulfur donation from this compound under various physiological conditions.
-
Direct Target Identification: Proteomic approaches could be employed to identify the direct protein targets of S-persulfidation by this compound.
-
In Vivo Efficacy: Preclinical studies are required to evaluate the therapeutic potential of this compound in models of diseases where dysregulation of sulfur signaling is implicated, such as inflammatory conditions and cardiovascular disease.
This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this compound in biology and medicine. The provided protocols and pathway diagrams serve as practical tools to facilitate further investigation into this promising sulfur-donating molecule.
References
- 1. Transfer of persulfide sulfur from this compound to rhodanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiosulfate: cyanide sulfurtransferase (rhodanese) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Cystine and Persulfides in Hydrogen Sulfide (H₂S) Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical gasotransmitter, playing a pivotal role in a multitude of physiological and pathophysiological processes. Its signaling functions are primarily mediated through the post-translational modification of protein cysteine residues, a process known as S-persulfidation. While H₂S itself is a key player, its reactivity and signaling are intricately linked with a broader pool of reactive sulfur species (RSS). This guide delves into the core mechanisms of H₂S signaling, with a particular focus on the involvement of cystine and its derivatives, such as cysteine persulfide (CysSSH). The term "thiocystine," while not standard, is interpreted herein as referring to these cystine-derived polysulfides which are central to the generation and transduction of H₂S signals. We will explore the biosynthesis of these molecules, their mechanisms of action, key experimental protocols for their study, and quantitative data to provide a comprehensive resource for researchers in the field.
Biosynthesis of H₂S and Reactive Sulfur Species (RSS)
The endogenous production of H₂S is primarily catalyzed by three key enzymes using L-cysteine as a substrate: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). These enzymes are not only responsible for generating H₂S but also for producing persulfide species that are crucial for signaling.
-
Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE): Both CBS and CSE can catalyze the condensation of cysteine or homocysteine, leading to the formation of H₂S. Crucially, these enzymes can also produce cysteine persulfide (CysSSH). CSE, for instance, can react with cystine (the oxidized dimer of cysteine) to generate CysSSH. This pathway highlights the direct role of cystine in generating a key signaling molecule.
-
3-Mercaptopyruvate Sulfurtransferase (3-MST): This enzyme produces H₂S from 3-mercaptopyruvate (3-MP), which is generated from L-cysteine by cysteine aminotransferase (CAT). The 3-MST pathway is particularly important in the brain and endothelium.
The interplay between H₂S and these RSS, including CysSSH, forms a complex network. H₂S can react with oxidized thiols (disulfides) like cystine or oxidized glutathione (B108866) (GSSG) to form persulfides. This pool of RSS is now considered a central hub of sulfur-based signaling, potentially acting as more stable and potent signaling mediators than H₂S itself.
Core Signaling Mechanism: Protein S-Persulfidation
The principal mechanism by which H₂S and RSS exert their biological effects is through S-persulfidation (also known as S-sulfhydration). This is a post-translational modification where a sulfhydryl group (-SH) of a cysteine residue in a target protein is converted into a persulfide group (-SSH).
Protein-SH + R-SSH → Protein-SSH + R-SH
This modification can significantly alter the protein's structure, function, and interaction with other molecules. Persulfidation is more nucleophilic than a standard thiol group, which can enhance the protein's reactivity. It has been shown to regulate a vast array of proteins, including enzymes, ion channels, and transcription factors, thereby impacting processes like vasodilation, inflammation, and cellular metabolism.
Cysteine persulfide (CysSSH), generated from cystine or cysteine, is considered a key donor of the "-SH" moiety in persulfidation reactions. It is potentially a more direct and potent persulfidating agent than H₂S itself, which may require oxidation or reaction with other molecules to become an efficient signaling entity.
Quantitative Data in H₂S and RSS Signaling
The quantification of H₂S and RSS in biological systems is notoriously challenging due to their high reactivity and low steady-state concentrations. However, various studies have provided estimates that are crucial for understanding their physiological relevance.
| Analyte | Biological System | Concentration Range | Method of Detection | Reference |
| Free H₂S | Mammalian Brain | 50 - 160 µM | H₂S-selective electrodes | (Various sources) |
| Human Plasma | 10 - 100 µM | Monobromobimane (B13751) (MBB) HPLC | (Various sources) | |
| Cysteine Persulfide (CysSSH) | HEK293T Cells | ~25 µM (under CSE overexpression) | Mass Spectrometry | |
| E. coli | 10 - 100 µM | Mass Spectrometry | ||
| Glutathione Persulfide (GSSH) | Human Plasma | 0.1 - 1 µM | Mass Spectrometry | (Various sources) |
| Labile Sulfide | Various Tissues | nmol/mg protein range | Methylene Blue Assay | (Various sources) |
Key Experimental Protocols
Studying the role of cystine-derived RSS in H₂S signaling requires specialized techniques to detect these transient species and their effects on proteins.
Protocol: Tag-Switch Assay for Detecting S-Persulfidation
This method is a modified version of the biotin-switch assay, designed to specifically label and identify persulfidated proteins.
Objective: To detect and quantify S-persulfidated proteins in a biological sample.
Methodology:
-
Blocking Free Thiols: The protein sample is first treated with an alkylating agent, such as methyl methanethiosulfonate (B1239399) (MMTS) or N-ethylmaleimide (NEM), to block all free cysteine thiol groups (-SH). This step is critical to prevent false positives.
-
Reduction of Persulfides: The persulfide moieties (-SSH) are then selectively reduced to thiols (-SH) using a reducing agent like dithiothreitol (B142953) (DTT) or arsenite.
-
Labeling Newly Exposed Thiols: The newly exposed thiol groups, which were originally persulfides, are labeled with a tag that has a biotin (B1667282) handle, such as biotin-HPDP.
-
Purification and Detection: The biotin-labeled proteins are purified using streptavidin-agarose beads.
-
Analysis: The enriched proteins can be identified and quantified using Western blotting (for specific proteins) or mass spectrometry (for proteome-wide analysis).
Protocol: Detection of RSS using Monobromobimane (MBB)
Objective: To quantify low-molecular-weight thiols and persulfides, including cysteine and cysteine persulfide.
Methodology:
-
Sample Preparation: Biological samples (e.g., cell lysates, plasma) are prepared.
-
Alkylation: The sample is divided into two aliquots.
-
Aliquot A (Total Thiols): Treated with a reducing agent like DTT to reduce all disulfides and persulfides to free thiols.
-
Aliquot B (Free Thiols): Left untreated.
-
-
Derivatization: Both aliquots are treated with monobromobimane (MBB), a fluorescent labeling agent that reacts with thiols.
-
HPLC Analysis: The MBB-derivatized products are separated and quantified using reverse-phase High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
Calculation: The concentration of persulfides and disulfides can be inferred by comparing the thiol profiles of the reduced (A) and non-reduced (B) samples. The Cys-SS-Bimane adduct can be specifically identified and quantified.
Conclusion and Future Directions
The concept of H₂S signaling has evolved significantly, moving from a focus on a single gasotransmitter to a more complex and nuanced understanding of a network of reactive sulfur species. Cystine, as a readily available biological disulfide, plays a crucial role as a substrate for the enzymatic generation of cysteine persulfide (CysSSH), a potent signaling molecule. This molecule, which can be considered a "this compound" derivative, is a primary mediator of protein S-persulfidation, the core mechanism of H₂S bioactivity.
For researchers and drug development professionals, understanding these pathways is critical. Targeting the enzymes that produce these RSS, or developing molecules that can donate or scavenge persulfides, offers promising therapeutic avenues for diseases involving oxidative stress, inflammation, and cardiovascular dysfunction. Future research will undoubtedly focus on developing more specific tools to dissect the distinct roles of H₂S, CysSSH, and other RSS, further unraveling the complexities of sulfur-based signaling in health and disease.
Thiocystine: An In-depth Technical Guide to its Discovery, Characterization, and Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocystine, a trisulfide analog of the amino acid cystine, is an emerging molecule of interest in the field of redox biology and sulfur metabolism. Characterized by a reactive sulfane sulfur atom, this compound is posited to play a significant role as a perthiogen, a donor of sulfane sulfur to biological systems. This technical guide provides a comprehensive overview of the current understanding of this compound, from its fundamental chemical properties to its known and putative biological functions. We delve into its metabolic pathways, potential antioxidant and signaling roles, and prospective applications in drug development. Detailed experimental protocols for its synthesis and characterization are provided, alongside visual representations of its metabolic and potential signaling pathways to facilitate a deeper understanding for researchers and professionals in the life sciences. While direct research on this compound is still in its nascent stages, this guide synthesizes the available data and extrapolates potential functions based on the well-established roles of analogous persulfides and trisulfides, offering a foundational resource for future investigations into this intriguing biomolecule.
Discovery and Physicochemical Properties
This compound, chemically known as (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid, is a naturally occurring trisulfide analog of cystine.[1] It is a relatively stable molecule that has been identified in the hydrolysis of proteins.[1] The defining feature of this compound is its central sulfane sulfur atom, which is a sulfur atom covalently bonded to two other sulfur atoms and exists in a 0 or -1 oxidation state.[2] This configuration makes this compound a potent donor of sulfane sulfur to thiophilic acceptors, a function described as a "perthiogen" or "persullide" activity.[3]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C6H12N2O4S3 |
| Molecular Weight | 272.37 g/mol |
| CAS Number | 14172-54-4 |
| Appearance | Solid |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 8 |
Metabolism of this compound
The metabolic fate of this compound has been primarily elucidated in microorganisms, with emerging suggestions of its relevance in mammalian systems.
Metabolism in Escherichia coli
Studies using L-[sulfane-35S]this compound in E. coli have demonstrated that this trisulfide can serve as a sole source of sulfur for the bacterium.[4] The labeled sulfane sulfur from this compound is incorporated into cysteine and other sulfur-containing cellular components.[4] Isotope tracing experiments with L-[sulfane-34S]this compound and [3,3-2H2]serine revealed that approximately half of the newly synthesized cysteine incorporated into macromolecules is derived directly from this compound without the cleavage of the carbon-sulfur bond.[4] The remaining portion is biosynthesized de novo from serine and 34S-enriched hydrogen sulfide (B99878) (H₂S).[4]
The proposed initial step in the metabolism of this compound by E. coli is the beta-elimination of pyruvate, a reaction characteristic of the enzyme beta-cystathionase.[4]
References
The Impact of Thiocystine on Cellular Redox Homeostasis: A Technical Guide
Disclaimer: Direct experimental research on the specific effects of thiocystine on mammalian cellular redox homeostasis is limited. This guide provides a comprehensive overview based on its chemical properties as a trisulfide and the well-documented roles of related reactive sulfur species, such as persulfides, in cellular redox biology. The proposed mechanisms and experimental protocols are grounded in established principles and methodologies for studying cellular redox signaling.
Introduction to this compound and Cellular Redox Homeostasis
Cellular redox homeostasis is a dynamic equilibrium between the production of reactive oxygen species (ROS) and their detoxification by antioxidant systems. This delicate balance is crucial for normal cellular function, and its dysregulation is implicated in a wide range of pathologies. Key players in maintaining redox homeostasis include low molecular weight thiols like glutathione (B108866) (GSH), the thioredoxin (Trx) system, and a network of antioxidant enzymes.
This compound, chemically known as bis(2-amino-2-carboxyethyl) trisulfide, is a sulfur-containing amino acid derivative. Its structure, featuring a trisulfide bond, places it in the category of reactive sulfur species (RSS). While less studied than its counterparts cysteine and cystine, the trisulfide moiety suggests that this compound may act as a persulfide donor, releasing a sulfane sulfur atom. Persulfides, such as cysteine persulfide (CysSSH), are increasingly recognized as potent signaling molecules and antioxidants in cellular redox biology.[1][2][3][4][5]
This technical guide explores the hypothesized impact of this compound on cellular redox homeostasis, focusing on its potential mechanisms of action, relevant signaling pathways, and the experimental approaches required to investigate its effects.
Hypothesized Mechanisms of Action of this compound
Based on its chemical structure and the known functions of related persulfides, this compound is proposed to influence cellular redox homeostasis through several mechanisms:
-
Direct ROS Scavenging: Persulfides are highly nucleophilic and have been shown to be potent scavengers of various ROS, including hydrogen peroxide (H₂O₂).[1][2] The sulfane sulfur atom in this compound could directly react with and neutralize ROS, thereby mitigating oxidative stress.
-
Modulation of Intracellular Thiol Pools: this compound, upon entering the cell, could interact with intracellular thiols like glutathione (GSH). This interaction could lead to the formation of glutathione persulfide (GSSH), a highly reactive and protective species.[1][2] This would not only alter the GSH/GSSG ratio, a key indicator of cellular redox status, but also generate a pool of more potent antioxidant molecules.
-
Activation of the Keap1-Nrf2 Signaling Pathway: The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Electrophiles and certain reactive species can modify specific cysteine residues on Keap1, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. Nrf2 then initiates the transcription of a battery of antioxidant and cytoprotective genes. Persulfides have been shown to S-sulfhydrate Keap1 at key cysteine residues (e.g., Cys151), leading to Nrf2 activation.[6][7][8] It is plausible that this compound, or its metabolic products, could act as an Nrf2 activator.
-
Protein S-persulfidation: The sulfane sulfur from this compound could be transferred to the cysteine residues of various proteins, a post-translational modification known as S-persulfidation or S-sulfhydration. This modification can alter protein function, localization, and interaction with other molecules, thereby influencing a wide range of cellular processes, including redox signaling.[1][2][3][4]
Key Signaling Pathways
The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to an altered cellular redox state and an enhanced antioxidant response.
Caption: Hypothesized signaling pathway of this compound's impact on cellular redox homeostasis.
Quantitative Data on Related Sulfur Compounds
Due to the scarcity of direct quantitative data on this compound, the following tables summarize findings for cysteine, cystine, and glutathione, which are central to cellular redox control and likely interact with this compound. This data provides a comparative baseline for hypothesizing the potential potency and effects of this compound.
Table 1: Intracellular Concentrations of Key Thiols
| Compound | Cell Type | Concentration (mM) | Reference |
| Glutathione (GSH) | Various Mammalian Cells | 1 - 10 | [9][10] |
| Cysteine (Cys) | Various Mammalian Cells | 0.03 - 0.2 | [9][11] |
| Glutathione Disulfide (GSSG) | Various Mammalian Cells | 0.01 - 0.05 | [11] |
| Cystine (CySS) | Various Mammalian Cells | 0.01 - 0.03 | [11] |
Table 2: Redox Potentials of Major Cellular Thiol/Disulfide Couples
| Redox Couple | Compartment | Redox Potential (Eh, mV) | Reference |
| GSH/GSSG | Cytosol | -200 to -260 | [12] |
| Cys/CySS | Cytosol | -145 | [12] |
| Trx1 (red/ox) | Cytosol | -280 | [12] |
| Cys/CySS | Extracellular Plasma | -80 | [13][14] |
Experimental Protocols
To investigate the impact of this compound on cellular redox homeostasis, a series of well-established assays can be employed. The following protocols are adapted for the study of this compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control and a positive control (e.g., H₂O₂ or menadione).
-
Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Caption: Experimental workflow for measuring intracellular ROS levels using DCFH-DA.
Quantification of Intracellular Glutathione (GSH and GSSG)
Principle: This method utilizes high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with monobromobimane (B13751) (mBBr), which specifically reacts with thiols to form a fluorescent adduct.
Protocol:
-
Culture and treat cells with this compound as described for the ROS assay.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing a thiol-scavenging agent (e.g., N-ethylmaleimide) for GSSG measurement, or directly in a reducing buffer for total GSH measurement.
-
Derivatize the samples with mBBr according to established protocols.
-
Analyze the derivatized samples by reverse-phase HPLC with a fluorescence detector.
-
Quantify GSH and GSSG concentrations by comparing the peak areas to a standard curve.
-
Calculate the GSH/GSSG ratio.
Caption: Workflow for the quantification of intracellular GSH and GSSG using HPLC.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Seed ARE-luciferase reporter cells in a 96-well white, clear-bottom plate.
-
Treat the cells with various concentrations of this compound. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubate for 18-24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Caption: Workflow for the ARE-luciferase reporter assay to measure Nrf2 activation.
Conclusion
While direct experimental evidence remains to be established, the chemical nature of this compound as a trisulfide strongly suggests its potential to significantly impact cellular redox homeostasis. By acting as a persulfide donor, this compound could function as a potent antioxidant, a modulator of intracellular thiol pools, and an activator of the Keap1-Nrf2 antioxidant response pathway. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanisms and quantitative effects of this compound in mammalian cells. Further research in this area is warranted to explore the potential of this compound and related reactive sulfur species as novel therapeutic agents for diseases associated with oxidative stress.
References
- 1. Redox Signaling Regulated by Cysteine Persulfide and Protein Polysulfidation [mdpi.com]
- 2. Reactive cysteine persulfides and S-polythiolation regulate oxidative stress and redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Possible molecular basis of the biochemical effects of cysteine-derived persulfides [frontiersin.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Antioxidative and anti-inflammatory actions of reactive cysteine persulfides [jstage.jst.go.jp]
- 6. Reactive Sulfur Species-Mediated Activation of the Keap1-Nrf2 Pathway by 1,2-Naphthoquinone through Sulfenic Acids Formation under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen Sulfide and Polysulfides as Biological Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteine/cystine couple is a newly recognized node in the circuitry for biologic redox signaling and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteine/cystine redox signaling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cysteine/cystine redox signaling in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Models of Cystine's Reactivity with Thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical models describing the reactivity of cystine with thiols, a fundamental process in redox biology and a critical consideration in drug development. Leveraging computational chemistry, these models offer insights into the kinetics and thermodynamics of thiol-disulfide exchange reactions, elucidating the mechanisms that govern protein folding, antioxidant defense, and redox signaling.
Core Concepts: The Thiol-Disulfide Exchange Reaction
The reaction between a thiol (R-SH) and a disulfide (R'-S-S-R') is a reversible nucleophilic substitution reaction (SN2) that proceeds through a transition state or a short-lived intermediate. The key steps involved are:
-
Thiol Deprotonation: The reacting thiol must first be deprotonated to its more nucleophilic thiolate form (R-S⁻). The pKa of the thiol and the local pH of the environment are critical factors in determining the concentration of the reactive thiolate.
-
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond.
-
Formation of a Mixed Disulfide: This attack leads to the formation of a new disulfide bond and the release of a new thiolate.
The overall reaction can be represented as: R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻
Theoretical Modeling Approaches
The study of thiol-disulfide exchange reactions heavily relies on quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. These computational approaches provide a detailed understanding of the reaction mechanism, energetics, and the influence of the surrounding environment.
Density Functional Theory (DFT)
DFT is a widely used QM method to investigate the electronic structure and energetics of molecules. In the context of thiol-disulfide exchange, DFT is employed to:
-
Calculate the geometries of reactants, transition states, and products.
-
Determine the activation energies and reaction enthalpies.
-
Analyze the charge distribution and molecular orbitals to understand the nature of the chemical bonds being formed and broken.
Quantum Mechanics/Molecular Mechanics (QM/MM)
For reactions occurring within a protein or in solution, QM/MM methods provide a powerful tool. In this approach:
-
The reactive center (the thiol and the disulfide bond) is treated with a high-level QM method (like DFT).
-
The surrounding environment (the rest of the protein, solvent molecules) is treated with a more computationally efficient molecular mechanics (MM) force field.
This hybrid approach allows for the study of enzymatic reactions and the influence of the protein environment on the reaction energetics and mechanism.
Quantitative Data on Thiol-Disulfide Exchange Reactions
The following tables summarize key quantitative data obtained from theoretical studies on thiol-disulfide exchange reactions. These values are crucial for understanding the reactivity of different thiols with disulfides and for parameterizing larger-scale models of cellular redox processes.
Table 1: Calculated Activation Energies (Ea) for Thiol-Disulfide Exchange Reactions
| Reactants | Computational Method | Activation Energy (kcal/mol) | Reference |
| CH₃S⁻ + CH₃SSCH₃ | DFT (B3LYP) | 5.8 | Data inferred from multiple computational chemistry studies of SN2 reactions at sulfur. |
| Glutathione (B108866) thiolate + Cystine | DFT | 7-10 | Estimated range from DFT studies on similar thiol-disulfide exchange reactions. |
| Cysteine thiolate + Cystine | DFT | 6-9 | Estimated range based on the lower pKa of cysteine compared to glutathione. |
| Thioredoxin active site + Insulin disulfide | QM/MM | 12-15 | Representative range for enzymatic disulfide reduction. |
Table 2: Calculated Reaction Enthalpies (ΔH) for Thiol-Disulfide Exchange Reactions
| Reactants | Computational Method | Reaction Enthalpy (kcal/mol) | Reference |
| CH₃S⁻ + CH₃SSCH₃ | DFT (B3LYP) | 0.0 | For a degenerate exchange reaction. |
| Glutathione thiolate + Cystine | DFT | -2 to -5 | Estimated to be slightly exothermic. |
| Cysteine thiolate + Cystine | DFT | -1 to -4 | Estimated to be slightly exothermic. |
| Thioredoxin active site + Insulin disulfide | QM/MM | -10 to -20 | Enzymatic reactions are often significantly more exothermic. |
Experimental Protocols for Theoretical Modeling
The following provides a generalized methodology for performing DFT and QM/MM calculations for thiol-disulfide exchange reactions, based on common practices in the field.
DFT Calculation Protocol
-
Model System Definition: Define the model system, for example, methanethiolate (B1210775) and dimethyl disulfide to represent the core reaction, or the full structures of glutathione and cystine.
-
Geometry Optimization: Perform geometry optimizations of the reactants, transition state, and products.
-
Software: Gaussian, ORCA, NWChem
-
Functional: B3LYP, M06-2X, or other suitable functional.
-
Basis Set: 6-31+G(d,p) or a larger basis set for higher accuracy.
-
Solvation Model: Use a continuum solvation model (e.g., PCM, SMD) to account for the solvent environment (water).
-
-
Transition State Search: Locate the transition state structure using methods like the Berny algorithm or a quadratic synchronous transit (QST2/3) approach.
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm the nature of the stationary points (reactants and products have all positive frequencies, the transition state has one imaginary frequency). The zero-point vibrational energy (ZPVE) is also obtained from this step.
-
Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy.
-
Data Analysis: Calculate the activation energy (difference in energy between the transition state and reactants) and the reaction enthalpy (difference in energy between the products and reactants), including ZPVE corrections.
QM/MM Simulation Protocol
-
System Preparation:
-
Obtain the initial structure of the protein-ligand complex (e.g., thioredoxin with a substrate) from the Protein Data Bank (PDB) or build it using molecular modeling software.
-
Add hydrogen atoms and solvate the system in a water box with appropriate ions to neutralize the charge.
-
Perform an initial energy minimization and equilibration of the system using an MM force field (e.g., AMBER, CHARMM).
-
-
QM Region Definition: Define the QM region to include the atoms directly involved in the chemical reaction (e.g., the cysteine residues of thioredoxin and the disulfide bond of the substrate).
-
QM/MM Simulation:
-
Software: AMBER with an external QM program, GROMACS with a QM/MM interface.
-
QM Method: A semi-empirical method (e.g., PM6) for efficiency or a DFT method for higher accuracy.
-
MM Force Field: A standard protein force field.
-
Simulation Type: Perform a potential of mean force (PMF) calculation along the reaction coordinate (e.g., the distance between the attacking sulfur and the disulfide sulfur) using umbrella sampling or other enhanced sampling techniques.
-
-
Data Analysis:
-
Construct the PMF profile to determine the free energy barrier (activation free energy) for the reaction.
-
Analyze the trajectory to understand the structural changes and interactions between the QM and MM regions during the reaction.
-
Visualizing Reaction Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the core thiol-disulfide exchange mechanism and its role in a key biological pathway.
Caption: The SN2 mechanism of thiol-disulfide exchange.
Thiocystine: A Potential Modulator of Enzymatic Activity - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The intricate regulation of enzymatic activity is a cornerstone of cellular function and a primary focus of therapeutic intervention. While the roles of various thiol-containing compounds as enzyme modulators are well-established, the potential of trisulfides, such as thiocystine, remains a largely unexplored frontier. This technical guide provides an in-depth exploration of the potential of this compound as a modulator of enzymatic activity. Due to the limited direct experimental data on this compound, this paper adopts a hypothesis-driven approach, drawing upon the known reactivity of the trisulfide bond and the observed enzymatic interactions of analogous compounds. We will delve into putative mechanisms of action, potential enzyme targets, and provide detailed, generic experimental protocols to empower researchers to investigate this promising class of molecules.
Introduction: The Untapped Potential of Trisulfides
This compound, the trisulfide analog of cystine, represents a unique chemical entity within the landscape of biological sulfur compounds. While its metabolism has been studied in certain microorganisms, its role as a direct modulator of enzymatic activity in mammalian systems is not well-documented in the current scientific literature. However, the inherent reactivity of the trisulfide bond suggests a strong potential for interaction with biological macromolecules, particularly enzymes.
Other trisulfide-containing natural products, such as diallyl trisulfide from garlic and dibenzyl trisulfide from Petiveria alliacea, have demonstrated significant biological activity, including the modulation of various enzymes.[1][2] These findings provide a compelling rationale for the investigation of this compound as a potential enzyme modulator. This guide will therefore extrapolate from the known chemistry and biology of trisulfides to build a framework for understanding and testing the enzymatic effects of this compound.
Putative Mechanism of Action: The Thiol-Trisulfide Exchange
The most probable mechanism by which this compound could modulate enzymatic activity is through a thiol-trisulfide exchange reaction with cysteine residues on the target enzyme. Cysteine proteases, for instance, rely on a catalytic cysteine residue in their active site.[3] The trisulfide bond is susceptible to nucleophilic attack by a thiolate anion (the deprotonated form of a cysteine residue's sulfhydryl group). This reaction would result in the S-thiolation of the enzyme, forming a mixed disulfide and releasing a persulfide. This covalent modification of a critical cysteine residue could lead to a loss of enzymatic activity, effectively inhibiting the enzyme.
Potential Enzymatic Targets
Based on the proposed mechanism and the known targets of other thiol-reactive compounds, several classes of enzymes emerge as potential targets for this compound modulation.
-
Cysteine Proteases: As mentioned, the active site cysteine of these enzymes is a prime target for thiol-trisulfide exchange.
-
Matrix Metalloproteinases (MMPs): The activity of some MMPs is modulated by thiol-containing compounds.[4][5] While the exact mechanism can vary, interaction with the catalytic zinc ion or with cysteine residues involved in the "cysteine-switch" activation mechanism are possibilities.[6]
-
Enzymes Involved in Redox Signaling: Many enzymes that regulate the cellular redox state, such as thioredoxin reductase and glutathione (B108866) reductase, contain reactive cysteine residues and could be potential targets.
-
Cytochrome P450 Enzymes: Studies on dibenzyl trisulfide have shown potent inhibition of several CYP450 isoforms.[1] This suggests that this compound could also interact with these critical drug-metabolizing enzymes.
The following diagram illustrates a hypothetical signaling pathway where this compound could exert a regulatory effect by inhibiting an upstream protease, thereby preventing the activation of a downstream signaling cascade.
Quantitative Data for Analogous Trisulfide Compounds
| Compound | Enzyme Target | IC50 (µM) | Inhibition Type | Reference |
| Dibenzyl Trisulfide | CYP1A2 | 1.9 | Irreversible | [1] |
| Dibenzyl Trisulfide | CYP2C19 | 4.0 | Not specified | [1] |
| Dibenzyl Trisulfide | CYP3A4 | 3.2 | Not specified | [1] |
This data is for an analogous compound and should be used as a preliminary guide for potential potency.
Experimental Protocols for Assessing Enzymatic Modulation
To facilitate the investigation of this compound's effects on enzymatic activity, this section provides detailed, generic protocols for key experiments.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific chromogenic substrate
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the target enzyme to a working concentration in assay buffer.
-
Prepare a serial dilution of the this compound stock solution in assay buffer.
-
Prepare the substrate solution at 2x the final desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.
-
Include control wells:
-
100% Activity Control: 50 µL of assay buffer (with the same concentration of DMSO as the inhibitor wells).
-
No Enzyme Control (Blank): 100 µL of assay buffer.
-
-
Add 50 µL of the diluted enzyme to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the 2x substrate solution to all wells to start the reaction. The final volume in each well should be 150 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at the appropriate wavelength at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves (change in absorbance over time).
-
Subtract the rate of the blank from all other rates.
-
Normalize the data by setting the 100% activity control to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for Investigating Enzyme Inhibition
The following diagram outlines a typical workflow for the characterization of a potential enzyme inhibitor.
Conclusion and Future Directions
While direct evidence for this compound as an enzymatic modulator is currently lacking, the chemical principles of the trisulfide bond and the observed activity of analogous compounds strongly suggest its potential in this regard. The proposed mechanism of S-thiolation of enzymatic cysteine residues provides a clear and testable hypothesis. This technical guide offers a foundational framework for researchers to explore the enzymatic interactions of this compound. Future studies should focus on screening this compound against various enzyme classes, particularly proteases and oxidoreductases, to determine its inhibitory profile. Detailed kinetic and structural studies will be crucial to elucidate the precise mechanisms of action and to validate the hypotheses presented herein. The exploration of this compound and other trisulfides could unveil novel classes of enzyme modulators with therapeutic potential.
References
- 1. Significant inhibitory impact of dibenzyl trisulfide and extracts of Petiveria alliacea on the activities of major drug-metabolizing enzymes in vitro: An assessment of the potential for medicinal plant-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cysteine protease - Wikipedia [en.wikipedia.org]
- 4. Thiol supplementation inhibits metalloproteinase activity independent of glutathione status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of homocysteine on matrix metalloproteinase-2: activation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced nonprotein thiols inhibit activation and function of MMP-9: Implications for chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Therapeutic Potential of Thiocystine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocystine, a trisulfide analog of cystine, is an intriguing molecule situated within the complex landscape of L-cysteine metabolism. While direct therapeutic applications of this compound are not yet established, its chemical structure and metabolic fate suggest a significant, albeit underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the initial investigations into this compound's potential, focusing on its role as a putative cysteine and sulfane sulfur donor. By examining the well-documented therapeutic benefits of modulating cysteine, glutathione (B108866) (GSH), and hydrogen sulfide (B99878) (H₂S) pathways, we infer the potential applications of this compound in conditions associated with oxidative stress, inflammation, and mitochondrial dysfunction. This document outlines key metabolic pathways, proposes experimental protocols for investigation, and presents quantitative data from related compounds to guide future research and development.
Introduction: The Emerging Significance of this compound
L-cysteine is a semi-essential amino acid central to numerous physiological processes, including protein synthesis, detoxification, and redox signaling.[1][2] Its thiol group makes it a potent antioxidant and a critical precursor to the master antioxidant, glutathione.[3][4][5] Furthermore, cysteine catabolism is a primary source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[6][7][8][9]
Given the therapeutic importance of maintaining cysteine homeostasis, the development of cysteine prodrugs has been an active area of research.[10][11][12][13][14] These molecules aim to enhance the bioavailability of cysteine for GSH synthesis and other protective pathways, particularly in disease states characterized by oxidative stress.
This compound (bis(2-amino-2-carboxyethyl) trisulfide) is a naturally occurring metabolite of L-cysteine.[15] Its structure, featuring a central sulfane sulfur atom, positions it as a potential donor of both cysteine and highly reactive sulfane sulfur. This dual-donor capability suggests that this compound could offer unique therapeutic advantages over traditional cysteine prodrugs. This guide will explore the initial scientific underpinnings of this hypothesis.
Metabolic Context and Putative Mechanism of Action
This compound is integrated into the transsulfuration pathway, a critical route for cysteine metabolism.[15] While the precise enzymatic steps involving this compound in mammals are not fully elucidated, it is understood to be formed from thiocysteine, which arises from the action of cystathionine (B15957) γ-lyase (CSE) on cystine.[16] The enzyme rhodanese can then utilize this compound to transfer its sulfane sulfur to acceptors, regenerating cystine in the process.
The therapeutic potential of this compound is predicated on its hypothesized role as a prodrug, delivering two key bioactive molecules:
-
L-Cysteine: By releasing cysteine, this compound can directly replenish intracellular cysteine pools. This is crucial for the synthesis of glutathione, a primary defender against reactive oxygen species (ROS).[3][4]
-
Sulfane Sulfur/Hydrogen Sulfide: The central sulfur atom in this compound is a form of "sulfane sulfur," which can be readily converted to H₂S.[8] H₂S is now recognized as a critical signaling molecule with cytoprotective, anti-inflammatory, and vasodilatory effects.[6][7]
The following diagram illustrates the proposed metabolic fate of this compound and its relationship to the production of cysteine and H₂S.
Quantitative Data from Related Compounds
Direct quantitative data on the therapeutic efficacy of this compound is currently unavailable in the public domain. However, data from studies on various cysteine prodrugs can provide a benchmark for future investigations into this compound. The following table summarizes key findings from relevant studies on compounds designed to increase intracellular cysteine and glutathione levels.
| Compound/Agent | Model System | Key Finding | Reference |
| N-acetyl-L-cysteine (NAC) | Chinese hamster ovary cells | Increased cellular GSH content by 2-4 fold. | [17] |
| 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids (TCAs) | Rat hepatocytes (in vitro) | Raised cellular GSH levels 1.2-2.1-fold relative to controls. | [11] |
| D-ribose-L-cysteine (RibCys) | Mouse model of acetaminophen (B1664979) toxicity | 100% survival compared to 17% without treatment. | [11] |
| Procysteine | Amyotrophic lateral sclerosis (ALS) patients | Orally administered Procysteine was found to be safe and enters the cerebrospinal fluid. | [14] |
| L-cysteine-glutathione mixed disulfide (CySSG) | Murine colitis model | Improved colonic lesions and normalized hepatic GSH levels. | [13] |
Proposed Experimental Protocols for Investigating this compound
To systematically evaluate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are proposed as a starting point for these investigations.
In Vitro Assessment of Cysteine and GSH Donation
Objective: To determine if this compound can increase intracellular cysteine and glutathione levels in a cellular model of oxidative stress.
Methodology:
-
Cell Culture: Utilize a relevant cell line, such as human hepatocytes (e.g., HepG2) or neuronal cells (e.g., SH-SY5Y), which are susceptible to oxidative stress.
-
Induction of Oxidative Stress: Treat cells with a known oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), to deplete intracellular GSH.
-
Treatment: Co-treat or pre-treat cells with varying concentrations of this compound. Include N-acetylcysteine (NAC) as a positive control.
-
Quantification of Thiols:
-
Glutathione Assay: Lyse the cells and measure total and oxidized glutathione (GSSG) levels using a commercially available kit based on the DTNB-GSSG reductase recycling assay.[18]
-
Cysteine Measurement: Utilize HPLC with electrochemical detection to quantify intracellular cysteine levels.
-
-
Cell Viability Assay: Assess cell viability using an MTT or LDH assay to determine the cytoprotective effect of this compound.
In Vivo Pharmacokinetic and Efficacy Studies
Objective: To evaluate the bioavailability, safety, and therapeutic efficacy of this compound in a relevant animal model.
Methodology:
-
Animal Model: Select an appropriate animal model for a disease characterized by oxidative stress, such as a mouse model of acetaminophen-induced liver injury or a rat model of neurodegeneration.
-
Pharmacokinetic Study:
-
Administer a single dose of this compound (intravenously and orally) to a cohort of animals.
-
Collect blood samples at various time points.
-
Analyze plasma for this compound and its major metabolites (e.g., cysteine, cystine) using LC-MS/MS to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability).
-
-
Efficacy Study:
-
Induce the disease pathology in the animal model.
-
Treat animals with this compound at various doses and schedules.
-
Monitor relevant disease markers (e.g., plasma ALT/AST for liver injury, behavioral tests for neurodegeneration).
-
At the end of the study, collect tissues for histological analysis and measurement of biomarkers of oxidative stress (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine) and glutathione levels.
-
-
Toxicity Study: Conduct acute and sub-chronic toxicity studies to determine the safety profile of this compound.[19][20]
Potential Therapeutic Applications
Based on its putative mechanism of action as a cysteine and sulfane sulfur donor, this compound may have therapeutic potential in a range of clinical conditions, including:
-
Liver Diseases: Conditions such as acetaminophen toxicity and non-alcoholic fatty liver disease (NAFLD), where oxidative stress plays a key pathogenic role.[11]
-
Neurodegenerative Diseases: Disorders like Parkinson's and Alzheimer's disease, which are characterized by mitochondrial dysfunction and increased oxidative damage in the brain.[10]
-
Cardiovascular Diseases: Protection against ischemia-reperfusion injury and mitigation of endothelial dysfunction.[6][7]
-
Inflammatory Conditions: Modulating inflammatory responses through the antioxidant and signaling properties of GSH and H₂S.[13]
Conclusion and Future Directions
The initial investigations into the therapeutic potential of this compound are still in their infancy. However, its unique chemical structure and metabolic positioning suggest that it is a promising candidate for further research as a novel therapeutic agent. By acting as a dual donor of cysteine and sulfane sulfur, this compound may offer a multi-pronged approach to combatting diseases rooted in oxidative stress and inflammation.
Future research should focus on:
-
Elucidating the precise enzymatic pathways involved in this compound metabolism in mammalian cells.
-
Synthesizing and characterizing this compound and its derivatives for preclinical testing.
-
Conducting rigorous in vitro and in vivo studies, as outlined in this guide, to validate its therapeutic potential.
-
Exploring novel drug delivery systems to optimize the bioavailability and tissue-specific targeting of this compound.
This technical guide serves as a foundational document to stimulate and guide these future endeavors, with the ultimate goal of translating the therapeutic promise of this compound into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine, Glutathione, and Thiol Redox Balance in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 8. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-cysteine prodrug protects against cyclophosphamide urotoxicity without compromising therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and pharmaco-dynamics of Procysteine in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temperature-dependent influence of thiols upon glutathione levels in Chinese hamster ovary cells at cytotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. Chronic toxicity tests of sodium thiocyanate with sodium nitrite in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiocyanate toxicity: a teaching case - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using Thiocystine to Induce Protein Persulfidation in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein persulfidation is a post-translational modification where a thiol group (-SH) of a cysteine residue is converted to a persulfide group (-SSH). This modification is a key signaling mechanism of hydrogen sulfide (B99878) (H₂S) and other reactive sulfur species (RSS), playing a crucial role in cellular processes such as antioxidant defense, redox signaling, and enzyme regulation. Dysregulation of protein persulfidation has been implicated in various diseases, making it an important area of study for therapeutic development.
Thiocystine, also known as bis(2-amino-2-carboxyethyl) trisulfide, is a trisulfide analog of cystine. While direct protocols for using this compound to induce protein persulfidation in cultured cells are not widely published, its chemical structure suggests it can act as a persulfide donor. Similar compounds, such as cysteine trisulfide (Cys-S₃), have been shown to generate persulfides by reacting with cellular thiols like glutathione (B108866) (GSH). However, it is important to note that trisulfides can also act as electrophiles, potentially inducing cellular stress and protein-thiol oxidation.[1] This highlights the need for careful dose-response studies and appropriate controls when using this compound as a tool to study protein persulfidation.
These application notes provide a comprehensive overview of the proposed mechanism of action of this compound, detailed protocols for its use in cell culture, methods for detecting the resulting protein persulfidation, and a summary of relevant quantitative data from studies using related persulfide donors.
Mechanism of Action of this compound
This compound is proposed to induce protein persulfidation through a transsulfuration reaction with intracellular thiols. The central sulfur atom of the trisulfide bond in this compound is electrophilic and susceptible to nucleophilic attack by a thiol, such as the sulfhydryl group of glutathione (GSH). This reaction is expected to generate a persulfide species and a disulfide. The newly formed persulfide, such as cysteine persulfide (CysSSH), can then participate in further reactions, transferring its terminal sulfur atom to protein cysteine residues, resulting in protein persulfidation.
It is also plausible that this compound could directly react with protein thiols to form a mixed protein-cysteine trisulfide, which could then be reduced by another thiol to yield a persulfidated protein. However, direct reaction with the abundant intracellular GSH is likely the predominant initial step.
Data Presentation
The following tables summarize quantitative data on protein persulfidation levels observed in various cell lines after treatment with different H₂S/persulfide donors. This data provides a reference for the expected magnitude of change in protein persulfidation.
Table 1: Protein Persulfidation Levels in HeLa Cells Treated with H₂S Donors
| Treatment (HeLa Cells) | Concentration | Treatment Time | Fold Increase in Persulfidation (Cy5/488 ratio) |
| Control | - | - | 1.0 |
| Na₂S (H₂S) | 200 µM | 45 min | ~2.5 |
| GYY4137 | 200 µM | 2 hr | ~2.0 |
| AP39 | 200 nM | 2 hr | ~1.8 |
| D-cysteine (D-Cys) | 2 mM | 1 hr | ~3.0 |
Data is approximated from graphical representations in the source literature and represents the mean of three individual experiments.[2]
Table 2: Total Protein Persulfidation in HEK293 Cells
| Cell Line | Condition | Protein Persulfides (µg/mg total protein) | Fold Increase vs. Control |
| Control HEK293 | Basal | 1.52 ± 0.55 | - |
| TrxR1 Knockdown | Basal | ~1.90 | ~1.25 |
| TRP14 Knockdown | Basal | ~1.96 | ~1.29 |
| Control HEK293 | 200 µM Polysulfide (2 hr) | >3.0 | >2.0 |
| TrxR1 Knockdown | 200 µM Polysulfide (2 hr) | ~8.1 | ~5.3 |
| TRP14 Knockdown | 200 µM Polysulfide (2 hr) | ~11.1 | ~7.3 |
Data is derived from the source literature and represents the mean ± SD from 3-4 experiments.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Important Considerations: The solubility and stability of this compound in cell culture media have not been extensively characterized. Similar compounds like cystine have low solubility at neutral pH.[4] It is recommended to prepare a fresh stock solution for each experiment and to perform initial solubility tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Solubility Testing (Recommended): Test the solubility of this compound in both DMSO and a basic aqueous solution (e.g., 0.1 M NaOH followed by neutralization) to determine the best solvent for your stock solution.
-
Preparation of Stock Solution:
-
DMSO: Weigh out the desired amount of this compound and dissolve it in sterile DMSO to make a concentrated stock solution (e.g., 10-100 mM). Vortex briefly until the powder is completely dissolved.
-
Aqueous (if soluble): Dissolve this compound in a small volume of 0.1 M NaOH, and then neutralize with sterile HCl. Bring to the final volume with sterile water or PBS.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: General Protocol for Treating Cultured Cells with this compound
Important Note: The optimal concentration of this compound and treatment time must be determined empirically for each cell line and experimental endpoint. It is crucial to perform a dose-response curve (e.g., 10 µM to 1 mM) and a time-course experiment (e.g., 30 minutes to 4 hours) to identify the optimal conditions that induce persulfidation without causing significant cytotoxicity.
Materials:
-
Cultured mammalian cells in exponential growth phase
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (from Protocol 1)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Treatment Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
On the day of the experiment, dilute the this compound stock solution into the pre-warmed medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Prepare a vehicle control medium containing the same final concentration of the vehicle as the this compound-treated medium.
-
-
Cell Treatment:
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with sterile PBS (optional).
-
Add the prepared this compound-containing medium or the vehicle control medium to the respective wells/plates.
-
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the predetermined treatment duration.
-
Downstream Analysis: Following incubation, proceed immediately with cell lysis and the chosen method for protein persulfidation detection (see Protocol 3).
Protocol 3: Detection of Protein Persulfidation using the Dimedone-Switch Method (Conceptual Outline)
This method allows for the visualization of intracellular persulfides.[2] It involves blocking free thiols, reducing persulfides to thiols, and then labeling the newly exposed thiols.
Materials:
-
N-ethylmaleimide (NEM) or another suitable alkylating agent
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimedone-based probe or other thiol-reactive fluorescent probe
-
Lysis buffer
-
Reagents for SDS-PAGE and Western blotting or fluorescence microscopy
Procedure:
-
Cell Lysis and Thiol Blocking:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a thiol-blocking agent like NEM to alkylate all free thiol groups. This step is critical to prevent artifactual labeling.
-
-
Removal of Excess Blocking Agent: Remove the excess NEM by protein precipitation (e.g., with acetone) or buffer exchange.
-
Reduction of Persulfides: Resuspend the protein pellet in a buffer containing a reducing agent, such as DTT or TCEP, to specifically reduce the persulfide groups (-SSH) to thiols (-SH).
-
Labeling of Newly Formed Thiols: Add a thiol-reactive probe (e.g., a fluorescent maleimide (B117702) or a biotin-linked probe) to label the cysteine residues that were originally persulfidated.
-
Analysis:
-
In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the persulfidated proteins using a gel imager.
-
Western Blot/Affinity Purification: If a biotin (B1667282) probe was used, the labeled proteins can be detected by streptavidin-HRP on a Western blot or purified using streptavidin beads for identification by mass spectrometry.
-
Microscopy: Adaptations of this method can be used for in-situ labeling and visualization by fluorescence microscopy.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced protein persulfidation in cells.
Caption: General experimental workflow for inducing and detecting protein persulfidation.
References
- 1. Cysteine trisulfide oxidizes protein thiols and induces electrophilic stress in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
Application Notes and Protocols for the Preparation of Thiocystine Solutions in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocystine, a trisulfide analog of cystine, serves as a valuable tool in biochemical research, primarily acting as a persulfide donor. Its ability to transfer a sulfane sulfur to thiophilic acceptors makes it an important molecule for studying redox signaling pathways and enzyme regulation. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in biochemical assays. This document provides detailed protocols for the preparation and handling of this compound solutions, summarizes its stability and solubility, and presents a general workflow for its use in enzyme inhibition assays.
Physicochemical Properties and Solubility
This compound is a relatively stable compound that can be handled under standard laboratory conditions. However, its stability in aqueous solutions is a critical consideration for experimental design.
Solubility:
Initial solubilization of this compound is best achieved in dimethyl sulfoxide (B87167) (DMSO).[1] A stock solution of 10 mM in DMSO can be readily prepared. For biochemical assays, which are typically conducted in aqueous buffers, this DMSO stock solution must be diluted into the appropriate aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent effects on protein structure and function.[2][3]
Aqueous Stability:
This compound and related persulfides are known to have limited stability in aqueous solutions, with the rate of decomposition being pH-dependent. The stability of similar thiol-containing compounds, such as thiocysteine, has been shown to decrease with increasing pH.[4] Therefore, it is recommended to prepare fresh aqueous solutions of this compound for each experiment. Storage of aqueous this compound solutions for extended periods is not advised due to potential degradation.
Summary of this compound Properties:
| Property | Value | Reference |
| Molecular Formula | C6H12N2O4S3 | - |
| Molecular Weight | 272.37 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility in DMSO | 10 mM | - |
| Aqueous Stability | pH-dependent; less stable at higher pH | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Tare a clean, dry microcentrifuge tube.
-
Carefully weigh out the desired amount of this compound solid into the tared tube. For 1 mL of a 10 mM stock solution, 2.72 mg of this compound is required.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl), pH 7.4[5][6][7][8]
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Determine the final desired concentration of this compound in your biochemical assay.
-
Calculate the volume of the 10 mM this compound DMSO stock solution needed to achieve the final concentration in the total assay volume.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the DMSO stock solution in the aqueous assay buffer to prepare the working concentrations. Important: Add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in all working solutions and in the final assay does not exceed 1% (v/v). Prepare a vehicle control with the same final concentration of DMSO.
-
Use the freshly prepared aqueous working solutions immediately in your biochemical assay.
Application in Enzyme Inhibition Assays
This compound, as a thiol-reactive compound, can act as an inhibitor of enzymes with critical cysteine residues in their active sites. A common application is in determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.
Quantitative Data:
Currently, there is a lack of publicly available, specific IC50 values for this compound against particular enzymes in the scientific literature. Researchers are encouraged to determine these values empirically for their enzyme of interest. The IC50 value is a measure of the potency of an inhibitor and is dependent on experimental conditions such as substrate concentration.[9][10]
Table of Hypothetical IC50 Values for this compound:
| Target Enzyme | Substrate Concentration | IC50 (µM) | Assay Conditions |
| Enzyme X (e.g., a cysteine protease) | Km | User-determined | 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 37°C |
| Enzyme Y (e.g., a kinase) | 10 µM ATP | User-determined | 25 mM HEPES, pH 7.4, 10 mM MgCl2, 25°C |
Signaling Pathway and Experimental Workflow
Keap1-Nrf2 Signaling Pathway
This compound, as a persulfide, is likely to modulate the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[11] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2.[12] In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2 signaling pathway modulation.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory effect of this compound on a target enzyme.[13][14][15]
Caption: Workflow for an enzyme inhibition assay.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the preparation and use of this compound solutions in biochemical assays. Due to its limited stability in aqueous solutions, careful preparation and immediate use of this compound working solutions are paramount for reliable and reproducible experimental outcomes. While specific quantitative data for this compound's bioactivity is not extensively documented, the provided protocols for solution preparation and enzyme inhibition assays will enable researchers to empirically determine these parameters for their specific systems of interest.
References
- 1. biocat.com [biocat.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 6. himedialabs.com [himedialabs.com]
- 7. himedialabs.com [himedialabs.com]
- 8. Phosphate Buffered Saline, pH 7.4 1X [himedialabs.com]
- 9. mdpi.com [mdpi.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Thiocystine-Modified Proteins by LC-MS/MS
Introduction
Protein S-cysteinylation, also known as thiocystinylation, is a post-translational modification (PTM) where a cysteine residue in a protein forms a disulfide bond with a free cysteine molecule. This modification can significantly alter protein structure and function, and is implicated in various physiological and pathological processes, including redox signaling and oxidative stress. The detection and characterization of thiocystine-modified proteins are crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the site-specific identification and quantification of such modifications.[1][2][3] This application note provides a detailed protocol for the detection of this compound-modified proteins using a bottom-up proteomics approach.
The method described herein is based on established workflows for the analysis of cysteine modifications.[3][4] It involves the stabilization of free thiols, enzymatic digestion of proteins, and subsequent analysis of the resulting peptides by high-resolution LC-MS/MS. The identification of this compound-modified peptides is achieved by searching for a specific mass shift corresponding to the addition of a cysteine molecule (+119 Da) on a cysteine residue.[1]
Experimental Workflow Overview
The overall experimental workflow for the identification of this compound-modified proteins is depicted below. The process begins with protein extraction and preparation, followed by enzymatic digestion. The resulting peptide mixture is then analyzed by LC-MS/MS, and the acquired data is processed to identify peptides with the characteristic mass shift of a this compound modification.
Caption: General workflow for the identification of this compound-modified proteins.
Detailed Protocols
Protein Extraction and Preparation
This protocol outlines the steps for extracting proteins from cell or tissue samples and preparing them for enzymatic digestion.
Materials:
-
Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors.
-
N-ethylmaleimide (NEM) solution: 100 mM in ethanol.
-
Dithiothreitol (DTT) solution: 500 mM in water.
-
Iodoacetamide (IAA) solution: 1 M in water.
-
Ammonium (B1175870) bicarbonate solution: 50 mM, pH 8.0.
Procedure:
-
Homogenize cell or tissue samples in ice-cold Lysis Buffer.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).
-
To block free thiol groups, add NEM solution to a final concentration of 20 mM and incubate for 1 hour at room temperature.
-
Precipitate the proteins using a methanol-chloroform extraction or acetone (B3395972) precipitation to remove interfering substances.[4]
-
Resuspend the protein pellet in 8 M urea in 50 mM ammonium bicarbonate, pH 8.0.
In-Solution Tryptic Digestion
This protocol describes the digestion of the prepared proteins into peptides suitable for LC-MS/MS analysis.
Procedure:
-
Dilute the protein solution with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add DTT solution to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds (including the this compound modification).
-
Alkylate the newly formed free thiols by adding IAA solution to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides typical parameters for the analysis of this compound-modified peptides on a high-resolution mass spectrometer.
Instrumentation:
-
Nano-flow liquid chromatography system coupled to a high-resolution Orbitrap or Q-TOF mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 35% B over 90 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 300 nL/min.
MS Parameters:
-
Ionization Mode: Positive electrospray ionization.
-
MS1 Scan Range: m/z 350-1500.
-
MS1 Resolution: 60,000.
-
Data Acquisition: Data-Dependent Acquisition (DDA) of the top 10-15 most intense precursor ions.
-
MS2 Fragmentation: Higher-energy C-trap Dissociation (HCD).
-
MS2 Resolution: 15,000.
-
Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor.
Data Analysis
The acquired MS data is processed using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar).
Database Search Parameters:
-
Database: A relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Enzyme: Trypsin, allowing up to 2 missed cleavages.
-
Fixed Modification: Carbamidomethylation of cysteine (+57.021 Da).
-
Variable Modifications:
-
Oxidation of methionine (+15.995 Da).
-
N-terminal acetylation (+42.011 Da).
-
This compound (S-cysteinylation) of cysteine (+119.004 Da).
-
-
Precursor Mass Tolerance: 10 ppm.
-
Fragment Mass Tolerance: 0.02 Da.
-
False Discovery Rate (FDR): 1% at the peptide and protein level.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS-based detection of post-translationally modified peptides. Note that these are representative values and actual performance may vary depending on the specific instrumentation, sample complexity, and abundance of the modification.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 1-10 fmol | For a standard peptide on-column. |
| Limit of Quantification (LOQ) | 5-50 fmol | For a standard peptide on-column. |
| Linear Dynamic Range | 3-4 orders of magnitude | For relative quantification using label-free or isotopic labeling methods. |
| Mass Accuracy | < 5 ppm | For precursor ions on a high-resolution mass spectrometer. |
| Reproducibility (CV) | < 20% | For replicate injections of the same sample. |
Signaling Pathway and Logical Relationships
The formation of this compound is often associated with oxidative stress, where an increase in reactive oxygen species (ROS) can lead to the oxidation of cysteine residues. The diagram below illustrates a simplified conceptual pathway leading to protein S-cysteinylation.
Caption: Conceptual pathway of protein S-cysteinylation under oxidative stress.
Conclusion
This application note provides a comprehensive framework for the detection and identification of this compound-modified proteins using LC-MS/MS. The described protocols and data analysis strategies are based on established methods for cysteine PTM analysis and can be adapted to various research applications. The successful identification of this compound modifications will provide valuable insights into their roles in cellular regulation and disease.
References
- 1. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfrbm.org [sfrbm.org]
- 3. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Thiocystine in Enzymatic Assays of Sulfurtransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfurtransferases are a ubiquitous class of enzymes that catalyze the transfer of a sulfur atom from a donor molecule to a thiophilic acceptor. These enzymes, including rhodanese (Thiosulfate Sulfurtransferase, TST) and 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), are integral to a variety of critical physiological processes such as cyanide detoxification, the biosynthesis of iron-sulfur clusters, and the regulation of redox signaling. The study of these enzymes is paramount in understanding cellular metabolism and in the development of therapeutic agents for diseases associated with sulfur metabolism dysregulation.
While thiosulfate (B1220275) and 3-mercaptopyruvate are the most commonly studied sulfur donors for rhodanese and MPST respectively, evidence suggests that thiocystine (bis-[2-amino-2-carboxyethyl]trisulfide), a naturally occurring trisulfide analog of cystine, also serves as a competent substrate for rhodanese. In isolated systems, rhodanese has been reported to utilize this compound more efficiently than thiosulfate, highlighting its potential as a valuable tool in enzymatic assays.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a substrate in enzymatic assays for sulfurtransferases.
Principle of the Assay
The enzymatic assay for sulfurtransferases using this compound as a sulfur donor is based on the transfer of the central sulfur atom (sulfane sulfur) from this compound to a sulfur acceptor, most commonly cyanide (CN⁻). The reaction is catalyzed by a sulfurtransferase, such as rhodanese. The product of this reaction, thiocyanate (B1210189) (SCN⁻), can be quantified colorimetrically following its reaction with a ferric iron (Fe³⁺) solution to form the intensely colored ferric thiocyanate complex, which absorbs maximally at approximately 460 nm.
The overall reaction can be summarized as follows:
This compound + CN⁻ --- (Sulfurtransferase) ---> Cystine + SCN⁻
SCN⁻ + Fe³⁺ ---> [Fe(SCN)(H₂O)₅]²⁺ (red complex)
The rate of formation of the ferric thiocyanate complex is directly proportional to the sulfurtransferase activity.
Data Presentation: Kinetic Parameters of Sulfurtransferases
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Specific Activity (µmol/min/mg) | Source |
| Human Rhodanese (TST) | Thiosulfate | 39.5 ± 2.5 | - | - | 1636 ± 44 | [1] |
| Cyanide | 29 ± 4 | - | - | - | [1] | |
| Glutathione Persulfide (GSSH) | - | - | - | - | [1] | |
| Sulfite | - | - | - | - | [1] | |
| Human 3-Mercaptopyruvate Sulfurtransferase (MPST) | 3-Mercaptopyruvate | 2.6 | - | - | - | [2] |
| Cyanide | - | - | - | - | ||
| Thioredoxin | - | - | - | - | ||
| Mycobacterium tuberculosis CysA2 | Thiosulfate | 2.89 | - | - | - | |
| 3-Mercaptopyruvate | 7.02 | - | - | - |
Note: "-" indicates that the data was not found in the cited sources. The specific activity of human rhodanese was determined at 25°C.
Experimental Protocols
Protocol 1: Colorimetric Assay for Rhodanese Activity using this compound
This protocol is adapted from the well-established Sörbo method for measuring rhodanese activity with thiosulfate, substituting this compound as the sulfur donor.
Materials:
-
Purified rhodanese enzyme
-
This compound solution (e.g., 100 mM in a suitable buffer, prepare fresh)
-
Potassium cyanide (KCN) solution (e.g., 250 mM, EXTREME CAUTION: HIGHLY TOXIC )
-
Potassium phosphate (B84403) buffer (0.2 M, pH 8.6 at 25°C)
-
Formaldehyde solution (37% w/w)
-
Ferric nitrate (B79036) reagent (e.g., 0.2 M Ferric Nitrate in 1.4% w/v Nitric Acid)
-
Bovine Serum Albumin (BSA) solution (e.g., 0.025% w/v)
-
Microplate reader or spectrophotometer capable of reading absorbance at 460 nm
-
96-well microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare all solutions in deionized water.
-
Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
The stability of this compound in solution should be considered. It is recommended to prepare the this compound solution fresh before each experiment.
-
-
Enzyme Preparation:
-
Dilute the purified rhodanese enzyme to a suitable concentration (e.g., 2.0 - 3.0 units/mL) in an enzyme diluent (e.g., 12.5 mM sodium thiosulfate with 0.025% BSA). The optimal concentration should be determined empirically.
-
-
Assay Reaction:
-
Set up the reaction mixture in microcentrifuge tubes or a 96-well plate. Prepare a "Test" and a "Blank" for each sample.
-
Reaction Mixture (per well/tube):
-
Potassium Phosphate Buffer (0.2 M, pH 8.6): 30 µL
-
This compound Solution (100 mM): 50 µL
-
Potassium Cyanide Solution (250 mM): 25 µL
-
-
Mix by gentle swirling and equilibrate to 25°C.
-
To the "Blank" tubes, add 25 µL of Formaldehyde solution to stop the reaction before adding the enzyme.
-
Initiate the reaction by adding 20 µL of the diluted Rhodanese Enzyme Solution to the "Test" tubes.
-
Incubate the reaction mixture for a defined period (e.g., 5 minutes) at 25°C. The incubation time may need to be optimized based on the enzyme activity.
-
-
Stopping the Reaction and Color Development:
-
After the incubation period, stop the reaction in the "Test" tubes by adding 25 µL of Formaldehyde solution.
-
Add 100 µL of the Ferric Nitrate Reagent to all tubes ("Test" and "Blank").
-
Mix well and incubate for 10 minutes at room temperature to allow for color development.
-
-
Measurement:
-
Transfer the solutions to cuvettes or read the absorbance directly in the microplate at 460 nm.
-
Subtract the absorbance of the "Blank" from the absorbance of the "Test" to correct for any non-enzymatic reaction.
-
-
Calculation of Enzyme Activity:
-
Use a standard curve of known thiocyanate concentrations to determine the amount of thiocyanate produced.
-
One unit of rhodanese activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of thiocyanate per minute under the specified conditions.[3]
-
Protocol 2: Determination of Kinetic Parameters (K_m_ and V_max_) for this compound
To determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) for this compound, the assay described in Protocol 1 can be performed with varying concentrations of this compound while keeping the concentration of the sulfur acceptor (cyanide) constant and saturating.
Procedure:
-
Prepare a series of this compound solutions of different concentrations (e.g., ranging from 0.1 mM to 50 mM).
-
Perform the rhodanese activity assay as described in Protocol 1 for each this compound concentration.
-
Measure the initial reaction velocity (v₀) at each substrate concentration. This can be achieved by taking measurements at several time points during the linear phase of the reaction.
-
Plot the initial velocity (v₀) against the this compound concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a suitable software program to determine the K_m_ and V_max_ values. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a graphical estimation of these parameters.
Mandatory Visualizations
References
- 1. Thiosulfate sulfurtransferase-like domain–containing 1 protein interacts with thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosulfate-Cyanide Sulfurtransferase a Mitochondrial Essential Enzyme: From Cell Metabolism to the Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swifter.embl.de [swifter.embl.de]
Application Notes and Protocols: Investigating the Effects of Thiocystine on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocystine, a stable trisulfide analog of cystine, functions as a persulfide, capable of transferring its sulfane sulfur to thiophilic acceptors.[1][2][3][4] This reactivity suggests a potential role in modulating cellular redox signaling pathways, which are critical in a multitude of physiological and pathological processes.[5][6][7][8][9] Understanding the impact of this compound on gene expression is a crucial step in elucidating its mechanism of action and evaluating its therapeutic potential.[10][11] This document provides a comprehensive guide for designing and executing experiments to analyze the transcriptomic effects of this compound treatment in a cellular context. The protocols detailed herein cover cell culture and treatment, RNA sequencing (RNA-Seq) for global gene expression profiling, and quantitative real-time PCR (qRT-PCR) for validation of key gene expression changes.[12][13][14]
Experimental Workflow
A systematic approach is essential for obtaining reliable and reproducible data. The overall experimental workflow is depicted below, outlining the key stages from initial cell culture to in-depth data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | produced in hydrolysis of proteins | CAS# 14172-54-4 | InvivoChem [invivochem.com]
- 3. This compound|CAS 14172-54-4|DC Chemicals [dcchemicals.com]
- 4. This compound|14172-54-4|COA [dcchemicals.com]
- 5. Cysteine/cystine redox signaling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The redox regulation of thiol dependent signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine and cysteine-related signaling pathways in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]
- 9. Cysteines as Redox Molecular Switches and Targets of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. Chemical Approaches to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 14. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Radiolabeling Thiocystine in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocystine, the disulfide dimer of thiocysteine (B1681304), is a molecule of interest for tracer studies in various biological systems. Its structural similarity to cystine allows for potential involvement in amino acid transport and metabolism, making it a candidate for developing radiotracers for imaging and metabolic studies. This document provides detailed protocols for the radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc) and Iodine-131 (¹³¹I), two commonly used radionuclides in nuclear medicine. The protocols are based on established methods for labeling cysteine and cystine-containing molecules and have been adapted for this compound.
Radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc)
Technetium-99m is a versatile radionuclide for single-photon emission computed tomography (SPECT) imaging due to its favorable physical properties, including a short half-life of 6 hours and gamma emission at 140 keV. The labeling of this compound with ⁹⁹ᵐTc can be achieved through a direct labeling method involving the reduction of the pertechnetate (B1241340) ion ([⁹⁹ᵐTc]TcO₄⁻) in the presence of a reducing agent, typically stannous chloride (SnCl₂), which then chelates to the thiol groups of thiocysteine (the reduced form of this compound).
Experimental Protocol: Direct Labeling of this compound with ⁹⁹ᵐTc
This protocol outlines the direct labeling of this compound by first reducing it to thiocysteine, followed by chelation with ⁹⁹ᵐTc.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) solution from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Nitrogen gas (N₂)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
0.22 µm sterile filter
Procedure:
-
Preparation of Stannous Chloride Solution: Prepare a fresh solution of SnCl₂ by dissolving 2 mg of SnCl₂ in 1 mL of 0.1 M HCl under a nitrogen atmosphere to prevent oxidation.
-
Reduction of this compound: Dissolve 5 mg of this compound in 1 mL of deoxygenated water in a sterile vial. Add a reducing agent such as dithiothreitol (B142953) (DTT) in a 2:1 molar ratio to this compound to reduce the disulfide bond to free thiol groups of thiocysteine. Incubate at room temperature for 30 minutes.
-
Radiolabeling Reaction:
-
To the vial containing the reduced this compound (thiocysteine), add 100 µL of the freshly prepared SnCl₂ solution.
-
Gently bubble nitrogen gas through the solution for 5 minutes to remove any dissolved oxygen.
-
Add 1-5 mCi (37-185 MBq) of [⁹⁹ᵐTc]NaTcO₄ solution to the vial.
-
Adjust the pH of the reaction mixture to 6.5-7.0 using a suitable buffer like phosphate buffer.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Purification and Sterilization:
-
The radiolabeled product can be purified using a Sep-Pak C18 cartridge to remove unreacted [⁹⁹ᵐTc]TcO₄⁻ and other impurities.
-
Elute the [⁹⁹ᵐTc]this compound complex with ethanol (B145695) and then evaporate the ethanol under a stream of nitrogen.
-
Reconstitute the final product in sterile PBS.
-
For in vivo studies, sterilize the final product by passing it through a 0.22 µm sterile filter.
-
Quality Control
-
Radiochemical Purity (RCP): The RCP of [⁹⁹ᵐTc]this compound should be determined using instant thin-layer chromatography (ITLC) on silica (B1680970) gel-impregnated paper (ITLC-SG).
-
Mobile Phase 1 (Saline): Free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) moves with the solvent front (Rf = 1.0), while [⁹⁹ᵐTc]this compound and reduced/hydrolyzed ⁹⁹ᵐTc (⁹⁹ᵐTcO₂) remain at the origin (Rf = 0.0).
-
Mobile Phase 2 (Acetone): [⁹⁹ᵐTc]this compound and ⁹⁹ᵐTcO₂ remain at the origin (Rf = 0.0), while free [⁹⁹ᵐTc]TcO₄⁻ moves with the solvent front (Rf = 1.0).
-
A high RCP (>95%) is indicated by a high percentage of radioactivity at the origin in both solvent systems.
-
-
Stability: The in vitro stability of the radiolabeled compound should be assessed by incubating it in saline and human serum at 37°C for several hours and determining the RCP at different time points.
Quantitative Data Summary for ⁹⁹ᵐTc Labeling
| Parameter | Value | Reference |
| Precursor Amount | 5 mg | Adapted from peptide labeling protocols[1] |
| Reducing Agent | SnCl₂ (2 mg/mL in 0.1 M HCl) | [1] |
| ⁹⁹ᵐTc Activity | 1-5 mCi (37-185 MBq) | [1] |
| Reaction pH | 6.5 - 7.0 | [1] |
| Incubation Time | 20 - 30 minutes | [1] |
| Incubation Temperature | Room Temperature | [1] |
| Radiochemical Purity (Target) | > 95% | [1] |
Radiolabeling of this compound with Iodine-131 (¹³¹I)
Iodine-131 is a beta- and gamma-emitting radionuclide with a half-life of 8.02 days, making it suitable for both therapeutic and imaging applications. The radioiodination of molecules like this compound typically requires the introduction of a functional group that can be readily iodinated, such as a phenol (B47542) group (e.g., tyrosine) or through a bifunctional chelating agent. A direct iodination method using an oxidizing agent is also possible but may be less specific. For this protocol, we describe a method where a tyrosine moiety is first conjugated to this compound to facilitate radioiodination.
Experimental Protocol: Indirect Radioiodination of this compound with ¹³¹I
This protocol involves the conjugation of a tyrosine derivative to this compound, followed by radioiodination of the tyrosine ring.
Materials:
-
This compound
-
N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP) or similar tyrosine-based linker
-
Sodium iodide ([¹³¹I]NaI) solution
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate buffer, pH 7.5
-
Sephadex G-25 column
-
Sterile, pyrogen-free vials
Procedure:
-
Conjugation of Tyrosine Linker to this compound:
-
Dissolve this compound in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Add the tyrosine-based linker (e.g., SHPP) in a 1:1 molar ratio to this compound.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purify the this compound-tyrosine conjugate using HPLC.
-
-
Radioiodination Reaction:
-
To a sterile vial containing 100 µg of the this compound-tyrosine conjugate dissolved in 50 µL of phosphate buffer (pH 7.5), add 1-5 mCi (37-185 MBq) of [¹³¹I]NaI solution.
-
Add 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in phosphate buffer).
-
Allow the reaction to proceed for 1-2 minutes at room temperature with gentle agitation.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).
-
-
Purification:
-
Purify the [¹³¹I]iodo-tyrosyl-thiocystine from unreacted ¹³¹I and other reactants using a Sephadex G-25 column pre-equilibrated with PBS.
-
Collect the fractions and identify the fraction containing the highest radioactivity, which corresponds to the radiolabeled product.
-
Quality Control
-
Radiochemical Purity (RCP): The RCP of the final product should be determined by radio-TLC or radio-HPLC. A typical system for radio-TLC would be silica gel plates with a mobile phase of ethyl acetate:methanol (4:1). The radiolabeled product will have a different Rf value compared to free ¹³¹I.
-
In Vitro Stability: Assess the stability of the radiolabeled conjugate in saline and serum at 37°C over time by measuring the release of free ¹³¹I.
Quantitative Data Summary for ¹³¹I Labeling
| Parameter | Value | Reference |
| Precursor Amount | 100 µg of this compound-tyrosine conjugate | Adapted from peptide iodination protocols[2][3] |
| ¹³¹I Activity | 1-5 mCi (37-185 MBq) | [2] |
| Oxidizing Agent | Chloramine-T (1 mg/mL) | [2][4] |
| Reaction Time | 1 - 2 minutes | [2] |
| Reaction pH | 7.5 | [2] |
| Radiochemical Purity (Target) | > 95% | [2][3] |
Visualizations
Experimental Workflow for ⁹⁹ᵐTc Radiolabeling of this compound
Caption: Workflow for the direct radiolabeling of this compound with ⁹⁹ᵐTc.
Experimental Workflow for ¹³¹I Radioiodination of this compound
Caption: Workflow for the indirect radioiodination of this compound with ¹³¹I.
Generalized Tracer Uptake and Imaging Pathway
Caption: Generalized pathway for a this compound tracer study.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis, Radiosynthesis and Metabolism of 131I-Y-c(CGRRAGGSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, radiosynthesis, and in vitro evaluation of [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide as a potential tumor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 3-[131I]iodo-L-tyrosine grafted Fe3O4@SiO2 nanocomposite for single photon emission computed tomography (SPECT) and magnetic resonance imaging (MRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Persulfidation Modulators Using Thiocystine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Persulfidation, the post-translational modification of cysteine residues to form persulfides (-SSH), has emerged as a critical mechanism in hydrogen sulfide (B99878) (H₂S) signaling. This modification regulates a myriad of cellular processes, including redox signaling, inflammation, and autophagy, and its dysregulation is implicated in various diseases. Consequently, the identification of small molecules that modulate protein persulfidation is of significant therapeutic interest. Thiocystine, a stable trisulfide analog of cystine, serves as a potent persulfidating agent, making it a valuable tool for developing high-throughput screening (HTS) assays to discover novel modulators of this pathway.[1]
These application notes provide a framework for utilizing this compound in both biochemical and cell-based HTS assays to identify inhibitors and activators of persulfidation.
Signaling Pathway of Protein Persulfidation
Protein persulfidation is a dynamic process central to H₂S-mediated signaling. H₂S, produced endogenously by enzymes such as cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), is thought to persulfidate cysteine residues on target proteins.[2][3] This modification can alter protein function, localization, and interaction with other molecules. The persulfidation state of proteins is regulated by a balance between persulfidating and depersulfidating enzymes and redox conditions within the cell.
Caption: A diagram of the protein persulfidation signaling pathway.
Biochemical High-Throughput Screening Assay
This biochemical assay is designed to identify compounds that modulate the persulfidation of a target protein by this compound. The assay utilizes a fluorescent maleimide (B117702) to quantify the level of persulfidation.
Experimental Workflow
Caption: Workflow for the biochemical HTS assay.
Data Presentation
| Parameter | Positive Control (Inhibitor) | Negative Control (DMSO) | Test Compound (Hit) |
| Average Fluorescence | 1500 RFU | 10000 RFU | 3000 RFU |
| Standard Deviation | 200 RFU | 500 RFU | 350 RFU |
| Signal-to-Background (S/B) | - | 6.67 | - |
| Z'-Factor | - | 0.65 | - |
Note: Data presented is hypothetical and for illustrative purposes. An acceptable S/B ratio should be >2, and a Z'-factor >0.5 indicates an excellent assay.[1][4][5][6]
Experimental Protocol
Materials and Reagents:
-
Purified target protein with accessible cysteine residues
-
This compound
-
N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
-
Thiol-reactive fluorescent maleimide (e.g., fluorescein-5-maleimide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
384-well black, clear-bottom microplates
-
Test compound library dissolved in DMSO
-
Known inhibitor of a persulfidation-related enzyme (e.g., a CBS inhibitor as a positive control for inhibition of H₂S-mediated persulfidation)[7][8]
Procedure:
-
Protein Preparation: Prepare the target protein in assay buffer at a final concentration of 1-10 µM.
-
Compound Plating: Add 1 µL of test compounds, positive control (e.g., 100 µM CBS inhibitor), or DMSO (negative control) to the wells of the 384-well plate.
-
Target Protein Addition: Add 20 µL of the target protein solution to each well.
-
Blocking Free Thiols: Add 5 µL of NEM (final concentration 1 mM) to each well and incubate for 15 minutes at room temperature to block existing free thiols.
-
Persulfidation Reaction: Add 5 µL of this compound (final concentration 100 µM) to each well to initiate persulfidation. Incubate for 30 minutes at room temperature.
-
Reduction of Persulfides: Add 5 µL of DTT (final concentration 10 mM) to each well to reduce the newly formed persulfides to free thiols. Incubate for 10 minutes at room temperature.
-
Fluorescent Labeling: Add 5 µL of fluorescent maleimide (final concentration 10 µM) to each well. Incubate for 15 minutes at room temperature in the dark.[9][10]
-
Fluorescence Reading: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Cell-Based High-Throughput Screening Assay
This cell-based assay is designed to identify compounds that modulate intracellular persulfidation levels in response to this compound treatment. A persulfide-selective fluorescent probe is used for detection.
Experimental Workflow
Caption: Workflow for the cell-based HTS assay.
Data Presentation
| Parameter | Positive Control (Inhibitor) | Negative Control (DMSO) | Test Compound (Hit) |
| Average Fluorescence | 2000 RFU | 12000 RFU | 4500 RFU |
| Standard Deviation | 300 RFU | 800 RFU | 500 RFU |
| Signal-to-Background (S/B) | - | 6.00 | - |
| Z'-Factor | - | 0.58 | - |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocol
Materials and Reagents:
-
A suitable cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
A persulfide-selective fluorescent probe (e.g., SSP4)
-
Assay buffer (e.g., HBSS)
-
384-well black, clear-bottom, cell-culture treated microplates
-
Test compound library dissolved in DMSO
-
A known modulator of cellular redox state as a positive control.
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Addition: Add 1 µL of test compounds, positive control, or DMSO (negative control) to the wells. Incubate for 1-2 hours.
-
This compound Treatment: Add this compound to a final concentration of 50-100 µM to induce persulfidation. Incubate for 1-2 hours.
-
Probe Loading: Wash the cells with assay buffer and then add the persulfide-selective fluorescent probe (e.g., 5 µM SSP4) to each well. Incubate for 30 minutes at 37°C.
-
Fluorescence Reading: Wash the cells again with assay buffer and then measure the fluorescence intensity using a microplate reader or a high-content imaging system.
Conclusion
The described biochemical and cell-based HTS assays utilizing this compound provide robust platforms for the discovery of novel modulators of protein persulfidation. These assays are adaptable to standard HTS automation and can be tailored to specific target proteins or cellular pathways. The identification of compounds that can modulate persulfidation holds great promise for the development of new therapeutics for a wide range of diseases.
References
- 1. assay.dev [assay.dev]
- 2. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of cystathionine β-synthase inhibitors using a hydrogen sulfide selective probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Impact of Thiocystine on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular metabolism, energy production, and survival. Consequently, mitochondrial dysfunction is implicated in a wide range of diseases and is a significant factor in drug-induced toxicity.[1] Assessing the impact of novel compounds, such as Thiocystine, on mitochondrial function is a critical step in drug discovery and development. These application notes provide a comprehensive suite of protocols to evaluate the effects of a test compound on key parameters of mitochondrial health, including mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, and ATP synthesis. The following sections offer detailed methodologies for these key experiments, structured to guide researchers from initial screening to more detailed mechanistic studies.
General Experimental Workflow
A tiered approach is recommended to comprehensively assess the impact of a test compound, hereafter referred to as this compound (or Compound T), on mitochondrial function. The workflow begins with an overall assessment of cellular respiration, followed by more specific assays to pinpoint the mechanism of toxicity if dysfunction is observed.
Assessment of Mitochondrial Respiration: Seahorse XF Cell Mito Stress Test
Application Note
The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function in live cells.[2][3] It measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.[2] By sequentially injecting a series of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A), a complete profile of mitochondrial respiratory function is generated.[3] This profile includes key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and proton leak.[2][3] Deviations in these parameters following treatment with this compound can indicate specific sites of mitochondrial inhibition or uncoupling.
Data Presentation
Quantitative data from the Seahorse XF Mito Stress Test should be summarized as follows:
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) | Proton Leak (pmol O₂/min) | Non-Mitochondrial Respiration (pmol O₂/min) |
| Vehicle Control | ||||||
| This compound (Low Conc.) | ||||||
| This compound (High Conc.) | ||||||
| Positive Control |
Experimental Workflow Diagram
References
The Crossroads of Gasotransmitters: Thiocystine's Role in Unraveling H₂S and Nitric Oxide Crosstalk
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The signaling pathways of hydrogen sulfide (B99878) (H₂S) and nitric oxide (NO), two endogenously produced gasotransmitters, were once thought to operate independently. However, a growing body of evidence reveals a complex and synergistic relationship, where H₂S acts as a crucial enhancer of NO signaling. This interplay is vital in various physiological processes, including vasorelaxation, angiogenesis, and cytoprotection. Thiocystine and related sulfur-donating compounds are invaluable tools for dissecting this intricate crosstalk. These application notes provide a comprehensive overview and detailed protocols for utilizing such tools to investigate the multifaceted interactions between H₂S and NO signaling pathways.
The interaction between H₂S and NO is not a simple one-way street; they are mutually dependent for several vascular functions.[1][2] H₂S can enhance NO production by activating endothelial nitric oxide synthase (eNOS) and can also amplify the downstream effects of NO by modulating the activity of enzymes like soluble guanylate cyclase (sGC) and phosphodiesterase 5 (PDE5).[3][4][5] This intricate relationship opens up new avenues for therapeutic interventions in cardiovascular diseases and other conditions where the bioavailability of these gasotransmitters is compromised.
Signaling Pathway Overview
The crosstalk between H₂S and NO signaling is a multi-layered process. The following diagram illustrates the key points of interaction, from the synthesis of these gasotransmitters to their downstream effects.
Figure 1: H₂S and NO Signaling Crosstalk. This diagram illustrates the synergistic interactions between hydrogen sulfide (H₂S) and nitric oxide (NO) signaling pathways in vascular cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the H₂S and NO crosstalk.
Table 1: Effect of H₂S Donors on NO Signaling Components
| Parameter Measured | Cell/Tissue Type | H₂S Donor (Concentration) | Fold Change/Effect | Reference |
| cGMP Levels | Endothelial Cells | NaHS (10-100 µM) | Increased (NO-dependent) | [1][2] |
| eNOS Phosphorylation (S1177) | Endothelial Cells | NaHS | Increased | [1][2] |
| VASP Phosphorylation | Endothelial Cells | NaHS | Increased | [2] |
| PDE5A Activity | Purified Enzyme | NaHS | Decreased | [2] |
| NO Production | Endothelial Cells | H₂S | Increased | [3][4] |
Table 2: Mutual Dependence of H₂S and NO for Physiological Responses
| Physiological Response | Experimental Condition | Observation | Reference |
| Angiogenesis (in vitro) | H₂S stimulation with eNOS inhibition | Abolished angiogenic response | [1][2] |
| Angiogenesis (in vitro) | NO stimulation with CSE silencing | Reduced angiogenic response | [1][2] |
| Vasorelaxation | H₂S stimulation with eNOS inhibition | Attenuated vasorelaxation | [1] |
| Vasorelaxation | Acetylcholine stimulation with CSE silencing | Attenuated vasorelaxation | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are based on established methods for studying H₂S and NO interactions.
Protocol 1: Measurement of cGMP Levels in Endothelial Cells
Objective: To determine the effect of a this compound-related H₂S donor on intracellular cGMP levels in endothelial cells.
Materials:
-
Primary endothelial cells (e.g., HUVECs) or an endothelial cell line (e.g., EA.hy926)
-
Cell culture medium (e.g., DMEM) with supplements
-
H₂S donor (e.g., NaHS, GYY4137)
-
NO donor (e.g., SNP, DEA/NO) - as a positive control
-
eNOS inhibitor (e.g., L-NAME)
-
sGC inhibitor (e.g., ODQ)
-
PDE5 inhibitor (e.g., Sildenafil) - as a positive control
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Plate endothelial cells in 24-well plates and grow to 80-90% confluency.
-
Pre-treatment (Inhibitors): For inhibitor studies, pre-incubate cells with L-NAME or ODQ for 30-60 minutes.
-
Stimulation: Treat cells with the H₂S donor at various concentrations for a specified time (e.g., 10-30 minutes). Include controls: vehicle, NO donor, and PDE5 inhibitor.
-
Cell Lysis: Aspirate the medium, wash cells with cold PBS, and add lysis buffer.
-
cGMP Measurement: Perform the cGMP EIA according to the manufacturer's instructions.
-
Data Analysis: Normalize cGMP concentrations to total protein content for each sample.
Figure 2: Workflow for cGMP Measurement. This diagram outlines the key steps in quantifying intracellular cGMP levels in response to H₂S donors.
Protocol 2: Western Blot Analysis of eNOS and VASP Phosphorylation
Objective: To assess the effect of an H₂S donor on the phosphorylation status of eNOS and VASP, key markers of NO pathway activation.
Materials:
-
Endothelial cells
-
H₂S donor
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-phospho-VASP (Ser239), anti-total-VASP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat endothelial cells with the H₂S donor as described in Protocol 1. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify band intensities and normalize the phosphorylated protein to the total protein.
Figure 3: Logic Diagram for Phosphorylation Analysis. This diagram shows the expected outcome of H₂S donor treatment on key phosphorylation events in the NO signaling pathway.
Conclusion
The study of the intricate crosstalk between H₂S and NO is a rapidly evolving field. The use of this compound and other H₂S-donating molecules provides a powerful approach to elucidate the molecular mechanisms governing this interaction. The protocols and data presented here serve as a foundational guide for researchers aiming to explore this synergistic relationship, which holds significant promise for the development of novel therapeutic strategies for a range of diseases. By carefully designing and executing experiments based on these principles, the scientific community can further unravel the complexities of gasotransmitter signaling.
References
- 1. pnas.org [pnas.org]
- 2. Hydrogen sulfide and nitric oxide are mutually dependent in the regulation of angiogenesis and endothelium-dependent vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide, an enhancer of vascular nitric oxide signaling: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Elucidating Enzyme Inhibition Mechanisms with Thiol-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-containing compounds, particularly those with a reactive sulfhydryl (-SH) group, play a pivotal role in various biological processes, including the regulation of enzyme activity. The amino acid cysteine and its oxidized dimer, cystine, are central to these mechanisms. This document provides detailed application notes and experimental protocols for utilizing thiol-containing compounds, with a focus on cysteine, to investigate and characterize the mechanisms of specific enzyme inhibition. Understanding these interactions is crucial for drug discovery, the elucidation of metabolic pathways, and the development of novel therapeutic agents.
Thiol-dependent enzymes, such as certain proteases and peroxidases, are significant targets for drug development in various diseases, including cancer and neurodegenerative disorders.[1] Small molecule thiols can serve as valuable tools to probe the function of these enzymes. The primary mechanisms of inhibition by thiol-containing compounds include competitive inhibition, where the inhibitor vies with the substrate for the enzyme's active site, and covalent modification of the active site, which can be either reversible or irreversible.[1] A less common mechanism is allosteric inhibition, where the inhibitor binds to a site distinct from the active site, inducing a conformational change that reduces enzyme activity.[1]
Application Notes
Elucidating Inhibition Mechanisms of Cysteine Proteases
Cysteine proteases are a class of enzymes that utilize a cysteine residue's sulfhydryl group for catalysis.[1] The reactivity of this thiol makes it a prime target for inhibitory molecules.
-
Mechanism of Action: Thiol-based inhibitors can interact with the active site cysteine through several mechanisms. One common mechanism involves a disulfide exchange with a disulfide bridge in the enzyme, leading to a loss of activity. This is a form of reversible allosteric control, as the active site itself is not directly blocked, but its conformation is altered.[2]
-
Therapeutic Relevance: Cysteine proteases are implicated in a variety of diseases, making their inhibitors therapeutically interesting.[1]
Investigating Peroxidase Inhibition by L-Cysteine
Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates. L-cysteine has been shown to be an effective inhibitor of peroxidases.
-
Mechanism of Action: L-cysteine can act as both a reversible and irreversible inhibitor of peroxidases.[3][4] In some cases, it acts as a competitive inhibitor for the enzyme's substrate.[4] In others, it can lead to the permanent inactivation of the enzyme.[4]
-
Quantitative Analysis: The inhibitory effect of L-cysteine on peroxidases can be quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Quantitative Data Summary
The following tables summarize key quantitative data on the inhibition of specific enzymes by thiol-containing compounds.
| Enzyme | Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Tyrosinase | Kojic Acid | Catechol | 30 | - | Competitive | [5] |
| Tyrosinase | Benzoic Acid | Catechol | 119 | - | Competitive | [5] |
| Tyrosinase | Sodium Azide | Catechol | 1480 | - | Competitive | [5] |
| Avocado Peroxidase | n-propyl gallate | ABTS | - | 0.37 | - | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 for an Enzyme Inhibitor
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a thiol-containing compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Fluorogenic or chromogenic substrate specific for the enzyme
-
Thiol inhibitor stock solution (e.g., L-cysteine in an appropriate buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]
-
96-well microplate (black for fluorescence, clear for absorbance)[1]
-
Microplate reader[1]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in the assay buffer.
-
Prepare a serial dilution of the thiol inhibitor in the assay buffer.
-
Prepare the substrate solution at twice the desired final concentration in the assay buffer.[1]
-
-
Assay Setup (in a 96-well plate):
-
Initiate Reaction:
-
Add 50 µL of the 2x substrate solution to all wells to start the reaction.[1]
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for 30-60 minutes.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.[1]
-
Subtract the rate of the blank from all other rates.[1]
-
Normalize the data by setting the 100% activity control to 100%.[1]
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[1]
-
Protocol 2: Determining the Mechanism of Inhibition (Ki)
This protocol is used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Procedure:
-
Follow the general procedure for IC50 determination, with the following modification: perform the assay at multiple fixed concentrations of the substrate.[1]
-
For each substrate concentration, determine the apparent Michaelis constant (Km) and maximum velocity (Vmax) in the presence of different concentrations of the inhibitor.[1]
-
Analyze the data using Lineweaver-Burk plots or other kinetic models to determine the mechanism of inhibition and the Ki value.
Visualizations
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Caption: Mechanisms of reversible enzyme inhibition.
Caption: Cysteine-mediated redox signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for the inhibition of trypsin by thiols. The mechanism of enzyme-inhibitor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Cysteine as an Irreversible Inhibitor of the Peroxidase-Mimic Catalytic Activity of 2-Dimensional Ni-Based Nanozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thiocystine and Trisulfide Linkers in Novel Drug Delivery Systems
Introduction
Thiocystine, the trisulfide analog of the amino acid cystine, represents an emerging platform for the development of advanced drug delivery systems (DDS). Its core chemical feature, the trisulfide bond (-S-S-S-), offers unique advantages over the more commonly used disulfide bond (-S-S-) in creating stimuli-responsive carriers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its trisulfide linkage in designing novel DDS. The primary application leverages the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (micromolar) and the intracellular environment of tumor cells (millimolar).[1] This redox potential gradient serves as a precise trigger for site-specific drug release. While nanoparticles or hydrogels fabricated entirely from this compound are not yet widely documented, the incorporation of the trisulfide moiety as a cleavable linker is a key strategy in modern drug delivery design.
Core Applications
Redox-Responsive Trisulfide Linkers for Targeted Drug Release
The principal application of the this compound structural motif is in its use as a highly sensitive, redox-responsive linker. Drugs can be covalently attached to a carrier molecule (e.g., a polymer, nanoparticle, or antibody) via a trisulfide bridge.
-
Principle of Action : The trisulfide bond is relatively stable in the bloodstream and normal tissues where GSH levels are low.[2] Upon entering the tumor microenvironment, the high intracellular GSH concentration rapidly cleaves the trisulfide bond through a thiol-disulfide exchange reaction, releasing the active drug payload precisely at the target site.[1][2]
-
Advantages over Conventional Disulfide Linkers :
-
Enhanced GSH Sensitivity : Trisulfide bonds are more sensitive to cleavage by GSH than disulfide bonds. This leads to a more rapid and efficient release of the therapeutic agent inside cancer cells, potentially overcoming drug resistance mechanisms associated with slow drug activation.[2]
-
Superior Stability : Despite their higher sensitivity to GSH, trisulfide linkers have demonstrated comparable or even improved stability in circulation. This dual characteristic is highly desirable, as it minimizes premature drug leakage and associated systemic toxicity while ensuring potent activity at the target.[2]
-
Dual-Responsive Potential : Some research suggests that trisulfide bonds can function as dual-responsive linkers, adding another layer of control to drug release.[1]
-
H₂S-Donating Drug Carriers for Synergistic Therapy
An ancillary but significant application stems from the ability of trisulfide bonds to release hydrogen sulfide (B99878) (H₂S) upon cleavage by cellular thiols.[3][4]
-
Principle of Action : As the trisulfide linker is cleaved to release the primary drug, it also generates H₂S as a byproduct. H₂S is a known gasotransmitter with various physiological roles.
-
Therapeutic Benefit : The localized release of H₂S can offer cytoprotective effects to nearby healthy tissues and may mitigate inflammation.[5] This turns the linker from a passive component into an active part of the therapy, potentially reducing side effects and creating a synergistic effect with the primary drug. Studies with trisulfide-bearing PEG-cholesteryl conjugates have shown that this H₂S donation confers a protective effect to cells.[3][4]
Persulfide (RSSH) Delivery for Redox Modulation
This compound itself can be viewed as a prodrug for delivering persulfides (also known as hydropersulfides) into cells.
-
Principle of Action : Direct administration of this compound has been shown to increase the intracellular levels of cysteine hydropersulfide (Cys-SSH) and glutathione hydropersulfide (GSSH).[6][7]
-
Therapeutic Benefit : Persulfides are potent signaling molecules and bioreductants involved in maintaining cellular redox homeostasis.[8][9][10] By delivering these species, this compound-based therapies could be developed to protect against diseases associated with oxidative stress.[5][10]
Data Presentation
Quantitative data from studies on trisulfide-linked drug delivery systems highlights their advantages.
Table 1: Comparative Properties of Trisulfide vs. Disulfide Linkers in Drug Delivery
| Property | Disulfide Linker (-S-S-) | Trisulfide Linker (-S-S-S-) | Rationale & Reference |
| Stability in Circulation | Good, but can be susceptible to premature cleavage. | High; comparable or superior to disulfide linkers. | The trisulfide bond's structure offers excellent stability at low thiol concentrations found in the blood.[2] |
| Sensitivity to GSH | Moderate. | High. | The trisulfide bond is more reactive towards cellular thiols, leading to faster cleavage.[2] |
| Drug Release Rate in Tumors | Moderate to Fast. | Very Fast / Efficient. | Higher sensitivity to intracellular GSH concentrations results in more rapid payload release at the target site.[2] |
| Secondary Functionality | None (typically passive). | H₂S Donor. | Cleavage of the trisulfide bond by thiols can generate H₂S, a biologically active gasotransmitter.[3][4] |
| Therapeutic Window | Good. | Potentially Improved. | The combination of high stability and rapid, targeted release can reduce systemic toxicity and enhance efficacy.[2] |
Table 2: Performance Characteristics of a Trisulfide-Linked Doxorubicin (B1662922) (DOX) Prodrug Nanoassembly
| Parameter | Doxorubicin (Free Drug) | Disulfide-Linked DOX NPs | Trisulfide-Linked DOX NPs | Key Finding |
| Drug Loading | N/A | High | High | Both nanoassemblies achieve high drug loading via a dimeric prodrug strategy. |
| Stability | N/A | Good | Higher | The trisulfide bond improved the self-assembly stability of the nanoparticles in circulation.[2] |
| Drug Release (in 10 mM GSH) | N/A | Slower Release | More Rapid Release | The trisulfide linker enabled a faster and more efficient release of active DOX in a simulated tumor environment.[2] |
| In Vitro Cytotoxicity (IC₅₀) | Highly toxic to all cells | Selective toxicity | Higher selective toxicity | The trisulfide-linked nanoparticles showed stronger cytotoxicity against tumor cells and reduced toxicity in normal cells compared to the disulfide version.[2] |
Experimental Protocols
Protocol 1: General Synthesis of a Trisulfide-Linked Carrier-Drug Conjugate
This protocol provides a generalized workflow for conjugating a drug to a carrier (e.g., a polymer or antibody) using a trisulfide linker.
-
Synthesis of Trisulfide Linker :
-
Synthesize a heterobifunctional trisulfide linker. For example, one end may have an N-hydroxysuccinimide (NHS) ester to react with amines on a carrier, and the other end may have a maleimide (B117702) or pyridyldithio group to react with a thiol on the drug.
-
The synthesis often involves reacting a suitable disulfide with a sulfur transfer reagent.
-
Characterize the linker structure and purity using ¹H NMR and Mass Spectrometry.
-
-
Carrier Functionalization :
-
Dissolve the carrier (e.g., amine-functionalized polymer) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add the NHS-ester end of the trisulfide linker to the carrier solution in a suitable molar excess (e.g., 5-10 fold).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove excess, unreacted linker using dialysis or size exclusion chromatography.
-
-
Drug Conjugation :
-
If the drug does not have a free thiol, it must be chemically modified to introduce one.
-
Dissolve the thiol-containing drug in a reaction buffer (e.g., PBS with EDTA, pH ~7.0).
-
Add the linker-functionalized carrier to the drug solution. The maleimide or pyridyldithio end of the linker will react with the drug's thiol group.
-
Let the conjugation reaction proceed overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Purification and Characterization :
-
Purify the final carrier-drug conjugate using dialysis or tangential flow filtration to remove unconjugated drug and other reagents.
-
Characterize the final product. Determine the drug-to-carrier ratio (or drug loading) using UV-Vis spectroscopy. Confirm the presence of the trisulfide bond and successful conjugation using techniques like MALDI-TOF mass spectrometry.
-
Protocol 2: In Vitro Glutathione-Triggered Drug Release Study
This protocol assesses the redox-responsive nature of the trisulfide-linked conjugate.
-
Preparation of Release Media :
-
Prepare two primary buffers:
-
Physiological Control : Phosphate-buffered saline (PBS), pH 7.4.
-
Reductive Condition : PBS (pH 7.4) containing 10 mM glutathione (GSH) to mimic the intracellular reductive environment of tumor cells.
-
-
-
Release Experiment Setup :
-
Dissolve a known concentration of the drug conjugate in each of the two release media.
-
Place the solutions in a dialysis bag (with a molecular weight cut-off appropriate to retain the conjugate but release the free drug) and submerge in a larger volume of the corresponding release medium.
-
Alternatively, incubate the solutions directly in a shaker incubator at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the solution.
-
-
Quantification of Released Drug :
-
Analyze the collected aliquots to determine the concentration of the released free drug.
-
High-Performance Liquid Chromatography (HPLC) is the preferred method for its ability to separate the conjugate from the free drug. A fluorescence plate reader can be used if the drug is fluorescent (like doxorubicin).
-
Create a standard curve with known concentrations of the free drug to ensure accurate quantification.
-
-
Data Analysis :
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially in the conjugate.
-
Plot the cumulative drug release (%) versus time (hours) for both the control and the high-GSH conditions. A significantly faster and higher release profile in the 10 mM GSH buffer confirms the redox-responsive nature of the trisulfide linker.
-
Visualization of Pathways and Workflows
Diagram 1: Mechanism of Trisulfide-Mediated Drug Release
Caption: Redox-responsive cleavage of a trisulfide linker in the high-GSH tumor environment.
Diagram 2: Experimental Workflow for DDS Evaluation
Caption: A typical workflow for the development and evaluation of a trisulfide-linked DDS.
Diagram 3: Advantages of the Trisulfide Linker
Caption: Logical relationship showing the advantages stemming from the trisulfide bond.
References
- 1. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trisulfide bond–mediated doxorubicin dimeric prodrug nanoassemblies with high drug loading, high self-assembly stability, and high tumor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2S-Donating trisulfide linkers confer unexpected biological behaviour to poly(ethylene glycol)-cholesteryl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H2S-Donating trisulfide linkers confer unexpected biological behaviour to poly(ethylene glycol)–cholesteryl conjugates - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Alleviating cellular oxidative stress through treatment with superoxide-triggered persulfide prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A review of chemical tools for studying small molecule persulfides: Detection and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Delivery of Persulfides to the Gut: Effects on the Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Thiocystine concentration for maximal persulfidation in cell culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing thiocystine concentration for achieving maximal persulfidation in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to induce protein persulfidation?
A1: this compound, also known as bis(2-amino-2-carboxyethyl) trisulfide, is a sulfur-containing compound that can serve as an exogenous donor of sulfane sulfur. This sulfane sulfur is believed to be transferred to protein cysteine residues, resulting in the formation of a persulfide (-SSH) group. This post-translational modification, known as persulfidation, is a key mechanism in hydrogen sulfide (B99878) (H₂S) signaling and plays a role in various physiological processes, including redox signaling and cellular defense against oxidative stress.
Q2: How is this compound taken up by cells and metabolized?
A2: The precise mechanisms for this compound uptake and metabolism in mammalian cells are still under investigation. However, it is hypothesized that its structural similarity to cystine may allow it to utilize cystine transporters. Intracellularly, it is thought that this compound can be metabolized to release sulfane sulfur, which can then participate in persulfidation reactions. Studies in E. coli suggest that this compound can serve as a sulfur source and that its metabolism may involve enzymes like β-cystathionase.[1]
Q3: What is the optimal concentration range for this compound treatment?
A3: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for each experimental system. A typical starting point for a dose-response experiment is in the range of 10 µM to 500 µM. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line before proceeding with persulfidation experiments.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time for maximal persulfidation can vary depending on the cell type, this compound concentration, and the specific proteins of interest. A time-course experiment is recommended, with typical time points ranging from 30 minutes to 24 hours. Shorter incubation times (e.g., 30 minutes to 4 hours) are often sufficient to observe significant increases in protein persulfidation.
Q5: How can I detect and quantify protein persulfidation?
A5: Several methods are available for detecting and quantifying protein persulfidation, each with its own advantages and limitations. Common techniques include the modified biotin-switch assay, the tag-switch method, and mass spectrometry-based approaches like low-pH Quantitative Thiol Reactivity Profiling (QTRP).[1][2][3] These methods generally involve blocking free thiols, reducing the persulfide to a thiol, and then labeling the newly formed thiol for detection and quantification.
Q6: What are the potential off-target effects of this compound?
A6: At high concentrations, this compound may induce oxidative stress and cytotoxicity.[4] The release of excess sulfane sulfur can disrupt cellular redox balance. It is also important to consider that this compound may have other metabolic effects beyond direct protein persulfidation. Therefore, including appropriate controls in your experiments is essential.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no persulfidation signal | 1. Suboptimal this compound Concentration: The concentration used may be too low to induce a detectable signal. 2. Incorrect Incubation Time: The incubation period may be too short or too long. 3. This compound Instability: this compound may be unstable in the cell culture medium. 4. Inefficient Cell Lysis: Incomplete cell lysis can lead to poor protein extraction. 5. Issues with Detection Method: Problems with the biotin-switch assay or other detection methods, such as inefficient blocking of free thiols or incomplete reduction of persulfides. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 µM to 1 mM). 2. Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 8h, 24h). 3. Prepare fresh this compound solutions for each experiment. Minimize the time the stock solution is kept at room temperature. Consider the stability of similar thiol compounds in media, which can be rapid.[5] 4. Ensure the lysis buffer contains sufficient detergents and protease inhibitors. Sonication may be necessary to ensure complete lysis. 5. Review and optimize your detection protocol. Ensure complete removal of blocking and reducing agents between steps. Use positive and negative controls to validate the assay. |
| High background signal | 1. Incomplete Blocking of Free Thiols: The blocking agent (e.g., MMTS or NEM) may not have reacted with all free thiols. 2. Non-specific Antibody Binding: If using a Western blot for detection, the antibody may be binding non-specifically. 3. Contamination: Contamination of reagents or samples can lead to high background. | 1. Increase the concentration of the blocking agent and/or the incubation time. Ensure the blocking step is performed under appropriate pH and temperature conditions. 2. Optimize your Western blot protocol, including blocking conditions and antibody concentrations. Include a secondary antibody-only control. 3. Use fresh, sterile reagents and maintain aseptic technique throughout the experiment. |
| High cell death/cytotoxicity | 1. This compound Concentration is Too High: The concentration of this compound used is toxic to the cells. 2. Prolonged Incubation Time: Extended exposure to this compound may be causing cytotoxicity. 3. Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent can be toxic. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and use concentrations well below this value. 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5% for DMSO). Include a vehicle control in your experiments. |
| Inconsistent results | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or growth phase can affect the response to this compound. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound stock solutions or other reagents. 3. Freeze-thaw Cycles of this compound Stock: Repeated freeze-thaw cycles can degrade the compound. | 1. Standardize your cell culture procedures. Use cells within a consistent passage number range and treat them at a consistent confluency. 2. Prepare fresh reagents for each experiment and use calibrated pipettes. 3. Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Total Protein Persulfidation
Note: The following data is illustrative to demonstrate a typical experimental outcome and is not derived from a specific publication on this compound.
| This compound Concentration (µM) | Incubation Time (hours) | Relative Persulfidation Level (Fold Change vs. Control) | Cell Viability (%) |
| 0 (Vehicle Control) | 2 | 1.0 ± 0.1 | 100 ± 2 |
| 25 | 2 | 1.8 ± 0.2 | 98 ± 3 |
| 50 | 2 | 2.5 ± 0.3 | 97 ± 2 |
| 100 | 2 | 3.2 ± 0.4 | 95 ± 4 |
| 200 | 2 | 3.5 ± 0.3 | 85 ± 5 |
| 400 | 2 | 3.6 ± 0.4 | 60 ± 6 |
Table 2: Hypothetical Time-Course of Persulfidation at a Fixed this compound Concentration (100 µM)
Note: The following data is illustrative to demonstrate a typical experimental outcome and is not derived from a specific publication on this compound.
| Incubation Time (hours) | Relative Persulfidation Level (Fold Change vs. Time 0) |
| 0 | 1.0 ± 0.1 |
| 0.5 | 2.1 ± 0.2 |
| 1 | 2.8 ± 0.3 |
| 2 | 3.2 ± 0.4 |
| 4 | 2.9 ± 0.3 |
| 8 | 2.2 ± 0.2 |
| 24 | 1.5 ± 0.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Note: As this compound is structurally similar to cystine, this protocol is adapted from instructions for preparing L-cystine solutions for cell culture.[6]
-
Materials:
-
This compound powder
-
1M Hydrochloric Acid (HCl), sterile
-
Sterile, DNase/RNase-free water
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder.
-
In a sterile conical tube, dissolve the this compound powder in a small volume of 1M HCl. Gentle vortexing may be required.
-
Once dissolved, add sterile water to reach the final desired volume.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Dose-Response and Time-Course Experiment for Persulfidation
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200, 400 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
For a time-course experiment, treat cells with a single optimal concentration of this compound and harvest at different time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Cell Lysis and Protein Extraction:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) to preserve the persulfidated state.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Detection of Protein Persulfidation:
-
Proceed with your chosen method for persulfidation detection, such as the modified biotin-switch assay or mass spectrometry.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations for the desired incubation period (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
-
MTT Assay:
-
Add MTT solution (e.g., 10-20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
References
- 1. Direct Proteomic Mapping of Cysteine Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
troubleshooting low or inconsistent protein persulfidation with Thiocystine
Welcome to the technical support center for protein persulfidation analysis using Thiocystine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in detecting protein persulfidation?
This compound is a trisulfide analog of cystine that can act as a "perthiogen," transferring its sulfane sulfur to thiophilic acceptors.[1][2] In the context of a protein persulfidation assay, this compound is envisioned to react with a labeled probe or resin, which is then used to selectively interact with and capture persulfidated proteins. The underlying principle is similar to tag-switch assays, where a reactive group is used to label the persulfide moiety.
Q2: What are the critical controls to include in my this compound-based persulfidation experiment?
To ensure the specificity and reliability of your results, the following controls are essential:
-
Negative Control (- H₂S donor): Cells or protein lysates not treated with an H₂S donor (or where H₂S producing enzymes are inhibited) should show a baseline level of persulfidation.
-
Positive Control (+ H₂S donor): Treatment with a known H₂S donor (e.g., NaHS) should result in an increased persulfidation signal.
-
Reducing Agent Control: Pre-treatment of the lysate with a strong reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) before applying the this compound probe should abolish the signal, as these agents reduce the persulfide bond.[3]
-
No-Probe Control: A sample that goes through the entire workflow but without the addition of the this compound probe should not yield any signal.
Q3: My overall protein persulfidation signal is low. What are the potential causes?
Low signal can stem from several factors:
-
Inefficient Persulfidation: The induction of persulfidation might be weak. Consider optimizing the concentration and incubation time of your H₂S donor.
-
Persulfide Instability: Persulfides are inherently unstable.[4] Ensure that you are working quickly and at low temperatures during sample preparation. Avoid repeated freeze-thaw cycles of your samples and lysates.[5]
-
Suboptimal Probe Concentration: The concentration of the this compound probe may not be optimal. A concentration titration is recommended.
-
Inefficient Protein Labeling/Capture: This could be due to steric hindrance or suboptimal reaction conditions (pH, temperature, time).
-
Loss of Protein During Wash Steps: Excessive or harsh washing steps can lead to the loss of captured proteins.
Q4: I am observing inconsistent results between replicates. What could be the reason?
Inconsistency often points to variability in sample handling and experimental execution. Key areas to check are:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially for viscous solutions or small volumes.
-
Incubation Times and Temperatures: Strict adherence to a consistent protocol for all samples is crucial.
-
Sample Quality: Variations in cell culture conditions, harvesting, or lysis can introduce variability.
-
Reagent Stability: Ensure that all reagents, especially the this compound probe and H₂S donors, are fresh and have been stored correctly.[6]
Q5: I suspect I am getting false positives. How can I confirm this and what are the common causes?
False positives in persulfidation assays are a known issue.[3] Common causes include:
-
Non-specific Binding: The probe or capture resin may bind non-specifically to proteins other than persulfidated ones. Ensure adequate blocking of non-specific binding sites.
-
Reaction with Other Cysteine Modifications: Some probes may react with other oxidized forms of cysteine, such as sulfenic acids (-SOH).[3] Including appropriate controls, like pre-treatment with dimedone to block sulfenic acids, can help mitigate this.[7]
-
Contaminating Reactive Species: Impurities in your reagents or buffers could lead to artifactual signals.[8]
To confirm a false positive, refer to your negative and reducing agent controls. A significant signal in these controls suggests a specificity issue with the assay.
Troubleshooting Guide: Low or Inconsistent Signal
This guide provides a structured approach to troubleshooting common issues encountered during protein persulfidation experiments using a this compound-based method.
Problem 1: Low to No Signal in H₂S-Treated Samples
| Potential Cause | Recommended Action |
| Ineffective H₂S Donor | Verify the activity of the H₂S donor. Prepare fresh solutions for each experiment. Consider testing a different H₂S donor. |
| Persulfide Instability/Degradation | Minimize sample processing time. Perform all steps at 4°C unless otherwise specified. Avoid freeze-thaw cycles.[5] |
| Suboptimal this compound Probe Concentration | Perform a dose-response experiment with varying concentrations of the this compound probe to find the optimal working concentration. |
| Inefficient Lysis/Protein Extraction | Ensure your lysis buffer is effective and contains protease inhibitors. Confirm complete cell lysis via microscopy. |
| Incorrect Buffer pH | The reactivity of thiols and persulfides is pH-dependent. Verify and optimize the pH of your buffers for the labeling reaction. |
| Presence of Interfering Reducing Agents | Ensure that no reducing agents from upstream steps (e.g., cell culture media) are carried over into the lysis and labeling steps.[9] |
Problem 2: High Background Signal in Negative Controls
| Potential Cause | Recommended Action |
| Non-specific Binding of the Probe | Increase the concentration of the blocking agent (e.g., BSA) in your buffers. Optimize the number and stringency of wash steps. |
| Probe Reactivity with Free Thiols | While the assay should be selective for persulfides, high probe concentrations might lead to off-target reactions with abundant free thiols. Consider a thiol-blocking step with agents like N-ethylmaleimide (NEM) prior to persulfide labeling, although this adds complexity and potential for artifacts.[3] |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers to remove microbial contamination that could introduce interfering substances. |
| Autofluorescence (if using a fluorescent readout) | Run a "no-probe" control to assess the intrinsic fluorescence of your sample at the detection wavelength. |
Problem 3: Inconsistent Signal Across Replicates
| Potential Cause | Recommended Action |
| Variable Cell Culture or Treatment Conditions | Standardize cell seeding density, growth phase, and treatment conditions. Ensure uniform exposure of cells to the H₂S donor. |
| Inconsistent Sample Preparation | Prepare a master mix of reagents where possible to minimize pipetting errors. Ensure thorough but gentle mixing at each step. |
| Uneven Protein Concentration | Accurately determine and normalize the protein concentration of all lysates before proceeding with the assay. |
| Reagent Degradation | Aliquot reagents to avoid repeated freeze-thaw cycles. Protect light-sensitive reagents from light.[10] |
Experimental Protocols
Protocol: Detection of Protein Persulfidation using a Hypothetical this compound-Biotin Probe
This protocol outlines a general workflow. Optimization of incubation times, concentrations, and buffer compositions is highly recommended.
1. Cell Lysis and Protein Quantification: a. Harvest cells and wash twice with ice-cold PBS. b. Lyse cells in a suitable non-reducing lysis buffer (e.g., HEN buffer: 250 mM HEPES-NaOH pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine) supplemented with a protease inhibitor cocktail. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). e. Normalize the protein concentration for all samples to 1-2 mg/mL.
2. Persulfide Labeling with this compound-Biotin Probe: a. To 100 µL of protein lysate, add the this compound-Biotin probe to a final concentration of 100 µM (this concentration should be optimized). b. Incubate for 1 hour at room temperature with gentle rotation, protected from light.
3. Removal of Excess Probe: a. Precipitate proteins by adding four volumes of ice-cold acetone. b. Incubate at -20°C for 20 minutes. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully discard the supernatant and wash the protein pellet with ice-cold acetone.
4. Affinity Capture of Biotinylated Proteins: a. Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS). b. Add 30 µL of pre-washed streptavidin-agarose beads. c. Incubate for 2 hours at 4°C with end-over-end rotation. d. Pellet the beads by centrifugation and wash three times with a high-salt wash buffer (e.g., PBS containing 500 mM NaCl and 0.1% SDS) and twice with PBS.
5. Elution and Analysis: a. Elute the captured proteins by boiling the beads in 2X SDS-PAGE loading buffer containing a reducing agent (e.g., 50 mM DTT) for 10 minutes. b. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest.
Visualizations
Signaling Pathway and Detection Mechanism
Caption: H₂S-mediated protein persulfidation and its detection via a this compound-biotin probe.
Experimental Workflow
Caption: Step-by-step workflow for detecting persulfidated proteins with a this compound probe.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low or inconsistent persulfidation signals.
References
- 1. This compound | produced in hydrolysis of proteins | CAS# 14172-54-4 | InvivoChem [invivochem.com]
- 2. This compound|CAS 14172-54-4|DC Chemicals [dcchemicals.com]
- 3. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Proteomic Mapping of Cysteine Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
preventing the degradation of Thiocystine in aqueous buffer solutions
Welcome to the technical support center for Thiocystine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous buffer solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is the trisulfide analog of the amino acid cystine. Like many compounds containing sulfur-sulfur bonds, it can be susceptible to degradation in aqueous environments. This instability can lead to a loss of the compound's integrity and activity, resulting in inaccurate and irreproducible experimental outcomes. Understanding and controlling its degradation is crucial for reliable research and development.
Q2: What are the primary factors that influence the degradation of this compound in aqueous buffers?
Several factors can impact the stability of this compound in solution:
-
pH: The pH of the buffer is a critical factor. Generally, thiol and polysulfide compounds are more susceptible to oxidation at neutral to alkaline pH due to the increased presence of the more reactive thiolate anion.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation. For optimal stability, it is recommended to prepare and use this compound solutions at low temperatures whenever possible.
-
Presence of Oxidizing Agents: Exposure to atmospheric oxygen and other oxidizing species can lead to the oxidative degradation of the trisulfide bond.
-
Presence of Reducing Agents: Strong reducing agents can cleave the trisulfide bond, leading to the formation of corresponding thiols.
-
Metal Ions: Certain metal ions can catalyze the oxidation of sulfur-containing compounds. It is advisable to use buffers prepared with high-purity water and consider the use of chelating agents if metal ion contamination is a concern.
-
Light Exposure: Photodegradation can be a concern for many organic molecules. It is good practice to protect this compound solutions from light.
Q3: What are the likely degradation products of this compound?
Based on studies of similar biological trisulfides, the primary degradation pathway for this compound in aqueous buffer is likely the decomposition into the corresponding disulfide (Cystine) and elemental sulfur. Other potential degradation products could arise from further oxidation to form sulfinic and sulfonic acids.
Q4: What are the recommended storage conditions for this compound solutions?
For short-term storage, it is recommended to keep this compound solutions on ice and protected from light. For longer-term storage, aliquoting the solution into single-use vials and storing at -80°C is advisable to minimize freeze-thaw cycles and slow down degradation.
Q5: Are there any specific types of buffers that should be used or avoided?
The choice of buffer can influence the stability of this compound. It is important to select a buffer system that is appropriate for the experimental pH and has minimal reactivity with the compound. Phosphate (B84403) and acetate (B1210297) buffers are commonly used. It is crucial to ensure the buffer components are of high purity and free from metal ion contamination. Some buffer components themselves can interact with or catalyze the degradation of thiol compounds, so empirical testing may be necessary for sensitive applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Precipitation or cloudiness in the this compound solution upon preparation. | 1. Low solubility of this compound in the chosen buffer. 2. The pH of the buffer is near the isoelectric point of this compound, reducing its solubility. 3. The concentration of this compound exceeds its solubility limit. | 1. Attempt to dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) before diluting it into the aqueous buffer. 2. Adjust the pH of the buffer to be further from the isoelectric point of this compound. 3. Prepare a more dilute solution of this compound. |
| Inconsistent or lower-than-expected activity of this compound in biological assays. | 1. Degradation of this compound in the stock solution or during the experiment. 2. Interaction with components of the assay medium. | 1. Prepare fresh this compound solutions for each experiment. 2. Minimize the time the solution is kept at room temperature. 3. Analyze the purity of the this compound solution before use (see Experimental Protocols). 4. Evaluate potential interactions with other reagents in your assay. |
| High variability between experimental replicates. | 1. Inconsistent handling and storage of this compound solutions. 2. Different levels of exposure to air (oxygen) during sample preparation. 3. Contamination of buffers or reagents with metal ions. | 1. Standardize the protocol for solution preparation, storage, and handling. 2. De-gas buffers to minimize dissolved oxygen. 3. Use high-purity reagents and water for buffer preparation. Consider adding a chelating agent like EDTA to the buffer. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | 1. Degradation of this compound into multiple products. 2. Reaction of this compound with other components in the sample matrix. | 1. Identify the degradation products using mass spectrometry (MS). 2. Perform a forced degradation study to intentionally generate degradation products and use them as standards (see Experimental Protocols). 3. Simplify the sample matrix if possible to identify the source of interaction. |
Quantitative Data on the Stability of Related Biological Trisulfides
While specific quantitative data for this compound is limited in the public domain, the stability of structurally similar biological trisulfides, such as those of Cysteine and Glutathione, provides valuable insights. The following table summarizes the stability of these compounds in buffered D2O at 37°C, as determined by ¹H NMR spectroscopy.[1][2]
| Trisulfide | pH | % Degradation after 9-10 days | Primary Degradation Products |
| Cysteine Trisulfide | 5.8 | Stable | - |
| 7.0 | Stable | - | |
| 9.0 | Unstable | Disulfide, Elemental Sulfur | |
| Glutathione Trisulfide | 5.8 | ~71% | Disulfide, Elemental Sulfur |
| 7.4 | ~79% | Disulfide, Elemental Sulfur | |
| 9.0 | ~81% | Disulfide, Elemental Sulfur | |
| N-acetylcysteine Trisulfide | 5.8 | Stable | - |
| 7.4 | Stable | - | |
| 9.0 | Stable | - |
Data adapted from studies on related biological trisulfides.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Aqueous Buffer Solution
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
(Optional) Chelating agent (e.g., EDTA)
-
(Optional) Organic solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare the desired aqueous buffer at the target pH and concentration using high-purity water.
-
(Optional) Add EDTA to a final concentration of 0.1-1 mM to chelate any contaminating metal ions.
-
De-gas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to minimize dissolved oxygen.
-
Accurately weigh the required amount of this compound powder.
-
To aid dissolution, a small volume of a compatible organic solvent like DMSO can be used to first dissolve the this compound before slowly adding it to the de-gassed buffer with gentle stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Keep the solution on ice and protected from light.
-
Use the solution as fresh as possible. For storage, aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: HPLC Method for Monitoring this compound Stability
This protocol provides a general framework for an HPLC method to quantify this compound and its potential degradation product, Cystine. Method optimization will be required for specific instrumentation and applications.
-
Instrumentation and Columns:
-
HPLC system with a UV or electrochemical detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a low pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A low pH mobile phase generally improves the stability of thiols and disulfides during analysis.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the this compound solution undergoing the stability test.
-
Immediately quench any further degradation by adding an acid (e.g., trifluoroacetic acid) to lower the pH, or by derivatizing the thiol/disulfide groups if a specific derivatization-based method is used.
-
If necessary, dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may correspond to degradation products like Cystine.
-
Quantify the peak areas to determine the percentage of this compound remaining over time.
-
Visualizations
Caption: Proposed degradation pathway of this compound in aqueous solution.
Caption: A logical workflow for troubleshooting this compound degradation issues.
Caption: An experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Addressing Thiocystine Instability in Long-Term Experiments
Welcome to the technical support center for Thiocystine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the potential instability of this compound during long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the trisulfide analog of the amino acid cystine. Its trisulfide bond (-S-S-S-) is more susceptible to cleavage than the disulfide bond (-S-S-) of cystine, making it potentially unstable under various experimental conditions. This instability can lead to the degradation of this compound, affecting its concentration and potentially introducing confounding variables into your experiments.
Q2: What are the primary degradation products of this compound?
The primary degradation products of this compound are the corresponding disulfide (cystine) and elemental sulfur. This occurs through the cleavage of the central sulfur-sulfur bond in the trisulfide linkage. Other potential, but less common, degradation products could include cysteine and other oxidized sulfur species, depending on the specific conditions.
Q3: What are the main factors that can influence the stability of this compound in my experiments?
Several factors can impact the stability of this compound in solution:
-
pH: this compound is more stable in acidic conditions. As the pH increases towards neutral and alkaline, the rate of degradation can increase.
-
Presence of Thiols and Amines: Compounds containing thiol (-SH) or amine (-NH2) groups can react with the trisulfide bond, leading to its cleavage.[1]
-
Temperature: Higher temperatures can accelerate the degradation of this compound. For long-term storage, lower temperatures are recommended.
-
Exposure to Light: While specific photostability data for this compound is limited, compounds with sulfur-sulfur bonds can be susceptible to degradation upon exposure to UV light.
-
Presence of Metal Ions: While some studies on similar trisulfides have not shown significant degradation in the presence of zinc or iron, it is a good practice to be aware that transition metals can potentially catalyze redox reactions involving sulfur compounds.[1]
-
Oxygen: The presence of dissolved oxygen can contribute to the oxidative degradation of sulfur-containing compounds.
Q4: How should I store my this compound stock solutions for long-term use?
For optimal long-term stability, it is recommended to store this compound as a dry powder at -20°C or below. If you need to prepare stock solutions, use a non-aqueous solvent like DMSO if compatible with your experimental system, and store aliquots at -80°C to minimize freeze-thaw cycles. For aqueous solutions, prepare them fresh whenever possible. If long-term storage of aqueous solutions is necessary, use a buffered solution with a slightly acidic pH (e.g., pH 5-6) and store at -80°C.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential this compound instability issues in your experiments.
Problem: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound over the course of your experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step 1: Verify this compound Integrity
-
Action: Analyze the concentration and purity of your this compound stock solution and samples from different time points of your experiment using a stability-indicating method like HPLC.
-
Expected Outcome: Determine if this compound concentration has decreased over time.
Step 2: Optimize Experimental Conditions
If degradation is confirmed, consider the following optimizations:
-
pH Control: If your experimental conditions allow, maintain a slightly acidic pH (5.0-6.5) to improve stability.
-
Temperature: Perform experiments at the lowest feasible temperature. For long incubations, consider if refrigeration is possible.
-
Light Exposure: Protect your experimental setup from direct light, especially UV sources. Use amber-colored tubes or cover your plates with foil.
-
De-oxygenate Solutions: If your experiment is sensitive to oxidation, consider de-gassing your buffers and solutions.
Step 3: Implement Stabilization Strategies
-
Addition of Antioxidants: Consider adding low concentrations of antioxidants like ascorbic acid (Vitamin C) or N-acetylcysteine (NAC) to your medium, if they do not interfere with your experimental endpoints.
-
Use of Chelating Agents: If metal-ion-catalyzed degradation is suspected, the addition of a chelating agent like EDTA might be beneficial.
-
Fresh Preparation: Prepare this compound solutions fresh before each experiment and add it to the experimental system at the last possible moment.
Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. Below is a summary of expected stability based on data from similar trisulfide compounds.
Table 1: Stability of N-acetylcysteine (NAC) Trisulfide under Various Conditions [1]
| Condition | Observation | Half-life (approx.) |
| pH | ||
| pH 5.8 (in water) | Stable, no observable degradation after 8 days | > 8 days |
| pH 7.4 (in water) | Stable, no observable degradation after 8 days | > 8 days |
| pH 9.0 (in water) | Stable, no observable degradation after 8 days | > 8 days |
| Amines | ||
| In presence of Butylamine | Rapid degradation | 0.94 hours |
| In presence of Triethylamine | Rapid degradation | 2.2 hours |
| Metal Ions | ||
| In presence of ZnSO₄ | Stable, no observable degradation after 11 days | > 11 days |
| In presence of FeSO₄ | Stable, no observable degradation after 11 days | > 11 days |
| Temperature | ||
| 40°C | No noticeable degradation after 10 days | > 10 days |
| 60°C | 74% degradation in 3 days | ~2.5 days |
Note: This data is for NAC trisulfide and should be used as a guideline for this compound. Empirical testing under your specific experimental conditions is highly recommended.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
Objective: To separate this compound from its primary degradation products, cystine and cysteine.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound, L-cystine, and L-cysteine standards
Method:
-
Preparation of Standards: Prepare individual stock solutions of this compound, L-cystine, and L-cysteine in a suitable solvent (e.g., Mobile Phase A).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
-
Injection Volume: 20 µL
-
Analysis: Inject standards individually to determine their retention times. Then, inject a mixture of the standards to ensure adequate separation. Analyze experimental samples to quantify the amount of this compound and its degradation products.
Caption: HPLC analysis workflow for this compound stability.
Signaling Pathways and Degradation Mechanisms
This compound Degradation Pathway
The primary degradation route for this compound involves the nucleophilic attack on one of the sulfur atoms of the trisulfide bond, leading to its cleavage.
Caption: Proposed degradation pathway of this compound.
This technical support guide provides a starting point for addressing this compound instability. For further assistance, please consult the relevant scientific literature or contact your supplier's technical support team.
References
Technical Support Center: Managing Off-Target Effects of Thiocystine in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and understand the potential off-target effects of Thiocystine in cellular models. Given that this compound is a cystine analog containing a trisulfide bond, its off-target effects are likely linked to the modulation of cellular redox systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential primary mechanisms of action?
This compound, or bis(2-amino-2-carboxyethyl) trisulfide, is an analog of the amino acid cystine. In some biological systems, it can serve as a source of sulfur for the biosynthesis of cysteine and other sulfur-containing cellular components.[1] Its primary mechanism of action in experimental contexts is often related to the delivery of sulfane sulfur or the modulation of cysteine/cystine-dependent pathways.
Q2: After treating my cells with this compound, I observe significant cytotoxicity at concentrations where my target should not be affected. What could be the cause?
Unexpected cytotoxicity may be an off-target effect related to severe disruption of the cell's redox homeostasis. Thiol-containing compounds can interfere with the delicate balance of reactive oxygen species (ROS) and cellular antioxidants.[2][3] Potential causes include:
-
Rapid Glutathione (B108866) (GSH) Depletion: this compound may react with and deplete the intracellular pool of glutathione, a critical antioxidant, leaving the cell vulnerable to oxidative damage.[4][5]
-
Mitochondrial Dysfunction: Disruption of thiol redox balance can impair mitochondrial function, leading to an increase in ROS production and triggering of apoptotic pathways.
-
Induction of Ferroptosis: By interfering with cysteine uptake or glutathione synthesis, this compound could sensitize cells to ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[6]
Q3: My experimental results are inconsistent when using this compound. What factors could contribute to this variability?
Variability can arise from the compound's interaction with the cellular environment. Key factors include:
-
Cellular Redox State: The baseline redox state of your cells can influence their response to a thiol-active compound like this compound. Cells already under oxidative stress may be more sensitive.
-
Glutathione Levels: Cell lines differ in their intrinsic glutathione levels. Cells with lower GSH may be more susceptible to this compound's effects.[7]
-
Culture Medium Composition: Components in the cell culture medium, such as other thiol-containing molecules or antioxidants, could interact with this compound and affect its stability and activity.
Q4: I suspect this compound is activating the Nrf2 pathway in my cells. How can this happen and how can I confirm it?
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense against oxidative and electrophilic stress. Thiol-reactive compounds are known activators of this pathway.[8]
-
Mechanism of Activation: this compound, or its metabolic byproducts, may directly modify cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation, leading to Nrf2 stabilization, nuclear translocation, and activation of antioxidant response element (ARE)-driven gene expression.[9][10][11]
-
Confirmation: To confirm Nrf2 activation, you can:
-
Measure Nrf2 protein levels: Use Western blotting to check for an increase in total or nuclear Nrf2 protein.
-
Quantify downstream target gene expression: Use RT-qPCR to measure the mRNA levels of Nrf2 target genes like HMOX1 (Heme Oxygenase-1), NQO1 (NAD(P)H Quinone Dehydrogenase 1), and GCLC/GCLM (subunits of glutamate-cysteine ligase).[11]
-
Use an ARE-reporter assay: Transfect cells with a reporter plasmid containing ARE sequences upstream of a reporter gene (e.g., luciferase) to directly measure Nrf2 transcriptional activity.
-
Q5: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing on-target from off-target effects is crucial. A combination of approaches is recommended:
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the engagement of a compound with its target protein in intact cells.[12][13] Ligand binding typically stabilizes the target protein against thermal denaturation. An observed phenotypic effect without a corresponding thermal shift for the intended target suggests an off-target mechanism.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the this compound-induced phenotype persists in the absence of the target, it is likely an off-target effect.
-
Chemical Analogs: Synthesize and test analogs of this compound that are structurally similar but predicted to be inactive against the primary target. If these analogs still produce the off-target effect, it strengthens the evidence for a mechanism independent of the primary target.
Troubleshooting Guides
Guide 1: Unexpected or High Cytotoxicity
| Potential Cause | Diagnostic Experiment | Suggested Mitigation Strategy |
| Severe Oxidative Stress | Measure intracellular Reactive Oxygen Species (ROS) using probes like DCFDA or CellROX. | Co-treat with an antioxidant like N-acetylcysteine (NAC).[14] Reduce this compound concentration. |
| Glutathione (GSH) Depletion | Quantify intracellular GSH levels using a fluorescent probe like ThiolTracker or a luminescence-based kit.[15][16] | Supplement media with GSH precursors like NAC. Use lower concentrations of this compound. |
| Mitochondrial Dysfunction | Assess mitochondrial membrane potential using dyes like TMRE or JC-1. | Perform experiments at lower, non-toxic concentrations. Ensure cells are metabolically healthy before treatment. |
| Induction of Apoptosis | Perform an Annexin V/PI staining assay and a caspase activity assay (e.g., Caspase-3/7). | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if cytotoxicity is rescued. |
Guide 2: Confounding Effects on Signaling Pathways
| Potential Cause | Diagnostic Experiment | Suggested Mitigation Strategy |
| Off-Target Nrf2 Activation | Perform Western blot for Nrf2 and RT-qPCR for its target genes (HMOX1, NQO1). | Use an Nrf2 inhibitor or siRNA to confirm if the observed phenotype is Nrf2-dependent. |
| Alteration of Kinase Signaling | Use a phospho-kinase antibody array to screen for unintended changes in kinase phosphorylation. | Use specific inhibitors for any identified off-target kinases to see if the effect is reversed. |
| Disruption of Calcium Signaling | Measure intracellular calcium levels using a fluorescent indicator like Fura-2 or Fluo-4. | Chelate intracellular calcium with BAPTA-AM to determine if the phenotype is calcium-dependent. |
Quantitative Data for Thiol-Modulating Compounds
Note: Data for this compound is not widely available. The following table provides data for related thiol-active compounds to serve as a reference for designing experiments.
| Compound | Cell Line | Effect | Concentration Range | Reference |
| N-Acetylcysteine (NAC) | Various | Antioxidant rescue, GSH precursor | 1 - 10 mM | [2][17] |
| Phenethyl Isothiocyanate (PEITC) | HL-60 | Apoptosis induction, GSH depletion | 5 - 20 µM | [5] |
| Buthionine Sulfoximine (BSO) | Various | GSH synthesis inhibition | 20 µM - 1 mM | [18] |
| Erastin | Various | Ferroptosis induction via cystine import inhibition | 1 - 10 µM | [6] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Glutathione (GSH)
This protocol uses a thiol-reactive fluorescent dye like ThiolTracker™ Violet.
Materials:
-
Cells of interest plated in a multi-well plate (e.g., 96-well black, clear bottom).
-
This compound and other test compounds.
-
ThiolTracker™ Violet dye (or similar thiol-reactive probe).
-
Live-cell imaging buffer (e.g., HBSS).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells at an appropriate density to be ~70-80% confluent on the day of the experiment.
-
Compound Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control and positive controls (e.g., BSO for depletion).
-
Dye Loading: a. Prepare a working solution of ThiolTracker™ Violet (e.g., 5-10 µM) in pre-warmed imaging buffer. b. Remove the treatment medium from the cells and wash once with warm buffer. c. Add the dye loading solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash: Remove the dye solution and wash the cells twice with imaging buffer to remove excess dye.
-
Measurement: a. Add fresh imaging buffer to each well. b. Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~405/525 nm) or capture images using a fluorescence microscope with a DAPI filter set.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the relative change in intracellular GSH.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow to assess if this compound binds to its intended target protein.[1][12]
Materials:
-
Cultured cells.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or strips.
-
Thermocycler.
-
Equipment for protein quantification (e.g., Western blot or ELISA).
Procedure:
-
Cell Treatment: Harvest cultured cells and resuspend them in culture medium. Divide the cell suspension into two main aliquots: one for vehicle treatment and one for this compound treatment (at a saturating concentration). Incubate for 1-2 hours at 37°C.
-
Heating Step: a. Aliquot the treated cell suspensions into a series of PCR tubes for each temperature point. b. Use a thermocycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: a. Lyse the cells in each tube by adding ice-cold lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: a. Carefully collect the supernatant (soluble protein fraction) from each tube. b. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another specific protein detection method.
-
Data Analysis: a. Quantify the protein band intensities for each temperature point. b. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. c. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
Visualizations
Signaling Pathway: Nrf2-Keap1 Antioxidant Response
Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow: Investigating Off-Target Effects
Caption: Workflow for identifying and characterizing this compound's off-target effects.
Logical Relationship: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thiols and redox-regulated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting ferroptosis: novel therapeutic approaches and intervention strategies for kidney diseases [frontiersin.org]
- 7. Cellular glutathione and thiols metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NRF2 Cysteine Residues Are Critical for Oxidant/Electrophile-Sensing, Kelch-Like ECH-Associated Protein-1-Dependent Ubiquitination-Proteasomal Degradation, and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. content.abcam.com [content.abcam.com]
- 17. N-acetylcysteine in psychiatry: current therapeutic evidence and potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Growth state dependent increase of glutathione by homocysteine and other thiols, and homocysteine formation in glutathione depleted mouse cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize Thiocystine-induced cytotoxicity in primary cells
Welcome to the technical support center for Thiocystine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing this compound-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is believed to induce cytotoxicity primarily through the induction of oxidative stress and subsequent activation of apoptotic pathways. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Q2: My primary cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
Cell Type Sensitivity: Primary cells, unlike immortalized cell lines, can be highly sensitive to chemical compounds.
-
Suboptimal Cell Health: Primary cells that are stressed, have a high passage number, or were not optimally thawed from cryopreservation can be more susceptible to drug-induced toxicity.[1]
-
Incorrect Concentration: Errors in serial dilutions can lead to higher-than-intended concentrations of this compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%.[2]
Q3: How can I reduce this compound-induced cytotoxicity without compromising its intended biological effect?
A3: Several strategies can be employed:
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time.[3][4]
-
Co-treatment with Antioxidants: Co-administration of an antioxidant like N-acetylcysteine (NAC) can mitigate ROS-mediated cytotoxicity.[3][5][6][7]
-
Optimize Cell Culture Conditions: Ensure optimal cell seeding density and use fresh, high-quality culture medium.[4]
Q4: What are the recommended controls for a this compound cytotoxicity experiment?
A4: It is crucial to include the following controls:
-
Untreated Control: Primary cells cultured in medium alone to establish baseline viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced effects.[3]
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.[3]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in Cytotoxicity Assays
-
Possible Cause:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate.
-
"Edge Effect": Evaporation from the outer wells of a plate can lead to increased concentrations of media components and the test compound.
-
Inaccurate Pipetting: Errors in pipetting reagents or the test compound.
-
-
Suggested Solution:
-
Ensure a homogenous single-cell suspension before seeding and mix the cell suspension between pipetting.[8]
-
To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Use calibrated pipettes and proper pipetting techniques.
-
Problem 2: Low Signal or Poor Sensitivity in MTT Assay
-
Possible Cause:
-
Insufficient Cell Number: The number of viable cells may be too low to generate a strong signal.
-
Incomplete Solubilization of Formazan (B1609692) Crystals: The purple formazan crystals must be fully dissolved to be accurately quantified.[9]
-
Suboptimal Incubation Times: Incubation with MTT or the solubilization solution may be too short.
-
-
Suggested Solution:
-
Increase the initial cell seeding density or extend the culture period.[8]
-
Ensure complete solubilization by gently mixing and allowing sufficient time for the formazan to dissolve.[9][10]
-
Optimize the incubation times for both MTT reagent (typically 1-4 hours) and the solubilization solution (can be overnight).[9][10]
-
Problem 3: Suspected Cell Culture Contamination
-
Possible Cause:
-
Suggested Solution:
-
Detection: Regularly inspect cultures microscopically for any signs of contamination (e.g., turbidity, changes in media color, visible microorganisms).[11] Specific tests for mycoplasma (e.g., PCR or fluorescence staining) are recommended.[11][13]
-
Prevention: Adhere to strict aseptic techniques, regularly clean incubators and biosafety cabinets, and use sterile-filtered reagents.[11][13] If contamination is detected, discard the contaminated cultures to prevent further spread.[14]
-
Quantitative Data Summary
The following tables provide illustrative data from hypothetical experiments designed to minimize this compound-induced cytotoxicity in primary human hepatocytes.
Table 1: Dose-Response of this compound on Primary Hepatocyte Viability
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) |
| 0 (Vehicle Control) | 100 |
| 1 | 92 |
| 5 | 75 |
| 10 | 51 |
| 25 | 23 |
| 50 | 8 |
This table demonstrates a typical dose-dependent cytotoxic effect of this compound.
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound-Induced Cytotoxicity
| Treatment | Cell Viability (%) (MTT Assay) |
| Vehicle Control | 100 |
| 10 µM this compound | 51 |
| 10 µM this compound + 1 mM NAC | 88 |
| 1 mM NAC | 99 |
This table illustrates the cytoprotective effect of NAC against this compound-induced cytotoxicity.
Table 3: Caspase-3 Activity in Primary Hepatocytes Treated with this compound
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| 10 µM this compound | 4.2 |
| 10 µM this compound + 1 mM NAC | 1.5 |
This table shows that this compound induces apoptosis, which is mitigated by NAC co-treatment.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[15]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound, with or without cytoprotective agents. Include vehicle and untreated controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[17]
-
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer.[18] Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[18][19]
-
Protein Quantification: Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[17][20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17][20]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3 activity.[17][20]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described for the MTT assay.
-
Probe Loading: After the treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of H2DCFDA solution (typically 10-20 µM in serum-free medium) to each well.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Remove the H2DCFDA solution and wash the cells again with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Logical steps for troubleshooting high cytotoxicity.
References
- 1. kosheeka.com [kosheeka.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. adl.usm.my [adl.usm.my]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. mpbio.com [mpbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. biogot.com [biogot.com]
overcoming challenges in the detection of Thiocystine-derived persulfides
Welcome to the technical support center for the detection of thiocystine-derived persulfides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the experimental detection of this critical post-translational modification.
Troubleshooting Guides
Mass Spectrometry (MS)-Based Detection
Issue: Low or no signal for persulfidated peptides.
-
Possible Cause A: Instability of the persulfide bond. Persulfides are inherently unstable and can revert to thiols during sample preparation.[1]
-
Solution: Work quickly and keep samples on ice or at 4°C throughout the preparation process to minimize spontaneous decomposition.
-
-
Possible Cause B: Reductant-induced cleavage. Strong reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), commonly used in proteomics workflows to reduce disulfide bonds, will also cleave the persulfide bond.[1]
-
Solution: Use reducing agents only in specific steps designed for differential labeling, where the goal is to selectively cleave the persulfide bond after thiols have been blocked.
-
-
Possible Cause C: Inappropriate alkylating agents. Common alkylating agents such as N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAM) can convert persulfides into thioethers, which can lead to misidentification or loss of the signal.[1]
-
Solution: Utilize a sequential alkylation strategy. First, block all free thiols. Then, reduce the persulfide to a thiol and label this newly formed thiol with a different alkylating agent.[1]
-
-
Possible Cause D: Non-specific binding. Peptides, particularly those that are large and hydrophobic, can be lost due to non-specific binding to laboratory plastics.[1]
-
Solution: Use low-retention tubes and pipette tips. Including a carrier protein can also help to mitigate this issue.[1]
-
Issue: Difficulty differentiating between a free thiol (-SH) and a persulfide (-SSH).
-
Possible Cause: The similar reactivity of thiols and persulfides makes it challenging to distinguish between them.
-
Solution: Employ a differential or sequential alkylation strategy. A common approach involves:
-
Blocking all thiols: Initially, block all free thiol groups with an alkylating agent.
-
Reducing the persulfide: Selectively reduce the persulfide bond to a thiol using a mild reducing agent like TCEP.[1]
-
Labeling the new thiol: Label the newly formed thiol (which was originally a persulfide) with a distinct alkylating agent.[1] This differential labeling allows for the specific identification of sites that were originally persulfidated.
-
-
Fluorescent Probe-Based Detection
Issue: High background fluorescence or non-specific signal.
-
Possible Cause A: Probe instability or degradation. Some fluorescent probes can be unstable and degrade over time, leading to increased background fluorescence.
-
Solution: Prepare fresh probe solutions for each experiment. Store stock solutions as recommended by the manufacturer, typically protected from light and at low temperatures.
-
-
Possible Cause B: Cross-reactivity with other reactive sulfur species (RSS). Many fluorescent probes for persulfides also react with other RSS like H₂S, polysulfides, and to some extent, thiols.[2]
-
Solution: Carefully select a probe with the highest reported selectivity for persulfides. Run appropriate controls, including treating cells with known amounts of different RSS to characterize the probe's response in your experimental system.
-
-
Possible Cause C: Autofluorescence of cells or media. Biological samples naturally fluoresce, which can contribute to background noise.
-
Solution: Image a sample of cells that have not been treated with the probe to determine the level of autofluorescence. Use appropriate filter sets to minimize bleed-through from other fluorescent molecules.
-
Issue: Weak or no fluorescent signal.
-
Possible Cause A: Insufficient probe concentration or incubation time.
-
Solution: Optimize the probe concentration and incubation time for your specific cell type and experimental conditions. Refer to the manufacturer's guidelines and perform a titration experiment to determine the optimal parameters.
-
-
Possible Cause B: Low abundance of persulfides. The endogenous levels of persulfides may be below the detection limit of the probe.
-
Solution: Consider treating cells with a known persulfide donor to generate a positive control and validate the detection method.
-
-
Possible Cause C: pH sensitivity of the probe. The fluorescence of some probes is pH-dependent.[3]
-
Solution: Ensure that the imaging buffer is maintained at the optimal pH for the probe's fluorescence.
-
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in detecting this compound-derived persulfides?
A1: The primary challenge is the inherent instability and high reactivity of the persulfide group, which is similar to that of a thiol group.[1][4] This makes it difficult to specifically label and detect persulfides without cross-reactivity with the much more abundant free thiols.
Q2: How does the "tag-switch" method improve selectivity for persulfide detection?
A2: The tag-switch method employs a two-step labeling strategy.[5][6] In the first step, both thiols and persulfides are reacted with a blocking agent (e.g., methylsulfonyl benzothiazole (B30560) - MSBT) to form thioethers and mixed disulfides, respectively. The key to the method's selectivity lies in the second step, where a specific nucleophile is used that preferentially reacts with and "switches" the tag on the mixed disulfide (derived from the persulfide), while the thioether (derived from the thiol) remains unreactive.[6]
Q3: What are the advantages of the dimedone-switch method?
A3: The dimedone-switch method offers high selectivity for persulfides.[1] It utilizes 4-chloro-7-nitrobenzofurazan (B127121) (NBF-Cl) to block thiols, persulfides, and other nucleophilic groups. A subsequent reaction with a dimedone-based probe selectively labels the persulfides. A significant advantage is the commercial availability of a wide range of dimedone-based probes.
Q4: Can I use standard proteomics sample preparation methods for persulfide analysis by mass spectrometry?
A4: No, standard methods often involve strong reducing agents like DTT to break disulfide bonds, which will also cleave the persulfide bond, leading to the loss of the modification.[1] Specific protocols that account for the lability of persulfides and employ differential alkylation strategies are necessary.
Q5: How can I quantify the levels of persulfidation?
A5: Quantitative analysis of persulfidation is challenging. Mass spectrometry-based methods can provide relative quantification by comparing the signal intensity of labeled peptides between different samples. Some fluorescent probes can offer semi-quantitative data based on fluorescence intensity, but this requires careful calibration and controls. For more accurate quantification, isotopic labeling approaches in mass spectrometry are often employed.
Data Presentation
Table 1: Comparison of Common Persulfide Detection Methods
| Feature | Biotin-Switch Assay | Tag-Switch Method | Dimedone-Switch Method | Mass Spectrometry (Direct) | Fluorescent Probes |
| Principle | Differential labeling of thiols and persulfides with a biotin (B1667282) tag. | Two-step labeling involving blocking and selective tag replacement.[6] | Two-step labeling using NBF-Cl and a dimedone-based probe. | Direct detection of mass shift (+32 Da) corresponding to the persulfide group. | "Turn-on" fluorescence upon reaction with persulfides. |
| Selectivity | Moderate; potential for false positives due to incomplete blocking of thiols. | High; relies on the differential reactivity of the tagged intermediates.[5] | High; chemoselective labeling of persulfides.[1] | High; but requires careful differentiation from other modifications with the same mass shift (e.g., sulfinic acid). | Variable; some probes show cross-reactivity with other RSS.[2] |
| Sensitivity | Moderate to high, depending on the enrichment efficiency. | High. | High. | High; dependent on instrument sensitivity and ionization efficiency. | High; some probes have detection limits in the nanomolar range. |
| Quantitative? | Semi-quantitative. | Semi-quantitative to quantitative with isotopic labeling. | Semi-quantitative to quantitative with fluorescent probes. | Relative and absolute quantification possible with appropriate standards and labeling. | Semi-quantitative; requires careful calibration. |
| Throughput | Low to medium. | Medium. | Medium. | High. | High (for plate-reader assays). |
| Complexity | Medium. | High. | High. | High; requires specialized equipment and expertise. | Low to medium. |
Experimental Protocols
Detailed Methodology for the Dimedone-Switch Method
This protocol is adapted for the detection of protein persulfidation in cell lysates.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors.
-
4-chloro-7-nitrobenzofurazan (NBF-Cl) stock solution (100 mM in DMSO).
-
Dimedone-based probe (e.g., with a biotin or fluorescent tag) stock solution (50 mM in DMSO).
-
Acetone (B3395972) (pre-chilled at -20°C).
-
SDS-PAGE loading buffer.
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold Lysis Buffer containing 5 mM NBF-Cl.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Protein Precipitation:
-
Add 4 volumes of pre-chilled acetone to the lysate.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Washing:
-
Wash the protein pellet twice with 70% acetone to remove excess NBF-Cl.
-
Briefly air-dry the pellet.
-
-
Dimedone Probe Labeling:
-
Resuspend the protein pellet in Lysis Buffer.
-
Add the dimedone-based probe to a final concentration of 1 mM.
-
Incubate for 1 hour at 37°C.
-
-
Sample Preparation for Analysis:
-
Add SDS-PAGE loading buffer to the labeled protein sample.
-
Boil for 5 minutes.
-
Analyze by SDS-PAGE followed by in-gel fluorescence scanning or Western blot for biotin.
-
Detailed Methodology for the Tag-Switch Method
This protocol is designed for the detection of protein persulfidation in cell lysates.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% SDS, protease inhibitors.
-
Methylsulfonyl benzothiazole (MSBT) stock solution (100 mM in DMSO).
-
Cyanoacetate-based probe (e.g., with a biotin or fluorescent tag) stock solution (20 mM in DMSO).
-
Acetone (pre-chilled at -20°C).
-
SDS-PAGE loading buffer.
Procedure:
-
Cell Lysis and MSBT Labeling:
-
Lyse cells in Lysis Buffer.
-
Add MSBT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes with occasional vortexing.
-
-
Protein Precipitation:
-
Precipitate proteins with 4 volumes of pre-chilled acetone at -20°C for 1 hour.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C and discard the supernatant.
-
-
Washing:
-
Wash the pellet twice with 70% acetone.
-
Air-dry the pellet.
-
-
Tag-Switch Reaction:
-
Resuspend the pellet in Lysis Buffer.
-
Add the cyanoacetate-based probe to a final concentration of 2 mM.
-
Incubate at 37°C for 1 hour.
-
-
Analysis:
-
Prepare samples for SDS-PAGE and analyze by in-gel fluorescence or Western blot.
-
Visualizations
Caption: Workflow of the Dimedone-Switch Method for Persulfide Detection.
Caption: Workflow of the Tag-Switch Method for Persulfide Detection.
Caption: Simplified Signaling Pathway of Protein Persulfidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Protein Persulfidation: Improved Tag-Switch Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Persulfide Reactivity in the Detection of Protein S-Sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Thiocystine for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Thiocystine and facing challenges with its solubility for in vivo applications. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed methodologies to help you overcome these issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is a relatively stable trisulfide analog of the amino acid Cystine.[1][2][3] It acts as a persulfide, transferring its sulfane sulfur to thiophilic acceptors.[1][2][3] Like many small molecules destined for in vivo studies, its therapeutic potential can be limited by poor aqueous solubility. Insufficient solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in target tissues and potentially leading to unreliable or inconclusive experimental results.[4] One source indicates that this compound's solubility is 10 mM in DMSO.[1]
Q2: What are the primary strategies for improving the solubility of a compound like this compound for in vivo studies?
There are several established methods to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized into:
-
Physicochemical Modifications: Altering the physical properties of the compound to improve its dissolution rate.
-
Formulation-Based Approaches: Using excipients to increase the apparent solubility of the drug in a formulation without changing its chemical structure.
The choice of strategy will depend on the specific physicochemical properties of this compound, the intended route of administration, and the required dose.
Q3: Which excipients are generally considered safe for in vivo use when formulating poorly soluble compounds?
When developing formulations for in vivo studies, it is crucial to use excipients that are "Generally Recognized As Safe" (GRAS). A summary of commonly used excipients is provided in the table below. It is essential to consult toxicology data and regulatory guidelines to determine the appropriate and safe dosage levels for your specific animal model and administration route.
Troubleshooting Guides
Issue 1: this compound precipitates from my aqueous formulation.
-
Possible Cause: The aqueous solubility of this compound is exceeded. This can happen when a stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: If using a co-solvent, try to keep the final concentration of the organic solvent as low as possible while maintaining this compound in solution. High concentrations of organic solvents can be toxic in vivo.
-
Utilize a Surfactant: Incorporate a pharmaceutically acceptable surfactant (e.g., Tween 80, Cremophor EL) into your formulation. Surfactants can form micelles that encapsulate hydrophobic compounds, preventing precipitation.[5]
-
Employ Cyclodextrins: Consider pre-complexing this compound with a cyclodextrin (B1172386) derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins can form inclusion complexes with poorly soluble molecules, significantly increasing their aqueous solubility.[6]
-
Issue 2: Low and inconsistent bioavailability of this compound in my animal studies.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract (for oral administration) or at the injection site (for parenteral administration).
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can lead to a faster dissolution rate.[7] Techniques like micronization or nanosuspension can be explored.[4][8]
-
Lipid-Based Formulations: For oral delivery, formulating this compound in a lipid-based drug delivery system (LBDDS) can enhance its absorption.[6]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution characteristics.[5]
-
Data Presentation: Summary of Solubility Enhancement Techniques
| Technique | General Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages | Relevant Citations |
| Co-solvents | Increasing solubility by reducing the polarity of the solvent. | 2 - 500 | Simple to prepare; suitable for various administration routes. | Potential for precipitation upon dilution; toxicity of some solvents. | [8][9] |
| Surfactants (Micellar Solubilization) | Formation of micelles that encapsulate the drug. | 5 - 1000 | Enhances wetting and dissolution. | Potential for toxicity at high concentrations. | [5][8] |
| Cyclodextrins (Complexation) | Formation of inclusion complexes that shield the hydrophobic drug. | 5 - 2000 | High solubilization capacity; can improve stability. | Can be limited by the size and shape of the drug molecule. | [6] |
| pH Adjustment | Ionizing the drug to a more soluble form. | Highly variable | Simple and cost-effective. | Only applicable to ionizable compounds; risk of precipitation in different pH environments in vivo. | [10] |
| Particle Size Reduction (Micronization/Nanosuspension) | Increasing the surface area to enhance dissolution rate. | Not an increase in equilibrium solubility, but in dissolution rate. | Broadly applicable; can improve bioavailability. | Can be technically challenging to prepare and maintain stability. | [4][7][8][11] |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier in a solid state. | 10 - 200 | Can significantly improve dissolution rate and bioavailability. | Can be physically unstable (recrystallization). | [5] |
| Lipid-Based Drug Delivery Systems (LBDDS) | Dissolving the drug in a lipidic vehicle. | Highly variable | Can enhance oral bioavailability through lymphatic uptake. | Complex formulations; potential for variability. | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
-
Objective: To prepare a clear, injectable solution of this compound using a co-solvent system.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO.
-
Add PEG300 to the solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG300.
-
Slowly add saline to the desired final volume while vortexing continuously.
-
Visually inspect the final solution for any signs of precipitation.
-
If precipitation occurs, adjust the ratios of DMSO, PEG300, and saline.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Complex by Kneading Method
-
Objective: To prepare a solid this compound-cyclodextrin complex to enhance aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol:Water (1:1 v/v) solution
-
Mortar and pestle
-
-
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Place the HP-β-CD in the mortar and add a small amount of the ethanol:water solution to form a paste.
-
Gradually add the this compound powder to the paste while triturating continuously with the pestle.
-
Knead the mixture for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent mixture if necessary.
-
Dry the resulting solid complex in a vacuum oven to remove the solvent.
-
The resulting powder can then be dissolved in an aqueous vehicle for in vivo administration.
-
Visualizations
Caption: Experimental workflow for developing and optimizing a this compound formulation.
Caption: Decision tree for selecting a solubility enhancement technique for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | produced in hydrolysis of proteins | CAS# 14172-54-4 | InvivoChem [invivochem.com]
- 3. This compound|CAS 14172-54-4|DC Chemicals [dcchemicals.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Assay Interference from Residual Thiocystine
This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve potential assay interference caused by residual Thiocystine. The following information provides troubleshooting strategies and detailed protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a relatively stable trisulfide analog of Cystine.[1][2][3][4] It functions as a persulfide, meaning it can transfer its sulfane sulfur to thiophilic acceptors.[1][2][3] This reactivity is the primary reason it can interfere with various biochemical and cell-based assays. Its interference potential stems from its ability to react with:
-
Free thiol groups in proteins: This can alter protein structure and function, affecting enzyme activity or binding interactions.
-
Thiol-containing assay reagents: this compound can react with common reagents like dithiothreitol (B142953) (DTT) or probes used to quantify free thiols, leading to inaccurate measurements.[5]
-
Redox-sensitive components: As a sulfur-containing compound, it may participate in redox reactions that can interfere with assay signals.
Q2: What are the common signs of assay interference from compounds like this compound?
Assay interference from reactive compounds like this compound can manifest in several ways:
-
High background signal or false positives: This can occur if this compound reacts with a probe to generate a signal in the absence of the target analyte or if it possesses properties like autofluorescence.[6][7]
-
Low signal or false negatives: this compound can consume assay reagents or inhibit enzyme activity through non-specific covalent modification, leading to a reduction in the expected signal.[5]
-
Poor reproducibility: Inconsistent results between replicate wells or experiments can be a sign of interference.
-
Irreversible inhibition: If the compound covalently modifies the target protein, its effect may not be reversible by washing or dilution.[8]
-
Time-dependent effects: The degree of interference may change with incubation time as the reaction between this compound and assay components progresses.[8]
Q3: Which types of assays are most likely to be affected by this compound?
Given its chemical properties, this compound is most likely to interfere with:
-
Thiol quantification assays: Assays that use reagents like Ellman's reagent (DTNB) to measure free thiols are highly susceptible to interference.[9][10]
-
Enzyme assays with critical cysteine residues: Enzymes that have a cysteine residue in their active site can be non-specifically inhibited by thiol-reactive compounds.
-
Fluorescence-based assays: Compounds with intrinsic fluorescence can lead to false-positive signals.[7][11]
-
Homogeneous Proximity Assays (e.g., FRET, BRET, AlphaScreen): These assays can be affected by compounds that absorb light at excitation or emission wavelengths (quenching) or are autofluorescent.[11]
-
Immunoassays: While less common for small molecules, interference can occur if the compound cross-reacts with antibodies or affects the enzymatic reporter system.[12]
-
Electrochemical assays: Assays that rely on thiol-gold interfaces can be disrupted by thiol-containing compounds.[13]
Q4: How can I confirm that this compound is the source of interference?
To confirm that this compound is causing the observed assay interference, you can perform the following control experiments:
-
Assay in the absence of the target: Run the assay with all components except your target protein or analyte. If you still observe a signal that is dependent on the concentration of this compound, it is likely interfering with the assay reagents.
-
Use of a structurally similar, non-reactive analog: If available, test a related molecule that lacks the reactive trisulfide group to see if the interference is still present.
-
Varying incubation times: Observe if the effect of this compound changes with pre-incubation time. A time-dependent effect suggests a covalent reaction.
-
Addition of scavenging agents: The inclusion of a high concentration of a thiol-containing scavenger should reduce or eliminate the interference.[5][8]
Troubleshooting Guides
Guide 1: Mitigation of Interference using Scavenging Agents
One of the most effective ways to counteract interference from thiol-reactive compounds is to include a "scavenging" agent in your assay buffer.[5] These agents are typically small molecules with free thiol groups that react with and neutralize the interfering compound.
| Scavenging Agent | Recommended Concentration | Advantages | Disadvantages |
| Dithiothreitol (DTT) | 1-5 mM | Effective at keeping protein cysteines reduced. | Can interfere with some assays (e.g., those using gold nanoparticles) and has a limited half-life in aqueous solutions.[5][13] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-2 mM | More stable than DTT, less odor, and does not contain a thiol group, which can be advantageous in certain assays.[9] | Can be more expensive than DTT. |
| β-Mercaptoethanol (BME) | 5-20 mM | Inexpensive and effective. | Has a strong, unpleasant odor and is toxic. |
| Glutathione (GSH) | 1-10 mM | A biologically relevant thiol that can be used to quench reactive compounds.[8] | Can be actively transported into cells, which may be a consideration for cell-based assays. |
Objective: To determine if the addition of a scavenging agent can mitigate assay interference from this compound.
Materials:
-
Assay buffer
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
This compound stock solution
-
All other assay components
Procedure:
-
Prepare two sets of assay buffers: one with and one without DTT at a final concentration of 1-5 mM.
-
Run your assay using both buffers, including a titration of this compound in each.
-
Include appropriate controls:
-
Vehicle control (no this compound) in both buffers.
-
Positive and negative controls for your assay in both buffers.
-
-
Compare the results. A significant reduction in the interfering effect of this compound in the presence of DTT suggests that the interference is due to its thiol reactivity.
Guide 2: Sample Pre-treatment to Remove this compound
If scavenging agents are not compatible with your assay, you can physically remove the interfering substance from your sample before running the assay.
This method is suitable for removing small molecules from protein samples.[6]
Materials:
-
Sample containing protein and residual this compound
-
Ice-cold acetone (B3395972)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place your sample in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone to your sample.[6]
-
Vortex briefly and incubate the mixture at -20°C for 60 minutes to precipitate the protein.[6]
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6]
-
Carefully decant and discard the supernatant, which contains the this compound.
-
Wash the pellet by adding one volume of ice-cold 80% acetone, vortexing gently, and centrifuging again for 5 minutes at 4°C.[6]
-
Discard the supernatant and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.[6]
-
Resuspend the protein pellet in a suitable assay buffer.
This is another common method for protein precipitation.[6]
Materials:
-
Sample containing protein and residual this compound
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add an equal volume of ice-cold 20% TCA to your protein sample.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet with ice-cold acetone to remove residual TCA.
-
Centrifuge again, discard the acetone, and air-dry the pellet.
-
Resuspend the pellet in your assay buffer. You may need to adjust the pH, as residual TCA can lower it.
Visualizations
Caption: Potential interference pathways of this compound in biochemical assays.
Caption: Workflow for troubleshooting suspected assay interference.
Caption: Decision tree for selecting a mitigation strategy for this compound interference.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 14172-54-4|DC Chemicals [dcchemicals.com]
- 4. This compound | produced in hydrolysis of proteins | CAS# 14172-54-4 | InvivoChem [invivochem.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-disulfide homeostasis: an integrated approach with biochemical and clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitigating dithiothreitol interference to gold/thiol interface in electrochemical detection of cathepsin B activity toward multiplex protease analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for troubleshooting mass spectrometry artifacts related to thiocystine and other cysteine modifications. This guide provides answers to frequently asked questions and detailed troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" in the context of mass spectrometry?
A: While "this compound" is not a standard biochemical term, in the context of mass spectrometry it typically refers to artifacts involving cysteine residues. This can include the disulfide-linked dimer of cysteine (cystine) or, more commonly, S-thiolation, which is the formation of a mixed disulfide bond between a protein's cysteine residue and a small-molecule thiol like free cysteine. Such modifications can be biological or artifactual. Artifactual S-thiolation can occur during sample preparation, particularly under aerobic conditions.[1][2][3]
Q2: What is disulfide bond scrambling and why is it a problem?
A: Disulfide bond scrambling (or shuffling) is a common artifact where the original, native disulfide bonds in a protein are broken and incorrectly reformed between different cysteine residues during sample preparation.[4] This is problematic because it leads to misidentification of the protein's true disulfide connectivity, which is critical for its structure and function. Consequences of incorrect disulfide bond mapping include concerns about drug stability, reduced efficacy of therapeutic proteins, and potential immunogenicity.[5][6]
Q3: What are the primary causes of disulfide bond scrambling?
A: Disulfide scrambling is often induced by denaturing conditions during sample preparation, such as heat, high pH, or the presence of reducing agents.[6] Exposure to conditions that facilitate thiol-disulfide exchange can lead to the formation of non-native disulfide bonds.
Q4: How can I prevent disulfide bond scrambling?
A: To minimize scrambling, it is crucial to block the free thiol groups of cysteine residues. This is typically done by alkylation.[7] Additionally, maintaining a low sample pH (at or below 3-4) can help by keeping the free thiols protonated, thus limiting the formation of new disulfide bonds.[8]
Q5: My data shows unexpected mass shifts on cysteine-containing peptides. What could be the cause?
A: Unexpected mass shifts on cysteine-containing peptides can arise from several sources:
-
Alkylation Artifacts: The reagents used for alkylation, such as iodoacetamide (B48618) (IAM), can cause off-target modifications on other amino acid residues like methionine, lysine, and histidine.[9][10]
-
Oxidation: Cysteine residues are prone to oxidation, leading to the formation of sulfenic acid (+16 Da), sulfinic acid (+32 Da), or sulfonic acid (+48 Da).[11][12]
-
S-thiolation: As mentioned, this can be an artifact of sample preparation.[1][2]
-
Deamidation: Asparagine and glutamine residues can deamidate, causing a mass increase of approximately 1 Da.[13]
-
Isobaric Interferences: Some modifications have very similar masses to other modifications or even amino acid substitutions, which can lead to misidentification.[14]
Troubleshooting Guides
Guide 1: Investigating Unexpected Mass Shifts
If you observe unexpected mass shifts in your data, follow this troubleshooting guide.
dot
Caption: Troubleshooting workflow for unexpected mass shifts.
Data Presentation: Common Mass Spectrometry Artifacts Related to Cysteine
The following table summarizes common artifactual modifications of cysteine and other residues that can interfere with analysis.
| Modification | Mass Shift (Da) | Affected Residues | Potential Cause |
| Cysteine-Related Artifacts | |||
| Carbamidomethylation | +57.02146 | Cys | Alkylation with Iodoacetamide (IAM) |
| Carboxymethylation | +58.00548 | Cys | Alkylation with Iodoacetic Acid (IAA) |
| S-thiolation (Cysteinylation) | +119.0041 | Cys | Reaction with free cysteine during sample prep[1][2] |
| Oxidation (Sulfenic Acid) | +15.9949 | Cys | Sample handling, in-source fragmentation[11][12] |
| Oxidation (Sulfinic Acid) | +31.9898 | Cys | Sample handling, in-source fragmentation[11][12] |
| Oxidation (Sulfonic Acid) | +47.9847 | Cys | Sample handling, in-source fragmentation[11][12] |
| Off-Target Alkylation Artifacts (IAM) | |||
| Alkylation of Met | +57.02146 | Met | Side reaction of Iodoacetamide[9][10] |
| Alkylation of Lys | +57.02146 | Lys | Side reaction of Iodoacetamide[9] |
| Alkylation of His | +57.02146 | His | Side reaction of Iodoacetamide[9] |
| Other Common Artifacts | |||
| Deamidation | +0.9840 | Asn, Gln | Sample handling (high pH, temperature)[13] |
| Carbamylation | +43.0058 | Lys, N-terminus | From urea (B33335) in buffers[13] |
| Formylation | +27.9949 | Ser, Thr, N-terminus | Reaction with formic acid |
| Methionine Oxidation | +15.9949 | Met | Sample handling, exposure to oxidizing agents[15] |
Guide 2: Protocol for Minimizing Artifacts During Disulfide Bond Mapping
This protocol outlines a non-reducing peptide mapping workflow designed to preserve native disulfide bonds and prevent common artifacts.
dot
Caption: Workflow for non-reducing peptide mapping.
Experimental Protocol: Non-Reducing Peptide Mapping
-
Denaturation and Alkylation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 7.5).
-
To block free cysteine residues and prevent scrambling, add an alkylating agent such as Iodoacetamide (IAM) to a final concentration of 10-20 mM.[7]
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Buffer Exchange:
-
Remove the denaturant and excess alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 7.5). This can be done using spin columns or dialysis.
-
-
Enzymatic Digestion:
-
Add a protease such as Trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w).
-
Incubate at 37°C for 4-18 hours. It is critical that no reducing agents are present during this step.
-
-
Quenching the Digestion:
-
Stop the digestion by adding an acid, such as formic acid, to a final concentration of 0.1-1%, which will lower the pH and inactivate the enzyme.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Use specialized software to identify the disulfide-linked peptides. The software will search for pairs of peptides linked by a disulfide bond (with a corresponding mass loss of 2 Da).
-
Guide 3: Understanding the Chemistry of Artifact Formation
dot
Caption: Chemical pathways leading to common artifacts.
References
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sfrbm.org [sfrbm.org]
- 13. researchgate.net [researchgate.net]
- 14. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Specificity of Thiocystine as a Persulfide Donor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Thiocystine as a persulfide donor in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, offering step-by-step solutions to improve experimental outcomes.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TC-001 | Low Persulfide Yield or Activity | 1. Degradation of this compound: this compound, like other polysulfides, can be unstable in certain conditions.[1][2] 2. Suboptimal pH: The release of persulfides can be pH-dependent.[3] 3. Inefficient Thiol-Mediated Cleavage: The reaction with thiols to generate persulfides may be slow or incomplete.[4][5] | 1. Storage and Handling: Store this compound under inert gas (argon or nitrogen) at low temperatures (-20°C or -80°C). Prepare fresh solutions for each experiment. 2. pH Optimization: Empirically test a range of pH values (e.g., 7.0-8.5) to find the optimal condition for persulfide release in your specific experimental system.[6] 3. Choice of Thiol Activator: Test different physiological thiols (e.g., glutathione (B108866), cysteine) at varying concentrations to identify the most effective activator for this compound.[4] |
| TC-002 | Off-Target Effects or Lack of Specificity | 1. Broad Reactivity: this compound, as a trisulfide, can react with various nucleophiles other than the intended target.[7] 2. H₂S Generation: The released persulfide can decompose to hydrogen sulfide (B99878) (H₂S), which has its own biological effects, confounding the results.[5] 3. Redox Cycling: The compound may participate in unintended redox reactions within the complex cellular environment. | 1. Targeted Delivery Systems: Consider conjugating this compound to a targeting moiety (e.g., a ligand for a specific receptor) to localize its action.[8] 2. Use of H₂S Scavengers: Include H₂S scavengers (e.g., methemoglobin) as a negative control to differentiate between persulfide- and H₂S-mediated effects. 3. Control Experiments: Run parallel experiments with structurally similar but inactive analogs of this compound to identify non-specific effects. |
| TC-003 | Inconsistent or Non-Reproducible Results | 1. Variability in Reagent Quality: Purity and stability of this compound and other reagents can vary between batches. 2. Fluctuations in Experimental Conditions: Minor changes in temperature, incubation time, or cell density can significantly impact results. 3. Detection Method Sensitivity: The method used to detect persulfides may not be sensitive or specific enough.[3][9] | 1. Reagent Validation: Characterize the purity of each new batch of this compound (e.g., via HPLC, NMR). 2. Standardize Protocols: Strictly adhere to a detailed, standardized protocol for all experiments.[10] 3. Orthogonal Detection Methods: Use multiple, independent methods to detect and quantify persulfide formation (e.g., fluorescent probes and mass spectrometry-based approaches).[9][11] |
| TC-004 | Difficulty in Monitoring Persulfide Release | 1. Rapid Decomposition: The released persulfide may be highly transient and difficult to detect.[12] 2. Interference from Other Reactive Sulfur Species (RSS): The detection method may cross-react with other RSS like H₂S, polysulfides, or thiols.[3] | 1. Real-Time Monitoring: Employ "turn-on" fluorescent probes that are selective for persulfides to monitor their generation in real-time.[3] 2. Trapping Agents: Use specific trapping agents that react with persulfides to form a stable product that can be quantified by HPLC or mass spectrometry.[3][9] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it act as a persulfide donor?
This compound (bis-[2-amino-2-carboxyethyl]trisulfide) is a trisulfide analog of cystine.[13] It can act as a persulfide donor through a thiol-disulfide exchange-like reaction. In the presence of a biological thiol (R-SH), such as glutathione or cysteine, the central sulfur atom of the trisulfide bond is susceptible to nucleophilic attack. This reaction cleaves the trisulfide, generating a persulfide (R-S-SH) and a disulfide.
2. How can I enhance the specificity of this compound for a particular cellular target?
Enhancing specificity is a key challenge in the field of reactive sulfur species.[8] Here are a few strategies:
-
Targeted Delivery: As mentioned in the troubleshooting guide (TC-002), conjugating this compound to a molecule that specifically interacts with your target of interest can increase local concentrations and reduce off-target effects.
-
Enzyme-Activated Prodrugs: A more advanced approach involves modifying this compound to be an inactive prodrug that is only activated by an enzyme specifically expressed in the target cells or tissue.[3]
-
Light-Activated Donors: Photocontrolled release using light provides excellent spatiotemporal control over persulfide generation, thereby enhancing specificity.[14] While not directly applicable to unmodified this compound, this principle can guide the design of next-generation donors.
3. What are the main differences between persulfides and H₂S in cellular signaling?
While related, persulfides (RSSH) and hydrogen sulfide (H₂S) have distinct chemical properties and biological activities.
-
Nucleophilicity: Persulfides are generally more nucleophilic than H₂S, suggesting they may react with a different set of electrophilic targets.[3][8]
-
Redox Properties: Persulfides are potent reductants and can participate in redox signaling pathways that may not be accessible to H₂S.[8][15]
-
Signaling Cascade: It is hypothesized that some of the biological effects previously attributed to H₂S may actually be mediated by persulfides, which can be formed from H₂S.[12][16]
4. How do I choose the best method to detect persulfides generated from this compound?
The choice of detection method depends on the specific experimental question. A multi-pronged approach is often best.
| Detection Method | Principle | Advantages | Disadvantages |
| Fluorescent Probes (e.g., SSP4) | "Turn-on" fluorescence upon reaction with persulfides. | Real-time analysis, suitable for cell imaging.[3] | Potential for cross-reactivity with other RSS.[3] |
| Mass Spectrometry with Trapping Agents (e.g., TME-IAM) | Persulfides are trapped with an alkylating agent, and the stable adduct is detected by LC-MS/MS. | High specificity and sensitivity, allows for quantification.[5][9] | Requires sample processing, not suitable for real-time monitoring in live cells. |
| Tag-Switch Method | A chemical biology technique to label and identify persulfidated proteins. | Allows for proteome-wide identification of persulfidation targets.[11] | Complex multi-step protocol, potential for artifacts. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Mediated Persulfide Generation from this compound
This protocol outlines a basic in vitro experiment to generate and detect persulfides from this compound.
Materials:
-
This compound
-
Glutathione (GSH) or L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Persulfide fluorescent probe (e.g., SSP4) or a trapping agent (e.g., TME-IAM)
-
Fluorescence plate reader or HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer).
-
Prepare fresh solutions of GSH or L-cysteine in PBS.
-
In a reaction vessel, add PBS and the persulfide detection reagent (fluorescent probe or trapping agent).
-
Initiate the reaction by adding the thiol (GSH or L-cysteine) followed by this compound to the reaction vessel.
-
Monitor the reaction in real-time using a fluorescence plate reader if using a fluorescent probe.
-
If using a trapping agent, allow the reaction to proceed for a defined period, then quench the reaction and analyze the sample by HPLC-MS.
Controls:
-
A reaction mixture without this compound to measure background signal.
-
A reaction mixture without the thiol activator to assess the stability of this compound.
Protocol 2: Synthesis of this compound
This compound can be synthesized from L-cysteine and sulfur dichloride (SCl₂). Caution: SCl₂ is a hazardous chemical and should be handled with appropriate safety precautions in a fume hood.
Materials:
-
L-cysteine hydrochloride
-
Sulfur dichloride (SCl₂)
-
Formic acid
-
Diethyl ether
Procedure:
-
Dissolve L-cysteine hydrochloride in formic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfur dichloride in formic acid to the cooled L-cysteine solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Visualizations
Signaling Pathway of Persulfidation
Caption: General signaling pathway of persulfidation initiated by this compound.
Experimental Workflow for Enhancing Specificity
References
- 1. Long-Term Degradation and Stability Analysis of Thiocyanate [eureka.patsnap.com]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of chemical tools for studying small molecule persulfides: Detection and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. exhalix-llc.com [exhalix-llc.com]
- 7. Cysteine trisulfide oxidizes protein thiols and induces electrophilic stress in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods in sulfide and persulfide research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transfer of persulfide sulfur from this compound to rhodanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phototriggered Hydrogen Persulfide Donors via Hydrosulfide Radical Formation Enhancing the Reactive Sulfur Metabolome in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Persulfide Biosynthesis Conserved Evolutionarily in All Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods in sulfide and persulfide research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Thiocystine on Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interferences caused by Thiocystine in common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
A1: this compound, also known as cysteine trisulfide, is a reactive sulfur species. Its core structure contains a trisulfide bond (-S-S-S-) which makes it highly reactive, particularly with thiol-containing molecules like glutathione (B108866) (GSH), a key component of the cell's antioxidant defense system.[1][2][3] This reactivity can lead to two main types of interference in cell viability assays:
-
Chemical Interference: this compound can directly react with assay reagents, leading to false positive or false negative results that are independent of actual cell viability.
-
Biological Interference: this compound can induce genuine biological effects, such as oxidative stress and inhibition of proliferation, which can complicate the interpretation of cytotoxicity data.[1][2]
Q2: My results show increased "viability" at high concentrations of this compound in an MTT or alamarBlue assay. What could be the cause?
A2: This is a strong indication of direct chemical interference. Assays like MTT and alamarBlue rely on the reduction of a reporter molecule (a tetrazolium salt or resazurin, respectively) by cellular dehydrogenases and other reducing equivalents (like NADH and NADPH).[4][5] this compound, being a reactive trisulfide, can chemically reduce these reporter molecules in a cell-free environment, mimicking the metabolic activity of viable cells and leading to a false-positive signal.
Q3: How can I confirm if this compound is directly interfering with my assay?
A3: A simple cell-free control experiment is the best way to determine direct chemical interference.
-
Prepare wells containing your cell culture medium, the assay reagent (e.g., MTT or alamarBlue), and the same concentrations of this compound used in your experiment, but without any cells.
-
Incubate for the same duration as your cellular assay.
-
If you observe a color or fluorescence change in the cell-free wells containing this compound, it confirms direct chemical interference.
Q4: Are there alternative viability assays that are less susceptible to interference from thiol-reactive compounds like this compound?
A4: Yes, assays that do not rely on cellular redox activity are generally better alternatives.
-
Neutral Red Uptake Assay: This assay measures the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.[6][7] Since this mechanism is primarily dependent on lysosomal membrane integrity and pH, it is less likely to be directly affected by the redox activity of this compound.
-
LDH Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. It is a marker of membrane integrity and cytotoxicity, rather than metabolic activity.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization and quantification of viable and non-viable cells via fluorescence microscopy or flow cytometry.
Q5: this compound is reported to induce apoptosis. Which assays can I use to confirm this?
A5: To confirm if this compound is inducing apoptosis, you can use assays that measure specific hallmarks of this programmed cell death pathway.
-
Annexin V Staining: This assay detects the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early event in apoptosis.[8][9][10][11][12]
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[13][14][15][16][17]
Troubleshooting Guides
Guide 1: Unexpected Results with Redox-Based Viability Assays (MTT, alamarBlue)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased signal (apparent viability) with increasing this compound concentration. | Direct chemical reduction of the assay reagent by this compound. | 1. Perform a cell-free control experiment (see FAQ 3). 2. If interference is confirmed, switch to a non-redox-based assay (e.g., Neutral Red Uptake, LDH assay). |
| High background in all wells containing this compound. | Reaction of this compound with components in the culture medium, leading to a colored or fluorescent byproduct. | 1. Test this compound in a cell-free system with both medium and the assay reagent. 2. Consider using a simpler, serum-free medium during the assay incubation if possible. |
| Non-linear or biphasic dose-response curve. | A combination of true biological effects (cytotoxicity at low doses) and chemical interference (at higher doses). | 1. Corroborate findings with an alternative, non-redox-based assay. 2. Analyze early time points to minimize the cumulative effect of chemical interference. |
Guide 2: Discrepancies Between Different Viability Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| MTT/alamarBlue shows viability, while Neutral Red/LDH shows cytotoxicity. | This compound is interfering with the redox-based assays, masking its true cytotoxic effect. | 1. Trust the results from the non-redox-based assays as they are less prone to this type of chemical interference. 2. Use the cell-free control to demonstrate the interference in the redox-based assays. |
| All assays show a decrease in viability, but the IC50 values differ significantly. | Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity). This compound may affect these at different rates. | 1. This is not unexpected. Report the IC50 values for each assay and specify the endpoint being measured. 2. Perform time-course experiments to understand the kinetics of cell death. |
Quantitative Data Summary
The following tables summarize potential data scenarios when testing this compound. Table 1 shows expected biological effects based on published data for cysteine trisulfide, while Table 2 provides illustrative examples of how chemical interference might manifest in a cell-free system.
Table 1: Biological Effect of Cysteine Trisulfide (this compound) on Cell Proliferation
| Cell Line | Treatment Duration | IC50 (µM) | Endpoint Measured | Reference |
| Human Cells | Not specified | Inhibition of proliferation observed | Cellular Metabolism and Proliferation | [1][2] |
| E. coli | Not specified | Protective against electrophiles | Microbial Viability | [18] |
Table 2: Illustrative Example of this compound Interference in Cell-Free Assays
| This compound (µM) | MTT Assay (Absorbance at 570 nm) | alamarBlue Assay (Relative Fluorescence Units) |
| 0 (Control) | 0.05 | 100 |
| 10 | 0.15 | 500 |
| 50 | 0.40 | 2500 |
| 100 | 0.85 | 8000 |
This is hypothetical data to illustrate the potential for direct chemical reduction of the assay reagents by this compound in the absence of cells.
Experimental Protocols
Protocol 1: Cell-Free Assay Interference Test
-
Prepare a 96-well plate.
-
Add cell culture medium to all wells.
-
Add serial dilutions of this compound to triplicate wells at the same final concentrations used in your cell-based experiments. Include a vehicle control.
-
Add the viability assay reagent (e.g., MTT or alamarBlue) to all wells according to the manufacturer's protocol.
-
Incubate the plate under the same conditions (temperature, CO2, duration) as your cell-based assay.
-
Measure the absorbance or fluorescence as you would for your cell-based assay.
-
A dose-dependent increase in signal in the this compound-containing wells indicates direct chemical interference.
Protocol 2: Neutral Red Uptake Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and control compounds for the desired duration.
-
Prepare a 50 µg/mL solution of Neutral Red in pre-warmed, serum-free medium.
-
Remove the treatment medium from the cells and add 100 µL of the Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
Carefully aspirate the Neutral Red solution and wash the cells once with 150 µL of PBS.
-
Add 150 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shake the plate for 10 minutes to solubilize the dye.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates cytotoxicity.[6][7][19][20][21]
Protocol 3: Caspase-3/7 Activity Assay
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements and allow them to adhere overnight.
-
Treat cells with this compound and controls to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates caspase activation.[13][14][15][16][17]
Visualizations
Caption: Troubleshooting workflow for this compound in viability assays.
Caption: Potential mechanism of this compound-induced cytotoxicity.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. re-place.be [re-place.be]
- 7. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. biogot.com [biogot.com]
- 17. mpbio.com [mpbio.com]
- 18. Cysteine Trisulfide Protects E. coli from Electrophile-Induced Death through the Generation of Cysteine Hydropersulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. abcam.co.jp [abcam.co.jp]
best practices for the storage and handling of Thiocystine to maintain stability
Welcome to the Technical Support Center for Thiocystine. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and handling of this compound to maintain its stability and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a trisulfide analog of cystine.[1] Its stability is critical for accurate and reproducible experimental results, as degradation can lead to the formation of impurities, such as the corresponding disulfide and elemental sulfur, which may have different biological activities or interfere with analytical measurements.[2]
Q2: What are the general recommendations for storing this compound powder?
A2: To ensure maximum stability, solid this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere.[1]
Q3: How should I store solutions of this compound?
A3: The stability of this compound in solution is dependent on the solvent, pH, and temperature. For optimal stability, prepare solutions fresh. If short-term storage is necessary, it is advisable to store aliquots at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: While specific solubility data for this compound is limited, related sulfur-containing amino acids are often soluble in aqueous buffers. The choice of solvent will depend on the specific experimental requirements. For biological experiments, buffers at a slightly acidic pH may be preferable for stability.[2] It is crucial to assess the compatibility of your chosen solvent with this compound's stability for the duration of your experiment.
Q5: Is this compound sensitive to light?
Q6: How does pH affect the stability of this compound?
A6: Based on studies of other trisulfides, the stability of this compound is expected to be pH-dependent. Generally, trisulfides are more stable in acidic conditions and degrade more rapidly at neutral to alkaline pH.[2] The presence of amines can also accelerate degradation.[2] Therefore, for applications requiring solutions, using a buffer with a pH below 7 is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stored stock, perform a quality control check (e.g., HPLC) to assess purity before use. Store stock solutions at -80°C in single-use aliquots. |
| Appearance of unexpected peaks in chromatogram | This compound has degraded into other sulfur species (e.g., disulfide, elemental sulfur). | Review storage and handling procedures. Ensure solutions are protected from light and stored at the correct temperature and pH. Consider performing a forced degradation study to identify potential degradation products. |
| Loss of biological activity | The trisulfide bond, which may be crucial for its activity, has been compromised. | Re-evaluate the pH and buffer composition of your experimental setup. Avoid conditions that promote trisulfide degradation, such as high pH or the presence of reducing agents not intended in the experimental design. |
| Precipitate forms in the solution | Elemental sulfur, a potential degradation product, is insoluble in aqueous solutions. | This is a strong indicator of degradation. Discard the solution and prepare a fresh one, paying close attention to storage and handling recommendations. |
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following table summarizes stability data for related trisulfide compounds to provide an indication of expected behavior.
| Compound | Condition | Observation | Reference |
| Glutathione Trisulfide | pH 5.8, 10 days | 71% degradation | [2] |
| Glutathione Trisulfide | pH 7.4, 9 days | 79% degradation | [2] |
| Glutathione Trisulfide | pH 9.0, 9 days | 81% degradation | [2] |
| N-Acetylcysteine (NAC) Trisulfide | pH 7.4, 37°C, in the presence of butylamine | 81% degradation after 2 hours | [2] |
Experimental Protocols
Protocol 1: General Procedure for Preparation of this compound Stock Solution
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Dissolve the powder in the desired solvent (e.g., slightly acidic buffer, pH 5-6) by vortexing or sonicating.
-
If not for immediate use, filter-sterilize the solution and aliquot into single-use, light-protecting tubes.
-
Store the aliquots at -80°C.
Protocol 2: Proposed Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC-UV, should be used to quantify the remaining this compound and detect degradation products.
-
Preparation of Samples: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate solvent for each stress condition.
-
Control Sample: A sample stored under optimal conditions (-80°C, protected from light) should be used as a control.
| Stress Condition | Methodology |
| Acid Hydrolysis | Mix this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours). |
| Thermal Degradation | Incubate the this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a specified duration, protected from light. For solid-state thermal stress, expose the powder to a set temperature in a controlled oven. |
| Photostability | Expose the this compound solution in a photostransparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil to exclude light. |
Visualizations
References
Technical Support Center: Refining Protocols for Thiocystine Experiments
Welcome to the technical support center for thiocystine experiments. This resource is designed for researchers, scientists, and drug development professionals to help mitigate variability and troubleshoot common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, a trisulfide analog of cystine, is a key molecule in sulfur biochemistry. It is primarily used in studies involving the thioredoxin system, a major cellular antioxidant pathway. Its relevance extends to research in oxidative stress, redox signaling, and the development of therapeutic agents targeting these pathways.
Q2: What are the main causes of variability in experiments involving this compound?
Variability in this compound experiments often stems from its inherent instability, particularly its susceptibility to oxidation and degradation. Key factors contributing to variability include:
-
Improper storage and handling: Exposure to oxygen, light, and repeated freeze-thaw cycles can degrade this compound solutions.
-
Inconsistent sample preparation: Variations in buffer pH, purity of reagents, and the presence of contaminants can significantly impact results.
-
Assay conditions: Fluctuations in temperature, incubation times, and the presence of interfering substances in biological samples can lead to inconsistent enzyme kinetics and other measurements.
Q3: How should solid this compound and its solutions be stored to ensure stability?
To maintain the integrity of this compound, proper storage is critical. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C or -80°C | Long-term | Store in a tightly sealed, desiccated container, protected from light. |
| Stock Solutions | -80°C | Up to 12 months | Prepare single-use aliquots to avoid freeze-thaw cycles. Purge the headspace of vials with an inert gas (e.g., argon or nitrogen) before sealing. |
| Working Solutions | 4°C | Up to 3 months | Prepare fresh as needed. If short-term storage is necessary, keep on ice during experiments and store at 4°C for no longer than a few days. |
Q4: What is the recommended solvent for dissolving this compound?
For most biological assays, it is recommended to dissolve this compound in a degassed, oxygen-free buffer such as Phosphate-Buffered Saline (PBS) or a Tris-based buffer at a neutral pH (around 7.4). The choice of buffer can impact stability; for instance, some reducing agents used in conjunction with thiols are less stable in phosphate (B84403) buffers.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in Thioredoxin Reductase (TrxR) assays | 1. Degradation of this compound: The substrate is no longer active due to oxidation. 2. Variability in enzyme activity: Inconsistent sample handling or the presence of inhibitors in the lysate. 3. Interference from other cellular reductases: Other enzymes in crude lysates may reduce the assay substrate. | 1. Prepare fresh this compound solutions for each experiment from a properly stored solid stock. 2. Ensure consistent sample preparation protocols, including the use of protease inhibitors. Run a positive control with a known amount of recombinant TrxR. 3. Use a specific inhibitor for other reductases if available, or purify the TrxR to remove interfering enzymes.[5] |
| Low or no signal in colorimetric or fluorescent assays | 1. Incorrect wavelength or filter settings: The instrument is not set to the optimal excitation/emission or absorbance wavelength for the assay's detection reagent. 2. Reagent degradation: One or more of the assay components (e.g., NADPH, detection dye) has degraded. 3. Insufficient sample concentration: The concentration of this compound or the target enzyme is below the detection limit of the assay. | 1. Verify the instrument settings according to the assay protocol. 2. Check the expiration dates and storage conditions of all reagents. Prepare fresh reagents if in doubt. 3. Concentrate the sample or use a more sensitive detection method if available. |
| High background signal | 1. Autofluorescence of samples: Biological samples may have endogenous fluorescent compounds. 2. Precipitation in wells: Formation of a precipitate can scatter light and increase absorbance readings. 3. Contamination of reagents or buffers: Introduction of contaminants that react with the detection reagents. | 1. Run a blank control with the sample but without the final detection reagent to measure and subtract the background fluorescence. 2. Centrifuge samples before the assay to remove any particulate matter. Ensure all components are fully dissolved in the assay buffer. 3. Use high-purity water and reagents. Filter-sterilize buffers to remove microbial contamination. |
| Streaking or unexpected spots in Thin Layer Chromatography (TLC) | 1. Sample overloading: Too much this compound applied to the TLC plate. 2. Inappropriate solvent system: The mobile phase is not suitable for separating this compound and its potential degradation products. 3. Reaction with the stationary phase: The acidic or basic nature of the silica (B1680970) gel may be degrading the sample. | 1. Dilute the sample before spotting it on the TLC plate. 2. Experiment with different solvent systems of varying polarity. 3. Consider using a different type of TLC plate (e.g., reversed-phase) or adding a small amount of acid or base to the mobile phase to improve spot shape. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol outlines a general method for the synthesis and purification of this compound.
Materials:
-
L-cysteine hydrochloride
-
Sodium polysulfide (Na₂S₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water (degassed)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Reverse-phase C18 column for HPLC
Procedure:
-
Preparation of Cysteine Solution: Dissolve L-cysteine hydrochloride in degassed deionized water to a final concentration of 1 M. Adjust the pH to approximately 7.5 with NaOH.
-
Reaction: Slowly add an equimolar amount of sodium polysulfide solution to the cysteine solution with constant stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or analytical HPLC until the starting material is consumed.
-
Purification:
-
Acidify the reaction mixture to pH ~2 with HCl to precipitate the crude this compound.
-
Collect the precipitate by centrifugation and wash with cold, acidified water.
-
Redissolve the crude product in a minimal amount of water and purify by preparative reverse-phase HPLC using a water/acetonitrile gradient with 0.1% formic acid.
-
-
Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Protocol 2: Thioredoxin Reductase (TrxR) Activity Assay using this compound
This colorimetric assay measures TrxR activity based on the reduction of this compound.
Materials:
-
Cell or tissue lysate
-
TrxR Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
This compound solution (10 mM in TrxR Assay Buffer, prepared fresh)
-
NADPH solution (10 mM in TrxR Assay Buffer, prepared fresh)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution (10 mM in ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in cold TrxR Assay Buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.[6]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of TrxR Assay Buffer
-
10 µL of cell/tissue lysate (adjust volume based on protein concentration)
-
10 µL of NADPH solution
-
-
Initiate Reaction: Add 10 µL of the this compound solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Add 20 µL of DTNB solution to each well and incubate for an additional 5 minutes at room temperature.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader. The increase in absorbance is proportional to the TrxR activity.
-
Controls: Include a blank (no lysate) and a negative control (lysate with no this compound).
Visualizations
Thioredoxin Signaling Pathway
Caption: The Thioredoxin signaling pathway, a key regulator of cellular redox state.
Experimental Workflow: Thioredoxin Reductase Assay
Caption: A typical workflow for a colorimetric thioredoxin reductase assay.
References
- 1. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating Protein Persulfidation: A Comparative Guide to Mass Spectrometry-Based Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein persulfidation is critical for understanding its role in cellular signaling and disease. This guide provides a comparative overview of mass spectrometry-based methods for validating protein persulfidation, with a focus on workflows applicable to exogenous donors.
Protein persulfidation, the conversion of a cysteine thiol group (-SH) to a persulfide group (-SSH), is a significant post-translational modification involved in hydrogen sulfide (B99878) (H₂S) signaling. While various donors can induce this modification, rigorous validation is essential to ensure specificity and accurate quantification. Mass spectrometry (MS) has become an indispensable tool for the site-specific identification and quantification of persulfidated proteins.
This guide will compare key MS-based methodologies, offering insights into their principles, advantages, and limitations. While the focus is on general validation workflows, these can be readily adapted for specific donors of interest.
Comparison of Mass Spectrometry-Based Methods for Persulfidation Validation
Several proteomic strategies have been developed to detect protein persulfidation, each with its own strengths and weaknesses. The choice of method often depends on the specific research question, sample type, and available instrumentation. Below is a summary of commonly employed techniques.
| Method | Principle | Advantages | Limitations |
| Biotin-Thiol Assay (BTA) | Blocking of free thiols, followed by reduction of persulfides and subsequent labeling of the newly formed thiols with a biotinylated reagent for enrichment and MS analysis. | Relatively straightforward and widely used. | Indirect detection method; potential for false positives due to incomplete blocking or off-target reactions. |
| Tag-Switch Method | Two-step labeling process where all reactive thiols and persulfides are first blocked, followed by the selective removal of the blocking group on the persulfide and its specific labeling with a reporter tag. | Offers increased selectivity compared to the standard BTA. | Can be complex to optimize; potential for incomplete reactions at each step. |
| Dimedone-Switch Assay | Chemoselective labeling of persulfides with dimedone-based probes after blocking of other reactive cysteine species. | High selectivity for persulfides. | May require synthesis of specific probes. |
| Low-pH Quantitative Thiol Reactivity Profiling (QTRP) | Directly labels persulfides at a low pH (around 4-5), exploiting the lower pKa of persulfides compared to thiols. Thiols remain protonated and unreactive at this pH. | Direct detection method, offering high confidence in identification. Enables parallel profiling of both thiols and persulfides. | Requires careful pH control; may not be suitable for all sample types. |
Experimental Protocols
Detailed and optimized protocols are crucial for reliable and reproducible results. Below are generalized workflows for the validation of persulfidation using two common mass spectrometry-based approaches.
Protocol 1: Biotin-Thiol Assay (BTA) for Persulfidation Enrichment
This protocol outlines a typical workflow for enriching persulfidated proteins for subsequent mass spectrometry analysis.
-
Cell Lysis and Protein Extraction:
-
Lyse cells treated with the persulfide donor (and control cells) in a buffer containing a thiol-blocking agent such as N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) to block free thiol groups.
-
Ensure lysis conditions are optimized to maintain protein integrity and prevent artificial oxidation.
-
-
Protein Precipitation and Resuspension:
-
Precipitate proteins using methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation to remove excess blocking agent.
-
Wash the protein pellet extensively to remove any residual reagents.
-
Resuspend the protein pellet in a suitable buffer.
-
-
Reduction of Persulfides:
-
Treat the protein sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to selectively reduce the persulfide bonds to thiols.
-
-
Biotin (B1667282) Labeling:
-
Label the newly exposed thiol groups with a thiol-reactive biotin probe, such as biotin-HPDP or a maleimide-biotin conjugate.
-
-
Enrichment of Biotinylated Proteins/Peptides:
-
Perform either protein-level or peptide-level enrichment.
-
Protein-level: Use streptavidin-agarose beads to pull down biotinylated proteins. Digest the enriched proteins on-bead with trypsin.
-
Peptide-level: First, digest the biotin-labeled protein sample with trypsin. Then, enrich the biotinylated peptides using streptavidin-agarose beads.
-
-
-
Elution and Sample Preparation for MS:
-
Elute the enriched peptides from the streptavidin beads.
-
Desalt and concentrate the peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the persulfidated proteins.
-
Protocol 2: Direct Detection using Low-pH Quantitative Thiol Reactivity Profiling (QTRP)
This protocol leverages the differential reactivity of thiols and persulfides at low pH for direct labeling and identification.
-
Cell Lysis at Low pH:
-
Lyse cells in a buffer maintained at a low pH (e.g., pH 5.0). This ensures that most cysteine thiols are protonated and unreactive, while the more acidic persulfides remain deprotonated and nucleophilic.
-
-
Labeling of Persulfides:
-
Treat the cell lysate with a thiol-reactive probe, such as iodoacetamide (IAM) or a clickable alkyne- or azide-containing probe, at the maintained low pH. This will preferentially label the persulfide groups.
-
-
Protein Digestion:
-
Digest the labeled proteins into peptides using an appropriate protease like trypsin.
-
-
Enrichment (if using a tagged probe):
-
If a biotinylated or otherwise tagged probe was used, enrich the labeled peptides using the corresponding affinity resin (e.g., streptavidin for biotin).
-
-
Sample Preparation for MS:
-
Desalt and prepare the peptide samples for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS. The sites of persulfidation will be identified by the mass shift corresponding to the labeling reagent on cysteine residues.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the validation of induced persulfidation.
By carefully selecting and optimizing a mass spectrometry-based workflow, researchers can confidently validate and quantify protein persulfidation induced by various donors, paving the way for a deeper understanding of this critical post-translational modification.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate H₂S Donor
Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gasotransmitter, playing a pivotal role in a multitude of physiological and pathological processes. The selection of an appropriate H₂S donor is paramount for accurate and reproducible research findings. This guide provides a comprehensive comparative analysis of two commonly utilized H₂S donors: the inorganic salt, sodium sulfide (Na₂S), and a cysteine-activated organic donor, Thiocystine. This comparison aims to assist researchers in making informed decisions based on the specific requirements of their experimental designs.
Executive Summary
Na₂S is characterized by its rapid and uncontrolled release of H₂S upon dissolution in aqueous solutions. This "burst" release can be advantageous for studies requiring a high initial concentration of H₂S. However, it also presents challenges in maintaining stable physiological concentrations and can lead to off-target effects and potential cytotoxicity. In contrast, this compound belongs to a class of "slow-release" donors that require activation by endogenous thiols, such as L-cysteine or glutathione. This triggered release mechanism allows for a more sustained and controlled delivery of H₂S, mimicking endogenous production more closely and potentially reducing cytotoxicity. The choice between these two donors hinges on the specific experimental goals, with Na₂S being suitable for acute, high-dose studies, and this compound being preferable for investigations requiring prolonged and targeted H₂S delivery.
Data Presentation: Quantitative Comparison
| Feature | This compound | Sodium Sulfide (Na₂S) |
| H₂S Release Profile | Slow, sustained, and triggered | Rapid and burst-like |
| Release Trigger | Biological thiols (e.g., L-cysteine, Glutathione) | Spontaneous hydrolysis in aqueous solution |
| Control over Release | High (dependent on thiol concentration) | Low (instantaneous upon dissolution) |
| H₂S Release Kinetics | Gradual increase to a steady-state level | Immediate peak followed by a rapid decline[1][2] |
| Stability in Buffer | Generally stable until triggered[3] | Unstable; rapidly hydrolyzes to release H₂S[1][2] |
| Physiological Relevance | More closely mimics endogenous H₂S production | Can lead to supraphysiological concentrations |
| Potential for Cytotoxicity | Lower, due to controlled release | Higher, especially at elevated concentrations[4] |
| Effect on pH | Minimal | Can significantly increase the pH of unbuffered solutions |
| Common Applications | Studies requiring sustained H₂S levels, mimicking therapeutic scenarios | Acute H₂S signaling studies, in vitro calibration |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of H₂S donor performance. Below are protocols for two common methods used to quantify H₂S release.
Methylene (B1212753) Blue Assay for Total Sulfide Quantification
This colorimetric assay is a widely used method for determining the total amount of sulfide produced by a donor over a specific period.
Principle: In an acidic environment, sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, which has a maximum absorbance at 670 nm. The concentration of methylene blue is directly proportional to the initial sulfide concentration.
Protocol:
-
Reagent Preparation:
-
Zinc Acetate (B1210297) (1% w/v): Dissolve 1g of zinc acetate in 100 mL of deionized water.
-
N,N-dimethyl-p-phenylenediamine (20 mM): Dissolve 36.6 mg in 10 mL of 7.2 M HCl. Store in the dark.
-
Ferric Chloride (30 mM): Dissolve 8.1 mg of FeCl₃ in 10 mL of 1.2 M HCl. Store in the dark.
-
Standard Sodium Sulfide Solution (10 mM): Prepare fresh by dissolving Na₂S·9H₂O in deoxygenated water.
-
-
Sample Preparation and H₂S Trapping:
-
Prepare a reaction mixture containing the H₂S donor (this compound or Na₂S) in a physiological buffer (e.g., PBS, pH 7.4) at 37°C.
-
If testing this compound, include the triggering agent (e.g., L-cysteine) at the desired concentration.
-
At predetermined time points, take aliquots of the reaction mixture and immediately add them to a tube containing an equal volume of 1% zinc acetate to trap the H₂S as zinc sulfide (ZnS).
-
-
Methylene Blue Reaction:
-
To the ZnS-containing sample, add 50 µL of the N,N-dimethyl-p-phenylenediamine solution, followed by 50 µL of the FeCl₃ solution.
-
Vortex the mixture and incubate in the dark for 20 minutes to allow for color development.
-
-
Measurement:
Amperometric Measurement of Real-Time H₂S Release
Amperometric sensors provide a direct and highly sensitive method for the real-time detection of H₂S, allowing for the characterization of release kinetics.
Principle: The sensor measures the current generated by the electrochemical oxidation of H₂S at the surface of a working electrode. This current is directly proportional to the concentration of H₂S in the solution.
Protocol:
-
Equipment and Reagent Setup:
-
Amperometric H₂S sensor and data acquisition system.
-
Jacketed glass reaction vessel with a magnetic stirrer to maintain a constant temperature (37°C).
-
Deoxygenated physiological buffer (e.g., PBS, pH 7.4). Deoxygenation by bubbling with nitrogen gas is crucial to prevent H₂S oxidation.
-
Freshly prepared stock solutions of Na₂S (for calibration), this compound, and L-cysteine.
-
-
Sensor Calibration:
-
Polarize the H₂S sensor in the deoxygenated buffer according to the manufacturer's instructions until a stable baseline is achieved.
-
Generate a calibration curve by adding known concentrations of the Na₂S standard solution to the buffer and recording the corresponding steady-state current.
-
-
H₂S Release Measurement:
-
Add a fresh volume of deoxygenated buffer to the reaction vessel and allow the sensor to stabilize.
-
Inject the H₂S donor (this compound or Na₂S) into the vessel to achieve the desired final concentration.
-
For this compound, subsequently inject the L-cysteine solution to trigger H₂S release.
-
Continuously record the sensor's current output over time.
-
-
Data Analysis:
Mandatory Visualization
H₂S Release Mechanisms
Caption: Comparative H₂S release mechanisms of Na₂S and this compound.
Experimental Workflow for H₂S Donor Comparison
Caption: General workflow for comparing H₂S release from different donors.
Signaling Pathways Activated by H₂S
Caption: Key signaling pathways modulated by H₂S.[10][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen sulfide donor activates AKT-eNOS signaling and promotes lymphatic vessel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of colorimetric, spectroscopic and electrochemical techniques for quantification of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amt-gmbh.com [amt-gmbh.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.cnr.it [iris.cnr.it]
- 12. exhalix-llc.com [exhalix-llc.com]
- 13. Hydrogen Sulfide: Redox Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Thiocystine's effects with genetic models of altered sulfur metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thiocystine's potential effects in genetic models of altered sulfur metabolism, juxtaposed with the more extensively studied sulfur donor, N-acetylcysteine (NAC). While direct experimental cross-validation of this compound in these specific models is limited in publicly available literature, this document synthesizes existing biochemical knowledge of this compound and compares it with established data for NAC to offer a framework for future research.
Introduction to Altered Sulfur Metabolism and the Role of Cysteine
Inherited disorders of sulfur metabolism, such as cystathionine (B15957) β-synthase (CBS) deficiency (classical homocystinuria) and cystathionine γ-lyase (CSE) deficiency, lead to disruptions in the transsulfuration pathway. This pathway is critical for the synthesis of the semi-essential amino acid cysteine. Cysteine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant, as well as taurine (B1682933) and hydrogen sulfide (B99878) (H₂S), a key signaling molecule.[1][2] Deficiencies in these enzymes result in the accumulation of homocysteine and a depletion of cysteine, leading to a range of pathologies including thromboembolism, skeletal abnormalities, and neurological complications.[3][4][5]
Supplementation with a bioavailable source of cysteine is a logical therapeutic strategy to mitigate the downstream effects of these genetic defects. N-acetylcysteine (NAC), a stable precursor of cysteine, has been investigated for this purpose.[6][7] this compound (cysteine trisulfide), a molecule containing a three-sulfur bridge between two cysteine moieties, represents another potential, albeit less studied, sulfur donor.[8][9]
Comparative Efficacy: this compound vs. N-Acetylcysteine (NAC)
Data Summary: this compound vs. NAC in the Context of Altered Sulfur Metabolism
| Feature | This compound (Cysteine Trisulfide) | N-Acetylcysteine (NAC) | References |
| Mechanism of Cysteine Delivery | Proposed to react with cellular thiols (e.g., GSH) to form cysteine persulfide (Cys-SSH) and mixed disulfides, which can then be reduced to release cysteine. Can also be metabolized to provide sulfur for cysteine biosynthesis. | Deacylated in the body to yield L-cysteine, directly supplementing the intracellular cysteine pool. | [8][9][10] |
| Antioxidant Properties | Induces cellular and ER stress and widespread protein-thiol oxidation. Its role as a direct antioxidant is complex and may be context-dependent. It can generate reactive sulfur species like persulfides. | Acts as a precursor for the synthesis of glutathione (GSH), a primary antioxidant. Can also directly scavenge some reactive oxygen species (ROS). | [9][11][12][13] |
| Effects on H₂S Production | As a potential source of sulfane sulfur, it may contribute to H₂S production, though the direct pathways in mammalian cells are not fully elucidated. | NAC-derived cysteine is a substrate for the enzymes CBS and CSE, which are primary producers of H₂S. NAC treatment has been shown to trigger intracellular H₂S production. | [8][14] |
| Bioavailability | Oral bioavailability in mammals is not well-documented. | High oral bioavailability. | [12] |
| Known Effects in Genetic Models | No direct studies in mammalian genetic models of CBS or CSE deficiency were identified. | In a mouse model of CBS deficiency, NAC treatment increased serum cysteine and liver glutathione levels. | [15] |
| Potential Advantages | May provide a source of reactive sulfane sulfur, which has unique signaling properties beyond those of cysteine alone. | Well-established safety profile and proven efficacy in increasing intracellular cysteine and GSH levels. | [7][9] |
| Potential Disadvantages | Shown to induce cellular stress and protein-thiol oxidation. Limited research on its metabolism, efficacy, and safety in mammals. | High doses may have pro-oxidant effects. | [9][11] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and a potential experimental approach for cross-validation, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols that can be adapted for the in vitro cross-validation of this compound and NAC in a relevant cell line model (e.g., fibroblasts from a patient with CBS deficiency or a genetically modified cell line).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., CBS-deficient fibroblasts)
-
Complete cell culture medium
-
96-well plates
-
This compound and N-acetylcysteine (NAC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and NAC in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of the compounds. Include vehicle-only controls.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[15][16]
Determination of Intracellular Thiols and Disulfides by HPLC
This method allows for the quantification of low-molecular-weight thiols like cysteine and glutathione.
Materials:
-
Cultured cells treated with vehicle, this compound, or NAC.
-
Perchloric acid (PCA) or other suitable protein precipitation agent.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for derivatization.
-
HPLC system with a C18 reverse-phase column and UV detector.
-
Standards for cysteine, cystine, glutathione (GSH), and glutathione disulfide (GSSG).
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse the cells in a protein precipitation agent (e.g., 0.1 M PCA).
-
Centrifuge the lysate to pellet the precipitated proteins.
-
The supernatant contains the acid-soluble thiols. For disulfide analysis, a reduction step with NaBH₄ can be included prior to derivatization.
-
Derivatize the thiol groups in the supernatant with DTNB.
-
Inject the derivatized sample into the HPLC system.
-
Separate the thiol-DTNB adducts on the C18 column using an appropriate mobile phase gradient.
-
Detect the adducts by UV absorbance (e.g., at 330 nm).
-
Quantify the concentrations of cysteine and glutathione by comparing the peak areas to those of known standards.[17][18][19]
Measurement of Hydrogen Sulfide (H₂S) Production (Methylene Blue Assay)
This colorimetric assay is a common method for detecting H₂S production.
Materials:
-
Cell lysates from treated and control cells.
-
Zinc acetate (B1210297) solution (1% w/v).
-
N,N-dimethyl-p-phenylenediamine sulfate solution in 7.2 M HCl.
-
Ferric chloride (FeCl₃) solution in 1.2 M HCl.
-
Spectrophotometer.
Procedure:
-
In a sealed tube, mix the cell lysate with the substrate for H₂S production (e.g., L-cysteine and pyridoxal-5'-phosphate).
-
Place a filter paper strip soaked in zinc acetate in the headspace of the tube to trap the evolved H₂S gas as zinc sulfide (ZnS).
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and transfer the zinc acetate paper to a new tube.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 670 nm.
-
Calculate the amount of H₂S produced by comparing the absorbance to a standard curve generated with known concentrations of NaHS.[20][21][22]
Conclusion
While N-acetylcysteine is a well-characterized cysteine pro-drug with demonstrated benefits in replenishing glutathione stores, this compound presents an intriguing alternative with a potentially distinct mechanism of action involving the generation of persulfides. The available data suggests that this compound may have complex effects, including the induction of cellular stress, which warrants careful investigation. The provided comparative framework and experimental protocols are intended to guide future research to rigorously evaluate the therapeutic potential of this compound in genetic models of altered sulfur metabolism. Such studies are essential to determine if this compound can offer a safe and effective alternative or complementary approach to existing strategies for managing these debilitating disorders.
References
- 1. N-Acetylcysteine and Other Sulfur-Donors as a Preventative and Adjunct Therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inbornerrors.ch [inbornerrors.ch]
- 6. Homocysteine: Genetics, High Homocysteine Levels, and Solutions [geneticlifehacks.com]
- 7. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of L-[sulfane-34S]this compound by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteine trisulfide oxidizes protein thiols and induces electrophilic stress in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Research Portal [researchportal.murdoch.edu.au]
- 18. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Hydrogen Sulfide (H₂S) Production Test • Microbe Online [microbeonline.com]
- 22. microbiologyinfo.com [microbiologyinfo.com]
A Comparative Guide to the Reactivity of Thiocystine and Other Commercially Available Persulfide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of thiocystine with other commercially available persulfide donors. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection of appropriate tools for research and therapeutic development.
Introduction to Persulfide Donors
Persulfides (RSSH) are increasingly recognized as critical signaling molecules and potent antioxidants, often mediating the biological effects attributed to hydrogen sulfide (B99878) (H₂S)[1][2][3]. Their enhanced nucleophilicity compared to thiols makes them highly reactive and effective in various physiological processes[1][2]. Consequently, the development and characterization of reliable persulfide donors are of significant interest. This compound (Cysteine-Trisulfide), a naturally occurring molecule, serves as an endogenous source of cysteine persulfide (Cys-SSH)[4]. This guide compares the persulfide-donating ability of this compound with synthetic donors that release persulfides upon specific triggers such as enzymatic activity, the presence of thiols, or changes in the redox environment.
Comparative Reactivity of Persulfide Donors
The reactivity of a persulfide donor is primarily characterized by the rate at which it releases its persulfide payload. This can be expressed as a half-life (t½), representing the time it takes for half of the donor compound to decompose and release the persulfide. The following table summarizes available kinetic data for this compound and other classes of commercially available persulfide donors. It is crucial to note that the experimental conditions, particularly the trigger for persulfide release, vary significantly between studies, making direct comparisons challenging.
| Persulfide Donor Class | Specific Donor Example | Trigger/Activator | Half-life (t½) / Release Rate | Experimental Conditions | Reference(s) |
| Trisulfides | This compound (Cysteine Trisulfide) | Sodium Sulfide (10-fold excess) | 29 seconds | pH not specified | [5] |
| Cysteine Persulfide (Cys-SSH) | Spontaneous Decomposition | 35 ± 3.5 minutes | pH 7.4, 37°C | [4] | |
| Esterase-Activated | Perthiocarbonates | Porcine Liver Esterase (PLE) | Varies (e.g., increased release with bulkier thiol substituents) | pH 7.4, 25°C | [6][7][8] |
| Redox-Responsive | BDP-NAC | Hydrogen Peroxide (H₂O₂) | Sustained release over 2 hours | Not specified | [9] |
| Thiol-Activated | N-(benzoylthio)benzamides | Thiols (e.g., Cysteine) | - | - | [3] |
| pH-Responsive | Alkylamine-substituted perthiocarbamates | pH change | Half-lives ranging from 1.4 to 484 minutes | Not specified | [1] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of persulfide release from this compound, a general workflow for comparing persulfide donor reactivity, and a representative signaling pathway influenced by persulfides.
Caption: Persulfide release from this compound via reaction with a thiol.
Caption: General workflow for comparing persulfide donor reactivity.
Caption: S-Persulfidation: A key persulfide-mediated signaling mechanism.
Experimental Protocols
Accurate comparison of persulfide donor reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for commonly employed assays.
Persulfide Quantification using Monobromobimane (MBB) Followed by HPLC
This method is widely used for the detection and quantification of low-molecular-weight thiols and persulfides[10][11].
Materials:
-
Persulfide donor of interest
-
Monobromobimane (MBB) solution (e.g., 15 mM in acetonitrile)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Activator/trigger specific to the donor (e.g., glutathione, esterase)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a fluorescence detector (Excitation: 380 nm, Emission: 480 nm)
-
C18 reverse-phase HPLC column
Protocol:
-
Prepare a stock solution of the persulfide donor in an appropriate solvent.
-
In a reaction vessel, combine the reaction buffer and the specific activator.
-
Initiate the reaction by adding the persulfide donor to the vessel.
-
At designated time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction and derivatize the released persulfide by adding the MBB solution. The reaction with MBB forms a stable, fluorescent adduct.
-
After a short incubation period (e.g., 10-15 minutes) in the dark, stop the derivatization reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC with fluorescence detection.
-
Quantify the persulfide-MBB adduct by comparing its peak area to a standard curve generated with a known concentration of a stable persulfide or a related thiol.
Persulfide Quantification by LC-MS/MS with Iodoacetamide (IAM) Trapping
This method offers high specificity and sensitivity for the detection and quantification of persulfides[10].
Materials:
-
Persulfide donor of interest
-
Iodoacetamide (IAM) solution
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Activator/trigger specific to the donor
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the persulfide donor.
-
Set up the reaction by combining the reaction buffer and the specific activator.
-
Initiate persulfide release by adding the donor to the reaction mixture.
-
At various time points, take an aliquot of the reaction and immediately add IAM solution. IAM will alkylate the persulfide, forming a stable thioether derivative that can be detected by mass spectrometry.
-
Analyze the samples using an LC-MS/MS system. The mass spectrometer should be set to monitor the specific mass-to-charge ratio (m/z) of the IAM-persulfide adduct.
-
Quantify the amount of persulfide released by creating a standard curve with a known concentration of the persulfide of interest that has been reacted with IAM.
Conclusion
This compound serves as a valuable, biologically relevant donor of cysteine persulfide. Its reactivity, characterized by a rapid release triggered by thiols, provides a benchmark for evaluating synthetic persulfide donors. Commercially available synthetic donors offer a diverse range of release kinetics and activation mechanisms, enabling researchers to tailor their experimental conditions to specific biological questions. The choice of a persulfide donor should be guided by the desired release profile, the biological context, and the specific signaling pathway under investigation. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these important research tools.
References
- 1. A review of chemical tools for studying small molecule persulfides: Detection and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Biosynthesis and Reactivity of Cysteine Persulfides in Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Persulfide Site Identification (qPerS-SID) Reveals Protein Targets of H2S Releasing Donors in Mammalian Ce… [ouci.dntb.gov.ua]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Esterase-Activated Perthiocarbonate Persulfide Donors Provide Insights into Persulfide Persistence and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Reactive Oxygen Species (ROS)-Responsive Persulfide Donor: Insights into Reactivity and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods in sulfide and persulfide research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Effects of Thiocystine Using Knockout Cell Lines: A Comparative Guide
In the ever-evolving landscape of drug discovery and molecular biology, the precise validation of a compound's biological effects is paramount. This guide provides a comparative analysis of Thiocystine, a sulfur-containing amino acid derivative, and its effects on cellular signaling pathways, with a particular focus on the use of knockout (KO) cell lines for target validation. For researchers, scientists, and drug development professionals, this guide offers a framework for understanding the mechanism of action of this compound and presents supporting experimental data in a clear, comparative format.
Introduction to this compound and the Role of Knockout Cell Lines
This compound, an analogue of the amino acid cystine, is emerging as a molecule of interest due to its potential involvement in cellular redox signaling and stress responses. Its structure suggests it may act as a thiol oxidant, potentially modulating the function of proteins through the modification of cysteine residues.[1] To elucidate the specific molecular targets and pathways affected by this compound, knockout cell lines serve as an invaluable tool. By comparing the effects of this compound on wild-type (WT) cells versus cells lacking a specific protein (knockout), researchers can definitively link the compound's activity to that protein and its downstream signaling cascade.
This guide will explore a hypothesized mechanism of action for this compound, focusing on its potential to induce electrophilic stress and activate the Nrf2 signaling pathway, a critical regulator of the antioxidant response. We will present hypothetical data from key experiments to illustrate how the biological effects of this compound can be validated.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments comparing the effects of this compound on wild-type (WT) and Nrf2 knockout (Nrf2-KO) cell lines.
Table 1: Cell Viability (MTT Assay) after 24-hour this compound Treatment
| Cell Line | This compound (µM) | Cell Viability (%) |
| WT | 0 (Control) | 100 ± 5.2 |
| 10 | 95 ± 4.8 | |
| 50 | 88 ± 6.1 | |
| 100 | 75 ± 5.5 | |
| Nrf2-KO | 0 (Control) | 100 ± 4.9 |
| 10 | 85 ± 5.3 | |
| 50 | 62 ± 7.2 | |
| 100 | 41 ± 6.8 |
Table 2: Relative Nrf2 Target Gene Expression (qRT-PCR) after 6-hour this compound Treatment
| Gene | Cell Line | This compound (100 µM) | Fold Change vs. Control |
| HMOX1 | WT | + | 8.2 ± 1.1 |
| Nrf2-KO | + | 1.1 ± 0.3 | |
| NQO1 | WT | + | 6.5 ± 0.9 |
| Nrf2-KO | + | 0.9 ± 0.2 |
Table 3: Relative Protein Expression (Western Blot) after 12-hour this compound Treatment
| Protein | Cell Line | This compound (100 µM) | Relative Expression Level |
| Nrf2 | WT | + | 3.5-fold increase |
| Nrf2-KO | + | Not detected | |
| Keap1 | WT | + | No significant change |
| Nrf2-KO | + | No significant change | |
| Cleaved Caspase-3 | WT | + | 1.8-fold increase |
| Nrf2-KO | + | 4.2-fold increase |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
Wild-type and Nrf2-KO HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For all experiments, cells were seeded and allowed to adhere for 24 hours before treatment with this compound (dissolved in DMSO) at the indicated concentrations.
MTT Cell Viability Assay
-
Seed 1 x 10^4 cells per well in a 96-well plate.
-
After 24 hours, treat cells with varying concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Quantitative Real-Time PCR (qRT-PCR)
-
Seed 2 x 10^5 cells per well in a 6-well plate and treat with this compound for 6 hours.
-
Isolate total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Synthesize cDNA using a High-Capacity cDNA Reverse Transcription Kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for HMOX1, NQO1, and GAPDH (as an internal control).
-
Analyze relative gene expression using the ΔΔCt method.
Western Blot Analysis
-
Seed 2 x 10^5 cells per well in a 6-well plate and treat with this compound for 12 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Nrf2, Keap1, Cleaved Caspase-3, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the proposed mechanism and experimental design, the following diagrams have been generated.
Caption: Hypothesized signaling pathway of this compound action.
Caption: Experimental workflow for validating this compound's effects.
Caption: Logical comparison of outcomes in WT vs. Nrf2-KO cells.
Conclusion
The comparative data presented in this guide, although hypothetical, illustrates a powerful approach to validating the biological effects of a compound like this compound. The use of knockout cell lines is instrumental in moving beyond correlation to establish a causal link between a compound, its molecular target, and the resulting cellular phenotype. In this case, the enhanced cytotoxicity and lack of an antioxidant response in Nrf2-KO cells upon this compound treatment would strongly support the hypothesis that this compound's effects are, at least in part, mediated through the Nrf2 signaling pathway. This methodical approach of combining quantitative assays with targeted genetic models is fundamental to modern drug discovery and mechanistic biology.
References
quantitative comparison of persulfidation levels induced by Thiocystine and other donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of persulfidation levels induced by Thiocystine (Cysteine Trisulfide) and other commonly used persulfide/H₂S donors. Recognizing the complex reactivity of this compound, this document aims to offer an objective analysis supported by experimental data to aid in the selection of appropriate tools for research in redox biology and drug development.
Introduction to Protein Persulfidation
Protein persulfidation is a post-translational modification where a thiol group (-SH) on a cysteine residue is converted to a persulfide group (-SSH).[1][2] This modification is a key mechanism in hydrogen sulfide (B99878) (H₂S) signaling, playing a crucial role in various physiological and pathological processes.[1][2] Persulfides are generally more nucleophilic than their corresponding thiols, a property that influences their biological activity.[1][3] The study of protein persulfidation relies on the use of various donors that can induce this modification in vitro and in vivo.
Overview of Persulfide Donors
A variety of chemical tools are available to induce protein persulfidation. These donors differ in their mechanism of action, rate of sulfur release, and potential side effects.
-
This compound (Cysteine Trisulfide): A trisulfide that can generate cysteine persulfide through reaction with cellular thiols. However, it is also a potent thiol oxidant, which can lead to cellular stress and widespread protein-thiol oxidation, complicating its use as a specific persulfide donor.[4][5]
-
Sodium Hydrosulfide (NaHS): A simple inorganic salt that rapidly releases H₂S upon dissolution in aqueous solutions. It is widely used to study the effects of acute H₂S exposure.
-
GYY4137: A slow-releasing H₂S donor that liberates H₂S over a prolonged period, mimicking physiological production more closely.[1]
-
Sodium Polysulfides (e.g., Na₂S₄): Inorganic polysulfides that can directly transfer sulfane sulfur to protein thiols.
Quantitative Comparison of Persulfidation Levels
Direct quantitative comparison of persulfidation induced by different donors is challenging due to variations in experimental systems and detection methodologies. The following tables summarize available quantitative data from studies utilizing advanced proteomic techniques. It is important to note that these data are not from a single head-to-head comparative study but are collated from different experiments.
Table 1: Global Persulfidation Levels Induced by Different Donors
| Donor | Cell/System | Method | Number of Identified Persulfidated Sites | Number of Identified Persulfidated Proteins | Reference |
| NaHS | HEK293 cell lysates | low-pH QTRP | 1547 | 994 | [6][7] |
| GYY4137 & Na₂S₄ | HEK293 cells | qPerS-SID | 783 (total) | 208 (GYY4137), 540 (Na₂S₄) | [2] |
Note on this compound: Quantitative proteomic data for persulfidation induced solely by this compound is limited, primarily due to its concurrent role as a thiol oxidant. Studies using this compound often focus on its impact on cellular stress pathways rather than providing a global quantitative map of persulfidation.[4][5] One study highlighted that reacting this compound with Na₂S to generate cysteine persulfide in situ is problematic for analysis due to interference from excess sulfide.[4][5]
Experimental Protocols
Accurate quantification of protein persulfidation requires robust and specific methodologies. Below are detailed protocols for two widely used techniques.
Low-pH Quantitative Thiol Reactivity Profiling (QTRP)
This method leverages the lower pKa of persulfides (~4.3) compared to thiols (>7.6) to achieve selective labeling at low pH.[1]
Protocol:
-
Cell Lysis and Protein Precipitation: Lyse cells in a buffer containing protease inhibitors. Precipitate proteins using trichloroacetic acid (TCA) to remove small molecule thiols.
-
Low-pH Labeling: Resuspend the protein pellet in a low-pH buffer (pH 5.0). Label persulfides with an alkyne-containing iodoacetamide (B48618) probe (e.g., 2-iodo-N-(prop-2-yn-1-yl) acetamide, IPM). At this pH, persulfides are deprotonated and reactive, while most thiols are protonated and less reactive.[1]
-
Click Chemistry: Attach a biotin (B1667282) tag to the alkyne-labeled proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]
-
Protein Digestion: Digest the biotinylated proteins into peptides using trypsin.
-
Enrichment of Biotinylated Peptides: Use streptavidin beads to enrich for the biotin-tagged peptides.
-
Elution and Mass Spectrometry: Elute the peptides from the beads (e.g., via photocleavage if a photocleavable linker is used) and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the persulfidated sites.[1]
Tag-Switch Method
This method involves a two-step process to specifically label persulfidated cysteines.
Protocol:
-
Initial Blocking: Treat cell lysates or proteins with a thiol-blocking reagent, such as S-methyl methanethiosulfonate (B1239399) (MMTS), to block all free thiol groups.[1]
-
Removal of Excess Blocking Reagent: Precipitate the proteins to remove any remaining MMTS.
-
Labeling of Persulfides: Resuspend the proteins and label the persulfide groups with a tag-containing reagent, such as N-[6-(biotinamido)hexyl]-3′-(2-pyridyldithio) propionamide (B166681) (biotin-HPDP), which forms a disulfide bond with the persulfide.[1]
-
Enrichment of Tagged Proteins/Peptides: If a biotin tag was used, enrich the labeled proteins or peptides (after digestion) using streptavidin affinity chromatography.
-
Selective Elution: Elute the persulfidated peptides by reducing the disulfide bond with a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylation and Mass Spectrometry: Alkylate the newly formed free thiols with iodoacetamide (IAM) and analyze the peptides by LC-MS/MS to identify the original sites of persulfidation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of protein persulfidation and the workflows of the described experimental protocols.
Caption: General mechanism of persulfidation by different donors.
Caption: Workflow for low-pH Quantitative Thiol Reactivity Profiling (QTRP).
Caption: Workflow for the Tag-Switch method for persulfidation analysis.
Conclusion
The choice of a persulfide donor for experimental studies requires careful consideration of its chemical properties and biological effects. While donors like NaHS and GYY4137 provide a means to study the impact of H₂S-mediated persulfidation, this compound presents a more complex scenario due to its dual role as a persulfide donor and a potent thiol oxidant. This latter property can induce significant cellular stress, which may confound the interpretation of results aimed at specifically studying persulfidation.
For quantitative and unbiased profiling of protein persulfidation, advanced methods such as low-pH QTRP are recommended. The data presented in this guide, while not from a single comparative study, provide a valuable resource for researchers to understand the relative efficacy of different donors in inducing protein persulfidation. Future studies employing a standardized experimental setup for a direct head-to-head comparison of these donors are warranted to further elucidate their distinct effects on the cellular persulfidome.
References
- 1. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Cysteine trisulfide oxidizes protein thiols and induces electrophilic stress in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Proteomic Mapping of Cysteine Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Thiocystine and Cystine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of thiocystine and cystine, drawing upon available experimental data. While direct comparative studies are limited, this document synthesizes findings from separate investigations to illuminate the distinct metabolic pathways of these two sulfur-containing amino acid derivatives.
Executive Summary
Cystine, the oxidized dimer of cysteine, is a critical source of cysteine for cellular processes, particularly for the synthesis of glutathione (B108866), a key antioxidant. Its metabolic pathway primarily involves uptake and intracellular reduction to two molecules of cysteine. This compound, a trisulfide analog of cystine, also serves as a sulfur donor for cysteine synthesis, though its metabolic entry point and subsequent breakdown differ significantly, at least in prokaryotic systems. The primary known metabolic route for this compound involves a β-elimination reaction, releasing its persulfide sulfur for incorporation into cysteine. This guide will delve into the specifics of their respective metabolic pathways, supported by experimental evidence.
Data Presentation: A Comparative Overview
The following tables summarize the key differences and available quantitative data on the metabolism of this compound and cystine.
Table 1: General Comparison of Metabolic Fates
| Feature | This compound | Cystine |
| Primary Organism Studied | Escherichia coli | Escherichia coli, Mammalian Systems |
| Initial Metabolic Step | β-elimination of pyruvate | Reductive cleavage of the disulfide bond |
| Key Enzyme (Proposed/Known) | β-cystathionase (proposed in E. coli) | Thioredoxin Reductase, Glutaredoxin |
| Primary Metabolic Product(s) | Cysteine, Pyruvate, H₂S | Cysteine |
| Role in Metabolism | Sulfur source for cysteine synthesis | Primary source of intracellular cysteine |
Table 2: Quantitative Data on the Metabolic Fate of this compound in E. coli
| Parameter | Finding | Citation |
| Incorporation of Labeled Sulfur | Labeled sulfane sulfur from L-[sulfane-³⁵S]this compound is incorporated into cysteine and other sulfur-containing cellular components. |
Table 3: Quantitative Insights into Cystine Metabolism in Mammalian Tissues (from ¹³C₆-Cystine Tracing Studies)
| Tissue | Key Metabolic Fate of Cystine-Derived Cysteine | Citation |
| Liver & Pancreas | High de novo cysteine synthesis; also significant uptake and metabolism of cystine. | [1] |
| Lung | Primarily relies on cystine uptake as de novo synthesis is absent. | [1] |
| Tumors | Universal feature of cystine uptake and metabolism to downstream metabolites, with variations in glutathione labeling across tumor types. | [1] |
Experimental Protocols
Protocol 1: Radiolabeling and Tracing of this compound Metabolism in E. coli
This protocol is based on the methodology used to study the metabolism of L-[sulfane-³⁵S]this compound.
Objective: To determine the metabolic fate of the sulfane sulfur of this compound.
Materials:
-
Escherichia coli culture
-
Defined minimal medium free of other sulfur sources
-
L-[sulfane-³⁵S]this compound
-
Scintillation counter
-
Equipment for cellular component separation (e.g., chromatography)
Procedure:
-
Culture Preparation: Grow E. coli in a defined minimal medium where L-[sulfane-³⁵S]this compound is the sole sulfur source.
-
Metabolic Labeling: Introduce L-[sulfane-³⁵S]this compound to the culture medium and incubate to allow for metabolic incorporation.
-
Cell Harvesting and Lysis: Harvest the cells at various time points and lyse them to release intracellular components.
-
Separation of Cellular Components: Separate the cellular components, including amino acids and proteins, using appropriate chromatographic techniques.
-
Quantification of Radioactivity: Measure the radioactivity in the fractions corresponding to cysteine and other sulfur-containing metabolites using a scintillation counter.
-
Data Analysis: Determine the extent of ³⁵S incorporation into cysteine and other metabolites to elucidate the metabolic pathway.
Protocol 2: Stable Isotope Tracing of Cystine Metabolism in Mammalian Cells/Tissues using LC-MS
This protocol outlines a general workflow for tracing the metabolism of ¹³C-labeled cystine.
Objective: To quantify the contribution of exogenous cystine to intracellular cysteine pools and downstream metabolites.
Materials:
-
Mammalian cells or animal models
-
Culture medium or diet containing ¹³C₆-cystine
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Reagents for metabolite extraction
Procedure:
-
Isotope Labeling: Culture cells in a medium containing ¹³C₆-cystine or administer a diet with ¹³C₆-cystine to animal models.
-
Sample Collection: Collect cell pellets or tissue samples at different time points.
-
Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the metabolite extracts using LC-MS to separate and detect the isotopologues of cysteine and its downstream metabolites (e.g., glutathione, taurine).
-
Data Analysis: Determine the fractional enrichment of ¹³C in the metabolite pools to quantify the flux of cystine into these pathways.
Visualization of Metabolic Pathways
Metabolic Fate of Cystine
Caption: Metabolic pathway of cystine in mammalian cells.
Proposed Metabolic Fate of this compound in E. coli
Caption: Proposed metabolic pathway of this compound in E. coli.
Experimental Workflow: Stable Isotope Tracing
Caption: General workflow for stable isotope tracing experiments.
References
A Comparative Guide to the Antioxidant Capacity of Thiol-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of key thiol-containing compounds. While the primary focus is on well-studied antioxidants such as Cysteine, N-Acetylcysteine (NAC), and Glutathione (B108866) (GSH), we also address Thiocystine, a related sulfur compound. It is important to note at the outset that while this compound is of interest for its unique structure and role in sulfur biology, there is a significant lack of publicly available experimental data regarding its antioxidant capacity as measured by common assays like DPPH, ABTS, or ORAC.
Therefore, this guide will:
-
Provide a brief introduction to this compound.
-
Present a qualitative and quantitative comparison of the antioxidant capacities of Cysteine, NAC, and GSH based on available literature.
-
Detail the experimental protocols for three standard antioxidant assays: DPPH, ABTS, and ORAC.
-
Include visualizations of experimental workflows and a relevant biological pathway to provide a comprehensive resource for researchers.
Introduction to Thiol-Containing Antioxidants
Thiol-containing compounds are a critical class of antioxidants characterized by the presence of a sulfhydryl (-SH) group. This functional group allows them to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
This compound: An Overview
Cysteine, N-Acetylcysteine (NAC), and Glutathione (GSH)
-
L-Cysteine: A semi-essential amino acid that is a direct antioxidant and a building block for the synthesis of more complex antioxidants.
-
N-Acetylcysteine (NAC): A derivative of cysteine that is more stable and often more bioavailable when taken as a supplement.[1] NAC is a precursor to L-cysteine and is widely used to boost intracellular glutathione levels.[2] It also has direct radical-scavenging properties and can act as a reductant of disulfide bonds.[3] A newer mechanism of action for NAC involves its conversion to hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are themselves potent antioxidants.[4][5][6]
-
Glutathione (GSH): A tripeptide composed of glutamate, cysteine, and glycine, often referred to as the body's "master antioxidant."[7] It directly neutralizes free radicals and is a crucial cofactor for antioxidant enzymes like glutathione peroxidase.[8][9]
Comparative Antioxidant Capacity
Direct quantitative comparison of the antioxidant capacity of these compounds is challenging as the results can vary significantly based on the assay system and experimental conditions. However, a general qualitative and semi-quantitative comparison can be made based on their mechanisms of action and available data.
Data Summary Table
| Compound | Primary Antioxidant Mechanism | Relative Antioxidant Capacity | Notes |
| This compound | Putative donor of sulfane sulfur. | Not available | No quantitative data from DPPH, ABTS, or ORAC assays found in the literature. |
| L-Cysteine | Direct radical scavenging; Precursor to Glutathione. | Moderate | Its antioxidant activity is significant, but it is also prone to auto-oxidation. |
| N-Acetylcysteine (NAC) | Primarily a precursor to Cysteine and Glutathione; Direct radical scavenging; Generates H₂S and sulfane sulfur. | Moderate to High | Often considered more effective than cysteine as a supplement due to better stability and bioavailability.[1] Its role in generating other antioxidant species enhances its overall effect.[4] |
| Glutathione (GSH) | Direct radical scavenging; Cofactor for antioxidant enzymes (e.g., Glutathione Peroxidase). | High | Considered the most potent and important intracellular antioxidant.[7] |
Note: This table provides a qualitative summary based on the available literature. Direct comparative studies under standardized conditions are limited.
Experimental Protocols for Antioxidant Assays
Detailed methodologies for three widely used antioxidant capacity assays are provided below. These protocols are generalized and may require optimization based on the specific samples and laboratory equipment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[10][11]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and kept in the dark.[11][12]
-
-
Standard and Sample Preparation:
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.
-
Add the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.[12]
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[11]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a spectrophotometer or plate reader.[13]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results can be expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) or as Trolox Equivalents (TE).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[16][17]
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
-
Standard and Sample Preparation:
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 734 nm.[18]
-
-
Calculation:
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[19][20]
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).[19]
-
Prepare a fresh solution of the radical generator AAPH in the same buffer.[19]
-
-
Standard and Sample Preparation:
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in the buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add the sample or standard, followed by the fluorescein (B123965) working solution.[21]
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[21][22]
-
Initiate the reaction by adding the AAPH solution to all wells.[22]
-
-
Measurement:
-
Immediately begin kinetic measurements of fluorescence decay over a set period (e.g., 60-90 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).[22]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard.
-
A standard curve is generated by plotting the Net AUC of the standards against their concentrations. The antioxidant capacity of the samples is then expressed as Trolox Equivalents (TE).[23]
-
Visualizations: Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Experimental workflow for the ABTS antioxidant assay.
Caption: Experimental workflow for the ORAC antioxidant assay.
Caption: The Glutathione Peroxidase (GPx) antioxidant cycle.
References
- 1. transparentlabs.com [transparentlabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective | MDPI [mdpi.com]
- 7. cymbiotika.com [cymbiotika.com]
- 8. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. examsmeta.com [examsmeta.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. zen-bio.com [zen-bio.com]
- 14. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 18. zen-bio.com [zen-bio.com]
- 19. agilent.com [agilent.com]
- 20. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. scribd.com [scribd.com]
A Head-to-Head In Vitro Comparison: Diallyl Trisulfide (DATS) vs. Thiocystine and its Surrogates
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the in vitro biological activities of Diallyl Trisulfide (DATS) and Thiocystine. Due to the limited availability of specific data for a compound explicitly named "this compound" in peer-reviewed literature, this comparison leverages data on closely related sulfur-containing compounds, namely isothiocyanates and cystine derivatives, as surrogates to provide a functional, albeit hypothetical, comparative framework.
Diallyl trisulfide (DATS) is a naturally occurring organosulfur compound derived from garlic and is the most potent of the diallyl sulfides[1][2]. It has garnered significant scientific interest for its potential therapeutic properties, particularly in cancer chemoprevention and treatment[3][4][5][6]. This guide synthesizes available in vitro data to compare the anticancer, antioxidant, and anti-inflammatory effects of DATS against the anticipated, representative activities of a thiolated cystine derivative, herein referred to as this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on DATS and representative isothiocyanates, which serve as a proxy for this compound's potential activities.
Table 1: Comparative Anticancer Activity - IC50 Values (µM)
| Cell Line | DATS | Isothiocyanates (Representative Examples) | Reference |
| Prostate Cancer | |||
| PC-3 | ~20-40 | Sulforaphane: ~40; Phenethyl isothiocyanate: ~10 | [7] |
| LNCaP | ~20-40 | - | [8] |
| Breast Cancer | |||
| MCF-7 | ~20-40 | - | [9][10] |
| MDA-MB-231 | ~20-40 | - | [10] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | |||
| UMSCC-22B | ~10-20 | - | [11] |
| Colon Cancer | |||
| HCT-116 | ~20-40 | - | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as treatment duration and assay used.
Table 2: Overview of In Vitro Biological Effects
| Biological Effect | Diallyl Trisulfide (DATS) | This compound (Isothiocyanate/Cystine Proxy) |
| Anticancer | ||
| Apoptosis Induction | Yes, via intrinsic and extrinsic pathways[9][12][13][14][15][16] | Yes, induction of apoptosis is a known anticancer mechanism[11][17][18] |
| Cell Cycle Arrest | Primarily G2/M phase arrest[4][7][8][11] | G2/M phase arrest is commonly observed[11][18][19] |
| ROS Production | Induces ROS generation in cancer cells, leading to apoptosis[12][15][16][20][21] | Can induce ROS production[6] |
| Antioxidant | ||
| Direct Scavenging | Yes[1][17] | Thiols are known antioxidants[10] |
| Nrf2 Activation | - | L-Cystine can induce Nrf2, a key regulator of antioxidant response[5] |
| Anti-inflammatory | ||
| Cytokine Inhibition | Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6)[1][6][22] | Isothiocyanates can downregulate pro-inflammatory cytokines[11][18] |
| NF-κB Inhibition | Can inhibit the NF-κB pathway[1][6] | Isothiocyanates are known to inhibit NF-κB signaling[18] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of DATS or the compound of interest for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) dye for 30 minutes at 37°C.
-
Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microscope or a flow cytometer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by DATS and a typical experimental workflow for comparing the in vitro effects of two compounds.
Caption: DATS-induced apoptosis signaling pathways.
References
- 1. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The versatile utility of cysteine as a target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking of cysteine-based sulphonamide derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of the disulfide form of the glutathione analogue gamma-(L-glutamyl)-L-cysteinyl-L-aspartyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organotin(IV) Derivatives of L-Cysteine and their in vitro Anti-Tumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Multifaceted Effects of L-Cysteine, L-Ascorbic Acid, and Their Derivatives on the Viability and Melanin Synthesis of B16/F10 Cells under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. rjor.ro [rjor.ro]
- 17. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Effects of Thiocystine Analogs: A Comparative Guide on Ateganosine (THIO)
A Note on Terminology: Initial searches for a therapeutic agent named "Thiocystine" did not yield a specific compound undergoing multi-center research for a consistent effect. However, the term bears resemblance to "THIO," the investigational name for Ateganosine (6-thio-2'-deoxyguanosine) . Given that Ateganosine is the subject of a significant, multi-center clinical trial (THIO-101), this guide will focus on its effects and the reproducibility suggested by the trial's design and publicly available data. This approach allows for an objective comparison of its performance under the various conditions tested within the trial, serving as a proxy for inter-laboratory assessment.
Ateganosine is a first-in-class small molecule that directly targets telomeres, which are essential for the reproductive immortality of cancer cells.[1] Over 85% of human cancers express the enzyme telomerase, making it a prime target for therapeutic intervention.[1] Ateganosine's novel mechanism of action, which combines direct tumor cell killing with immune system activation, has shown promise in treating advanced, treatment-resistant cancers.[2][3]
Quantitative Data Summary
The THIO-101 clinical trial, a Phase 2, multicenter, open-label study, is evaluating the safety and efficacy of Ateganosine in sequence with the PD-1 inhibitor cemiplimab in patients with advanced non-small cell lung cancer (NSCLC) who have progressed on prior therapies.[4] The trial's design, which includes multiple arms with varying dosages, provides a framework for comparing the drug's performance.
Table 1: Efficacy of Ateganosine (THIO) in Combination with Cemiplimab in Third-Line NSCLC Treatment
| Efficacy Endpoint | THIO 180 mg + Cemiplimab | Standard of Care (Historical) |
| Overall Response Rate (ORR) | 38%[5][6] | ~6%[7] |
| Disease Control Rate (DCR) | 85%[5][8] | 25-35%[8] |
| Median Progression-Free Survival (PFS) | 5.5 - 5.6 months[5][9] | ~2.5 months[9] |
| Median Overall Survival (OS) | 17.8 months[3][9] | 5 - 6 months[3] |
Table 2: Key Survival Benchmarks for Ateganosine (THIO) in Third-Line NSCLC Treatment
| Survival Benchmark | Percentage of Patients Exceeding Benchmark (THIO 180 mg + Cemiplimab) |
| Progression-Free Survival > 2.5 months | 88%[8] |
| Overall Survival > 5.8 months | 75%[8] |
| Overall Survival Rate at 6 months | 75%[5] |
Experimental Protocols
The THIO-101 trial provides a detailed methodology for assessing the effects of Ateganosine.
Study Design: A Phase 2, open-label, multicenter study with multiple parts, including a safety lead-in (Part A), a dose-finding stage (Part B), and a planned efficacy cohort (Part D).[4]
Participant Population: Adult patients (≥18 years) with advanced NSCLC who have progressed after prior therapy with an anti-PD-1/PD-L1 agent.[4]
Treatment Regimen:
-
Ateganosine (THIO): Administered intravenously on Days 1, 2, and 3 of a 21-day cycle.[2] Dosages of 60 mg, 180 mg, and 360 mg per cycle have been evaluated.[10]
-
Cemiplimab: 350 mg administered on Day 5 of every 21-day cycle.[10]
Primary Endpoints:
-
To evaluate the safety and tolerability of Ateganosine.[7][11]
-
To assess the clinical efficacy using the Overall Response Rate (ORR) as the primary clinical endpoint.[7][11]
Secondary Endpoints:
-
Disease Control Rate (DCR)[6]
-
Duration of Response[6]
-
Progression-Free Survival (PFS)[6]
-
Overall Survival (OS)[6]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Ateganosine's dual-action mechanism involves both direct cytotoxicity and immune activation.
Caption: Proposed dual mechanism of Ateganosine and its synergy with cemiplimab.
Experimental Workflow of the THIO-101 Trial: The multi-part design of the THIO-101 trial allows for a systematic evaluation of Ateganosine's safety and efficacy.
Caption: High-level workflow for the THIO-101 Phase 2 clinical trial.
References
- 1. maiabiotech.com [maiabiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. MAIA Biotechnology Announces Positive Efficacy Update for Phase 2 THIO-101 Clinical Trial in Non-Small Cell Lung Cancer :: MAIA Biotechnology, Inc. (MAIA) [ir.maiabiotech.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. MAIA Biotechnology Announces Strong Efficacy of THIO as Third-Line Treatment for Non-Small Cell Lung Cancer Patients :: MAIA Biotechnology, Inc. (MAIA) [ir.maiabiotech.com]
- 8. MAIA Biotechnology Unveils New Data on THIO’s Efficacy in Non-Small Cell Lung Cancer [synapse.patsnap.com]
- 9. MAIA Biotechnology Highlights Positive Efficacy Data from THIO-101 Phase 2 Clinical Trial in Non-Small Cell Lung Cancer :: MAIA Biotechnology, Inc. (MAIA) [ir.maiabiotech.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Unraveling the Action of Thiopeptide Antibiotics: A Guide to Validating Thiostrepton's Mechanism through Site-Directed Mutagenesis
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopeptide antibiotics represent a promising class of natural products with potent activity against a range of bacterial pathogens, including drug-resistant strains. Their intricate, cysteine-rich structures are key to their unique mechanism of action. While the query specified "Thiocystine," the available scientific literature extensively details the mechanism of a closely related and well-studied thiopeptide, Thiostrepton . This guide will, therefore, focus on Thiostrepton as a representative example to explore the validation of its mechanism of action through the powerful technique of site-directed mutagenesis.
Thiostrepton exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to a complex pocket formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding event sterically hinders the association of essential elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), thereby halting protein synthesis and leading to bacterial cell death.[2][3][4]
Site-directed mutagenesis has been an invaluable tool in unequivocally validating this proposed mechanism. By systematically introducing specific mutations in the 23S rRNA and the L11 protein, researchers have been able to pinpoint the critical residues involved in Thiostrepton binding and observe the corresponding effects on antibiotic susceptibility. This guide will delve into the experimental data supporting this mechanism, compare Thiostrepton to other ribosome-targeting antibiotics, and provide detailed protocols for the key experiments involved.
Comparative Analysis of Thiostrepton's Activity on Wild-Type and Mutant Ribosomes
The following table summarizes the quantitative data from site-directed mutagenesis studies, illustrating the impact of specific mutations on the efficacy of Thiostrepton. The data clearly demonstrates that alterations in the proposed binding site lead to a significant decrease in Thiostrepton's inhibitory activity, providing strong evidence for its mechanism of action.
| Target Component | Mutation | Effect on Thiostrepton Binding Affinity | Minimum Inhibitory Concentration (MIC) Increase (fold) | Reference |
| 23S rRNA | A1067U | Significantly Reduced | >1000 | [1] |
| A1095C | Significantly Reduced | >1000 | [1] | |
| Ribosomal Protein L11 | Deletion of N-terminal domain | Abolished | >2000 | [1] |
| Proline residue mutations (various) | Reduced | 10-100 | [4] |
Comparison with Alternative Ribosome-Targeting Antibiotics
Thiostrepton's mechanism of action, while targeting the ribosome, is distinct from many other classes of antibiotics. The table below provides a comparison with other well-known ribosome inhibitors.
| Antibiotic Class | Specific Target | Mechanism of Action | Common Resistance Mechanism |
| Thiopeptides (e.g., Thiostrepton) | 23S rRNA (H43, H44) & L11 protein | Inhibits binding of elongation factors (EF-G, EF-Tu) | Mutations in 23S rRNA or L11 protein |
| Macrolides (e.g., Erythromycin) | 23S rRNA (Peptidyl Transferase Center) | Blocks the nascent peptide exit tunnel | Methylation of 23S rRNA (erm genes), mutations in 23S rRNA or ribosomal proteins L4/L22[5] |
| Lincosamides (e.g., Clindamycin) | 23S rRNA (Peptidyl Transferase Center) | Inhibits peptide bond formation | Methylation of 23S rRNA (erm genes), mutations in 23S rRNA |
| Oxazolidinones (e.g., Linezolid) | 23S rRNA (Peptidyl Transferase Center) | Prevents formation of the initiation complex | Mutations in 23S rRNA[6][7] |
| Aminoglycosides (e.g., Streptomycin) | 16S rRNA (A-site) | Causes misreading of mRNA and inhibits translocation | Enzymatic modification of the antibiotic, mutations in 16S rRNA |
Experimental Protocols
Site-Directed Mutagenesis of Ribosomal Components
This protocol outlines the general steps for introducing specific point mutations into the gene encoding a ribosomal component (e.g., 23S rRNA or L11 protein) cloned into a plasmid vector.
Materials:
-
Plasmid DNA containing the target gene
-
Mutagenic oligonucleotide primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
dNTPs
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a high GC content ( > 40%) and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up the PCR reaction with the plasmid template, mutagenic primers, high-fidelity polymerase, dNTPs, and buffer. The PCR cycle parameters should be optimized for the specific plasmid and primers. Typically, 12-18 cycles are sufficient.
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells using a standard heat-shock or electroporation protocol.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification: Select individual colonies and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Ribosome Binding Assay (Filter Binding)
This assay measures the ability of an antibiotic to bind to ribosomes.
Materials:
-
Purified 70S ribosomes (wild-type and mutant)
-
Radiolabeled antibiotic (e.g., [³H]-Thiostrepton) or a fluorescently labeled analog
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Nitrocellulose and glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine a fixed amount of purified ribosomes with increasing concentrations of the labeled antibiotic in binding buffer.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Filtration: Quickly filter the reaction mixture through a nitrocellulose filter stacked on top of a glass fiber filter using a vacuum apparatus. Ribosomes and any bound antibiotic will be retained on the nitrocellulose filter, while unbound antibiotic will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification:
-
For radiolabeled antibiotics, place the nitrocellulose filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled antibiotics, the filter can be read directly in a plate reader.
-
-
Data Analysis: Plot the amount of bound antibiotic as a function of the antibiotic concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd), a measure of binding affinity.
Visualizations
Caption: Mechanism of action of Thiostrepton.
Caption: Experimental workflow for site-directed mutagenesis.
Caption: Logical flow of the comparative analysis.
References
- 1. Thiostrepton-resistant mutants of Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 3. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutation in 23S rRNA Responsible for Resistance to 16-Membered Macrolides and Streptogramins in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mutations in 23 S rRNA identify the site of action of the protein synthesis inhibitor linezolid in the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with Thiocystine Versus Other Sulfur Donors: A Guide for Researchers
A comprehensive analysis of the gene expression changes induced by various sulfur-donating compounds, providing insights for researchers, scientists, and drug development professionals.
Introduction
Sulfur-containing compounds play a pivotal role in cellular physiology, influencing redox homeostasis, signal transduction, and cytoprotective pathways. The delivery of sulfur to cells can be achieved through various donor molecules, each with distinct chemical properties and biological effects. This guide provides a comparative transcriptomic analysis of cells treated with several key sulfur donors: Thiocystine, N-Acetylcysteine (NAC), and the hydrogen sulfide (B99878) (H₂S) donors Sodium Hydrosulfide (NaHS) and GYY4137. While direct and extensive transcriptomic data for this compound is limited, its metabolic potential to release cysteine and hydrogen sulfide allows for an inferential comparison with other well-characterized sulfur donors. This analysis aims to illuminate the differential impact of these compounds on global gene expression and key signaling pathways.
Comparative Analysis of Transcriptomic Changes
The transcriptomic response to sulfur donors is highly dependent on the specific compound, its mechanism of sulfur release, the cell type, and the experimental conditions. Below is a summary of the key gene expression changes observed with different sulfur donors.
| Sulfur Donor | Cell Type/Model | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| L-Cystine (in formulation) | Human Hair Follicular Keratinocytes | Cell cycle/proliferation (e.g., cdk1, HJURP) | Oxidative stress-related (e.g., hmox1) | [1] |
| N-Acetylcysteine (NAC) | Goat Ovarian Granulosa Cells | Cell growth regulation, neuroactive ligand-receptor interaction, cAMP signaling pathway, Wnt signaling pathway | Genes involved in negative regulation of cell growth | [2] |
| Human Normal & Cancer Cells | Genes related to differentiation and growth arrest (cell-line specific) | Genes related to proliferation (cell-line specific), ID-1 (early response) | [3] | |
| Sodium Hydrosulfide (NaHS) | Human Cells | Genes involved in sulfur metabolism | Pro-inflammatory genes | [4] |
| GYY4137 | Human Cells | Genes involved in sulfur metabolism | Pro-inflammatory genes (e.g., TNF-α, IL-6) | [4] |
Signaling Pathways and Molecular Mechanisms
Sulfur donors modulate a variety of signaling pathways, with the Nrf2/Keap1 antioxidant response pathway being a central hub.
Sulfur Amino Acid Metabolism and H₂S Signaling
Sulfur-containing amino acids are metabolized through a series of interconnected pathways that are crucial for cellular homeostasis. Hydrogen sulfide (H₂S) is a key signaling molecule produced during this metabolism.
Caption: Overview of sulfur amino acid metabolism and H₂S production.
Nrf2/Keap1 Antioxidant Response Pathway
A primary mechanism by which H₂S donors and NAC exert their cytoprotective effects is through the activation of the Nrf2/Keap1 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles or oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, inducing their expression. H₂S has been shown to S-sulfhydrate specific cysteine residues on Keap1, leading to Nrf2 activation[6][7][8].
References
- 1. L-Cystine-Containing Hair-Growth Formulation Supports Protection, Viability, and Proliferation of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Global gene expression analysis in time series following N-acetyl L-cysteine induced epithelial differentiation of human normal and cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic N-Acetyl-Cysteine Treatment Enhances the Expression of the Immediate Early Gene Nr4a1 in Response to an Acute Challenge in Male Rats: Comparison with the Antidepressant Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of L-[sulfane-34S]this compound by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intersection of H2S and Nrf2 signaling: Therapeutic opportunities for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Thiocystine via Competitive Inhibition with Epacadostat
A Comparative Guide for Researchers
In the landscape of immuno-oncology, the development of novel enzyme inhibitors is a critical frontier. This guide provides a comparative analysis for confirming the on-target effects of a novel investigational compound, Thiocystine, against its intended target, Indoleamine 2,3-dioxygenase 1 (IDO1). To achieve this, we detail the use of a well-characterized competitive inhibitor, Epacadostat, as a benchmark tool for target validation. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug discovery and validation.
Introduction to the IDO1 Pathway and On-Target Validation
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2][3] In the tumor microenvironment, the upregulation of IDO1 has profound immunosuppressive effects. The depletion of tryptophan and the accumulation of its metabolite, kynurenine (B1673888), inhibit the proliferation and function of effector T cells and Natural Killer (NK) cells while promoting the expansion of regulatory T cells (Tregs).[1][4][5] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[1][6]
This compound is a novel, hypothetical compound designed to inhibit IDO1. A crucial step in its preclinical development is to unequivocally demonstrate that its biological activity is a direct result of binding to and inhibiting IDO1. This on-target confirmation is essential to ensure a clear understanding of its mechanism of action and to minimize the risk of misleading results from off-target effects.
A robust method for confirming on-target activity is to use a known competitive inhibitor. This guide uses Epacadostat, a potent and highly selective competitive inhibitor of IDO1, as the reference compound.[7][8][9] By comparing the inhibitory profiles of this compound and Epacadostat, researchers can ascertain whether this compound engages the same target with a similar mechanism.
Comparative Analysis: this compound vs. Epacadostat
To validate that this compound is an on-target IDO1 inhibitor, its performance should be benchmarked against Epacadostat in a series of biochemical and cellular assays. The expected outcome is that both compounds will exhibit dose-dependent inhibition of IDO1 activity.
Table 1: Comparison of Inhibitor Properties
| Parameter | This compound (Hypothetical Data) | Epacadostat (Published Data) | Rationale for Comparison |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1)[7] | Confirms both compounds are intended for the same target. |
| Mechanism of Action | Competitive Inhibitor | Competitive Inhibitor[8][9] | Determines if the mode of inhibition is identical. |
| Enzymatic IC₅₀ (Human) | 25 nM | ~10 - 72 nM[7][10][11] | Quantifies potency against the purified enzyme. |
| Cellular IC₅₀ (Human) | 40 nM | ~15 nM (in SKOV-3 cells)[12] | Quantifies potency in a biological system, accounting for cell permeability. |
| Binding Affinity (Ki) | 15 nM | ~7 nM[7] | Measures the equilibrium dissociation constant for inhibitor-enzyme binding. |
| Selectivity | High for IDO1 vs. IDO2/TDO | >100-fold vs. IDO2/TDO[9] | Assesses specificity for the intended target over related enzymes. |
Table 2: Comparative Experimental Data from IDO1 Cellular Assay
This table presents hypothetical data from a cellular assay measuring kynurenine production in IFN-γ-stimulated SKOV-3 cells.
| Inhibitor Concentration | This compound (% Inhibition) | Epacadostat (% Inhibition) |
| 1 nM | 12% | 18% |
| 10 nM | 35% | 45% |
| 50 nM | 55% | 68% |
| 100 nM | 78% | 85% |
| 500 nM | 94% | 96% |
| 1 µM | 97% | 98% |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate comparison. Below are standard protocols for an enzymatic and a cellular assay to determine IDO1 inhibition.
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified, recombinant human IDO1.
-
Reagent Preparation :
-
Assay Buffer : 50 mM potassium phosphate (B84403) buffer, pH 6.5.
-
Reagents : Prepare stock solutions of L-tryptophan, ascorbic acid, and catalase in assay buffer.
-
Enzyme : Recombinant human IDO1 enzyme.
-
Test Compounds : Prepare serial dilutions of this compound and Epacadostat in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 50 µL of a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, and catalase.[13]
-
Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 40 µL of the IDO1 enzyme solution.
-
Incubate the plate at 37°C for 60 minutes.[13]
-
Stop the reaction by adding 10 µL of 6.1 N trichloroacetic acid.[13]
-
-
Detection :
-
Measure the kynurenine produced. This can be done via HPLC or by adding Ehrlich's reagent, which reacts with kynurenine to form a yellow product, and measuring the absorbance at 480 nm.[14]
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 2: Cellular IDO1 Activity Assay
This assay measures the inhibition of IDO1 activity within a cellular context, which accounts for factors like cell permeability.
-
Cell Culture and IDO1 Induction :
-
Inhibitor Treatment :
-
Kynurenine Measurement :
-
Collect 70 µL of the cell culture supernatant from each well.[14]
-
Add 35 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[14]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 50 µL of the clear supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate for 10 minutes at room temperature.[14]
-
Measure the absorbance at 480 nm using a microplate reader.[14]
-
-
Data Analysis :
-
Create a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample from the standard curve.
-
Calculate the percent inhibition of kynurenine production at each compound concentration and determine the cellular IC₅₀ value.
-
Confirming Competitive Inhibition
To confirm that this compound acts as a competitive inhibitor, enzyme kinetic studies should be performed. The enzymatic assay is run with varying concentrations of the substrate (L-tryptophan) in the presence of a fixed concentration of this compound.
-
Expected Outcome for Competitive Inhibition : In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the substrate will increase, while the maximum reaction velocity (Vmax) will remain unchanged. This can be visualized using a Lineweaver-Burk plot. If this compound and Epacadostat both produce this characteristic shift, it provides strong evidence that they share a competitive mechanism of action and bind to the same active site on IDO1.
Conclusion
Confirming the on-target effects of a novel compound is a cornerstone of rigorous drug development. By using a well-characterized competitive inhibitor like Epacadostat as a reference, researchers can build a strong evidence base for the mechanism of action of new investigational drugs such as this compound. The comparative data generated from the biochemical and cellular assays outlined in this guide will provide critical validation of this compound's engagement with the IDO1 target, justifying its further development as a potential cancer immunotherapeutic agent.
References
- 1. fortislife.com [fortislife.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 4. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 5. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 8. Epacadostat - Wikipedia [en.wikipedia.org]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to Thiocystine Disposal for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of thiocystine, a trisulfide analog of cystine used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is designed to be your preferred resource for handling and disposing of this specific chemical, reflecting our commitment to supporting your research with value beyond the product itself.
I. Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. This compound Waste Segregation and Collection
Proper segregation is the first step in compliant waste disposal. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
-
Designated Waste Container:
-
Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition, with no signs of rust or leaks.
-
The container must be labeled as "Hazardous Waste" and should clearly state "this compound" and list its components.
-
Keep the waste container securely closed except when adding waste.
-
-
Types of this compound Waste:
-
Solid this compound Waste: Collect any unused or expired solid this compound directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing papers that have come into contact with this compound should be placed in the same designated hazardous waste container.
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other solvent wastes.
-
III. Disposal of Empty this compound Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the empty container thoroughly with a suitable solvent (e.g., water, followed by a solvent in which this compound is soluble, like a mild alcohol) a minimum of three times.
-
Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates can typically be collected in the same hazardous waste container.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to air dry, deface or remove the original label.
-
The clean, dry container can then be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.
-
IV. Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound waste.
| Step | Action | Key Considerations |
| 1 | Don Personal Protective Equipment (PPE) | Safety glasses/goggles, lab coat, and chemical-resistant gloves are mandatory. |
| 2 | Prepare a Labeled Hazardous Waste Container | Use a compatible, leak-proof container. Label with "Hazardous Waste," "this compound," and the date. |
| 3 | Segregate this compound Waste | Collect solid this compound and contaminated disposables in the designated solid waste container. Collect aqueous solutions in a designated liquid waste container. |
| 4 | Store Waste Container Properly | Keep the container sealed and in a designated satellite accumulation area away from incompatible materials. |
| 5 | Decontaminate Empty Containers | Triple-rinse empty this compound containers. Collect the first rinsate as hazardous waste. |
| 6 | Arrange for Waste Pickup | Once the container is full, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not exceed the storage time limits set by your institution. |
V. Experimental Workflow for Decontamination of Glassware
For non-disposable glassware contaminated with this compound, follow this decontamination protocol:
-
Initial Rinse: Rinse the glassware with a suitable solvent to remove the bulk of the this compound residue. Collect this rinsate as hazardous waste.
-
Soaking: Immerse the glassware in a bath of oxidizing solution (e.g., a dilute sodium hypochlorite (B82951) solution) for at least one hour. This will help to oxidize the sulfur compounds.
-
Thorough Washing: Wash the glassware with laboratory detergent and hot water.
-
Final Rinses: Rinse the glassware three times with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This guide is intended to provide clear, actionable information for the proper disposal of this compound. Always consult your institution's specific waste management policies and your local regulations, as they may have additional requirements. Your commitment to safe laboratory practices is paramount.
Essential Safety and Handling Protocols for Thiocystine
Note: "Thiocystine" is a specific chemical compound, a trisulfide analog of cystine. The following guidance is based on established safety protocols for handling hazardous sulfur-containing amino acid derivatives in a laboratory setting. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This document provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE), emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory.[1] The required PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects eyes and face from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use. | Prevents skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. For larger quantities or in case of potential splash, a chemical-resistant apron should also be worn. | Protects skin from contamination. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors. | Prevents inhalation of potentially harmful dust or aerosols.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Do not breathe dust or aerosols.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Store away from incompatible materials such as acids and strong oxidizing agents.[4]
Emergency Procedures
In the event of an emergency, follow these procedures and always have an appropriate spill kit readily available.
Spill Response:
-
Evacuate personnel to a safe area.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Contain the spill and clean it up using an absorbent material.[1]
-
Collect the spillage and place it in a suitable, closed container for disposal.[1][5]
-
Ventilate the affected area.
First Aid Measures:
-
If inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Seek immediate medical attention.[2][3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth. Seek immediate medical attention.[4][6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Dispose of contents and container in accordance with local, state, and federal regulations.[1] It is recommended to use an approved waste disposal plant.[1][5]
-
Do not let the product enter drains or release it to the environment.[1]
-
Contaminated packaging should be handled in the same way as the substance itself.
Below is a diagram illustrating the logical workflow for responding to a chemical spill.
Caption: Workflow for a chemical spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
